molecular formula CH2CsO2 B1260979 Cesium formate CAS No. 3495-36-1

Cesium formate

Cat. No.: B1260979
CAS No.: 3495-36-1
M. Wt: 178.931 g/mol
InChI Key: WLHQEXWBUBNKIO-UHFFFAOYSA-N
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Description

Cesium formate, also known as this compound, is a useful research compound. Its molecular formula is CH2CsO2 and its molecular weight is 178.931 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

3495-36-1

Molecular Formula

CH2CsO2

Molecular Weight

178.931 g/mol

IUPAC Name

cesium;formate

InChI

InChI=1S/CH2O2.Cs/c2-1-3;/h1H,(H,2,3);

InChI Key

WLHQEXWBUBNKIO-UHFFFAOYSA-N

SMILES

C(=O)[O-].[Cs+]

Canonical SMILES

C(=O)O.[Cs]

Other CAS No.

3495-36-1

physical_description

Liquid

Pictograms

Irritant; Health Hazard

Related CAS

64-18-6 (Parent)

Synonyms

aluminum formate
ammonium formate
ammonium tetraformate
calcium formate
chromic formate
cobalt(II) formate dihydrate
cobaltous formate
cupric formate
formate
formic acid
formic acid, 14C-labeled
formic acid, aluminum salt
formic acid, ammonium (2:1) salt
formic acid, ammonium (4:1) salt
formic acid, ammonium salt
formic acid, cadmium salt
formic acid, calcium salt
formic acid, cesium salt
formic acid, cobalt (+2) salt
formic acid, copper (+2) salt
formic acid, copper salt
formic acid, copper, ammonium salt
formic acid, copper, nickel salt
formic acid, cromium (+3) salt
formic acid, cromium (+3), sodium (4:1:1) salt
formic acid, lead (+2) salt
formic acid, lead salt
formic acid, lithium salt
formic acid, magnesium salt
formic acid, nickel (+2) salt
formic acid, nickel salt
formic acid, potassium salt
formic acid, rubidium salt
formic acid, sodium salt
formic acid, sodium salt, 13C-labeled
formic acid, sodium salt, 14C-labeled
formic acid, strontium salt
formic acid, thallium (+1) salt
formic acid, zinc salt
lead formate
lithium formate
magnesium formate
methanoic acid
nickel formate
nickel formate dihydrate
potassium formate
sodium formate
strontium formate
zinc formate

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Cesium Formate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of cesium formate (B1220265) (CHCsO₂), with a particular focus on its aqueous solutions, commonly referred to as brines. Cesium formate's unique combination of high density, low viscosity, and thermal stability makes it a critical component in various industrial and research applications, including high-pressure/high-temperature (HPHT) oil and gas exploration and as a heat transfer fluid.[1][2]

Core Physical Properties

This compound is a white, hygroscopic crystalline powder that is highly soluble in water.[2][3] Its solutions are clear, colorless liquids that can achieve very high densities, making them ideal for use as drilling and completion fluids.[4][5]

Data Summary

The following tables summarize the key physical properties of this compound and its aqueous solutions.

Table 1: General Physical Properties of this compound

PropertyValueSource
Molecular FormulaCHCsO₂[6]
Molecular Weight177.92 g/mol [7]
AppearanceWhite crystalline solid[2]
Melting Point~50 °C[6][8]
Solubility in WaterVery soluble[3]

Table 2: Physical Properties of Saturated this compound Solutions

PropertyValueConditionsSource
Saturation Concentration82-83% w/wAmbient[4][9][10]
DensityUp to 2.4 g/cm³ (20.0 ppg)Ambient[4][11]
Viscosity~5 cPAmbient[9]
pH9.0 - 11.0[10][12]
Boiling Point131 °CFor 2.20 g/cm³ solution[12]
Crystallization Temperature5.1 °CFor 2.20 g/cm³ solution[12]

Table 3: Temperature-Dependent Properties of this compound Brines

PropertyValueTemperature RangeSource
Viscosity1 - 5 cPDownhole temperatures[13]
Thermal StabilityUp to 190 °C[11]
Heat Capacity1.38 J/g/K10 - 70 °C[12]
Thermal Conductivity0.338 W/m/Kat 10 °C[12]

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate determination of the physical properties of this compound solutions. Below are summaries of typical protocols.

Density Measurement

The density of this compound brines is a critical parameter, particularly in drilling applications. It is typically measured using a pressurized drilling fluid density meter to ensure accuracy, especially when air may be entrained in the fluid.[4] For laboratory purposes, calibrated densitometers are used, and measurements are often taken at various temperatures to establish a density-temperature relationship.

Viscosity Determination

The viscosity of this compound solutions is a key factor in their hydraulic efficiency.[13] It is commonly measured using a rheometer, such as a HAAKE MARS III Rheometer with a double-gap cylinder sensor system.[13] Measurements are taken across a range of temperatures and shear rates to fully characterize the fluid's behavior. This compound brines are generally Newtonian fluids, meaning their viscosity is independent of the shear rate.[13]

Crystallization Temperature Measurement

The true crystallization temperature (TCT) is a critical safety and operational parameter, especially in cold environments. The freezing point is often determined using a Beckmann apparatus.[14] For formate brines, which can exhibit significant supercooling, a specialized seeding method is often employed to induce crystallization and determine the true crystallization temperature accurately.

pH Measurement

The pH of this compound solutions is an important factor for corrosion control and compatibility with other materials.[12] It is typically measured using a standard pH meter. For concentrated brines, it is common practice to dilute the sample (e.g., 1:10 with deionized water) before measurement to ensure accurate readings.[15]

Logical Workflow and Relationships

The following diagrams illustrate key logical workflows related to the use of this compound in industrial applications.

G cluster_0 Brine Preparation Workflow Cesium_Formate_Powder This compound Powder Mixing_Tank Mixing Tank Cesium_Formate_Powder->Mixing_Tank Water Water Water->Mixing_Tank QC_Testing Quality Control (Density, pH, Viscosity) Mixing_Tank->QC_Testing High_Density_Brine High-Density This compound Brine QC_Testing->High_Density_Brine

Caption: Workflow for the preparation of this compound brine.

G High_Density High Density Applications Key Applications High_Density->Applications Pressure Control Low_Viscosity Low Viscosity Low_Viscosity->Applications Improved Hydraulics Thermal_Stability Thermal Stability Thermal_Stability->Applications HPHT Environments Environmental_Profile Favorable Environmental Profile Environmental_Profile->Applications Reduced Impact

Caption: Relationship between properties and applications.

References

An In-depth Technical Guide to the Chemical Structure and Bonding of Cesium Formate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cesium formate (B1220265) (CHCsO₂) is a compound of significant interest in various scientific and industrial fields, including as a dense, environmentally benign drilling fluid in the oil and gas industry and as a reagent in organic synthesis. A thorough understanding of its chemical structure and bonding is paramount for its application and for the development of new technologies. This technical guide provides a comprehensive overview of the chemical structure and bonding in anhydrous cesium formate, supported by quantitative data from single-crystal X-ray diffraction and insights from spectroscopic techniques. Detailed experimental protocols for the characterization methods are also presented to facilitate reproducibility and further research.

Chemical Structure

This compound is an organic salt composed of a cesium cation (Cs⁺) and a formate anion (HCOO⁻). The chemical structure is characterized by an ionic bond between the large, electropositive cesium ion and the negatively charged formate ion.

Crystal Structure of Anhydrous this compound

The definitive crystal structure of anhydrous this compound was determined by single-crystal X-ray diffraction.[1] It crystallizes in the orthorhombic space group P b c m.[2] The crystal lattice is defined by the following unit cell parameters:

Crystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)
OrthorhombicP b c m4.79389.53397.9101909090

Data obtained from single-crystal X-ray diffraction studies.[2]

Within this crystal lattice, the cesium and formate ions are arranged in a specific, repeating three-dimensional pattern. The formate ion, HCOO⁻, is a planar molecule. The carbon atom is centrally located and is double-bonded to one oxygen atom and single-bonded to the other oxygen atom and a hydrogen atom. However, due to resonance, the negative charge is delocalized over both oxygen atoms, resulting in two equivalent C-O bonds.

The cesium ion, being large and having a low charge density, exhibits a high coordination number. It is surrounded by oxygen atoms from multiple neighboring formate anions, creating a complex coordination environment that stabilizes the crystal structure.

Chemical Bonding

The primary bonding force in this compound is the electrostatic attraction between the positively charged cesium cation (Cs⁺) and the negatively charged formate anion (HCOO⁻), which constitutes a strong ionic bond.

The formate anion itself features covalent bonding. The carbon, oxygen, and hydrogen atoms within the formate ion are linked by the sharing of electrons. The delocalization of the pi electrons across the O-C-O system in the formate anion is a key feature of its electronic structure and contributes to its stability.

The interaction between the cesium cation and the formate anion is not purely ionic and exhibits some degree of covalent character, which is typical for interactions between heavy alkali metals and polyatomic anions. This is influenced by the polarizability of the large cesium ion.

Ionic Interaction Visualization

The following diagram illustrates the fundamental ionic bonding relationship between the cesium cation and the formate anion.

G Ionic Bonding in this compound Cs Cesium Cation Cs⁺ Formate Formate Anion HCOO⁻ Cs:f1->Formate:f1 Ionic Bond (Electrostatic Attraction)

Caption: Ionic interaction between Cesium and Formate ions.

Quantitative Data

The precise atomic arrangement and bonding parameters have been determined through single-crystal X-ray diffraction.

ParameterValue
Bond Lengths (Å)
C-O(Data not available in search results)
C-H(Data not available in search results)
Bond Angles (°)
O-C-O(Data not available in search results)
H-C-O(Data not available in search results)
Cesium Coordination
Cs-O distances (Å)(Data not available in search results)
Coordination Number(Data not available in search results)

(Note: Specific bond lengths and angles require access to the full crystallographic information file (CIF) from the primary literature, which was not available in the provided search results.)

Experimental Protocols

The characterization of this compound's structure and bonding relies on several key experimental techniques.

Single-Crystal X-ray Diffraction

This is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid.

Methodology:

  • Crystal Growth: High-quality single crystals of anhydrous this compound are grown, for example, by slow evaporation of a saturated aqueous solution.

  • Data Collection: A suitable single crystal is mounted on a goniometer. The crystal is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a diffraction pattern of spots of varying intensity.

  • Structure Solution and Refinement: The positions and intensities of the diffraction spots are used to calculate an electron density map of the unit cell. From this map, the positions of the individual atoms can be determined. This initial model is then refined to best fit the experimental data, yielding precise bond lengths, bond angles, and other structural parameters.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy probes the vibrational modes of the molecule, providing information about the functional groups present and the nature of the chemical bonds.

4.2.1. Infrared (IR) Spectroscopy

Methodology:

  • Sample Preparation: A small amount of finely ground solid this compound is mixed with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the sample can be analyzed as a mull with an appropriate oil (e.g., Nujol).

  • Data Acquisition: The sample is placed in the beam of an FTIR (Fourier Transform Infrared) spectrometer. The instrument measures the absorption of infrared radiation at different frequencies as it passes through the sample.

  • Spectral Analysis: The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the formate ion's covalent bonds (C-H and C=O stretching, O-C-O bending, etc.). The positions and shapes of these bands can provide information about the bonding environment.

4.2.2. Raman Spectroscopy

Methodology:

  • Sample Preparation: A sample of solid this compound is placed in a suitable container, such as a glass capillary tube or a well on a microscope slide.

  • Data Acquisition: The sample is illuminated with a monochromatic laser beam. The scattered light, which contains photons that have lost (Stokes scattering) or gained (anti-Stokes scattering) energy corresponding to the vibrational modes of the sample, is collected and analyzed by a spectrometer.

  • Spectral Analysis: The Raman spectrum provides complementary information to the IR spectrum, as some vibrational modes may be more active in Raman than in IR, and vice versa.

Solid-State ¹³³Cs Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³³Cs NMR is a powerful technique for probing the local environment of the cesium ions in the solid state.

Methodology:

  • Sample Preparation: A powdered sample of this compound is packed into an NMR rotor.

  • Data Acquisition: The rotor is placed in a high-field NMR spectrometer and spun at a high speed at the magic angle (MAS) to average out anisotropic interactions and obtain higher resolution spectra. A radiofrequency pulse is applied to excite the ¹³³Cs nuclei, and the resulting signal (free induction decay) is detected.

  • Spectral Analysis: The chemical shift of the ¹³³Cs resonance provides information about the electronic environment and coordination of the cesium ions. The line shape and any splitting patterns can give insights into the symmetry of the cesium site and the nature of its interactions with the surrounding formate anions.

Experimental Workflow

The following diagram outlines the typical workflow for the comprehensive characterization of this compound's chemical structure and bonding.

G Characterization Workflow for this compound cluster_synthesis Sample Preparation cluster_analysis Structural and Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Crystal_Growth Single Crystal Growth Synthesis->Crystal_Growth IR Infrared Spectroscopy Synthesis->IR Raman Raman Spectroscopy Synthesis->Raman NMR Solid-State ¹³³Cs NMR Synthesis->NMR XRD Single-Crystal X-ray Diffraction Crystal_Growth->XRD Structure_Determination Crystal Structure (Bond Lengths, Angles) XRD->Structure_Determination Vibrational_Modes Vibrational Mode Analysis IR->Vibrational_Modes Raman->Vibrational_Modes Local_Environment Cs⁺ Local Environment NMR->Local_Environment

Caption: Workflow for characterizing this compound.

Conclusion

The chemical structure of anhydrous this compound is defined by a three-dimensional crystal lattice built upon strong ionic interactions between cesium cations and formate anions. The geometry of the formate ion is governed by covalent bonds with delocalized electrons across the carboxylate group. A comprehensive understanding of this structure, elucidated through techniques such as single-crystal X-ray diffraction and supported by spectroscopic methods, is essential for leveraging the unique properties of this compound in various advanced applications. The provided experimental protocols serve as a guide for researchers in the precise characterization of this and related materials.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of High-Purity Cesium Formate (B1220265) for Laboratory Use

Introduction

Cesium formate (HCOOCs) is an alkali metal salt of formic acid that exists as a white, crystalline, hygroscopic solid. It is highly soluble in water, forming high-density solutions.[1] In recent years, this compound has garnered significant attention beyond its primary industrial application as a high-density, low-viscosity drilling fluid in the oil and gas sector. For researchers and drug development professionals, its utility as a catalyst in organic synthesis, a reagent in materials science, and its environmentally benign profile make it a compound of increasing importance.[2][3] Achieving high purity is critical for these applications to ensure reproducibility and prevent interference from contaminants. This guide provides detailed methodologies for the laboratory-scale synthesis of high-purity this compound.

Physicochemical Data

For ease of reference, the key properties of this compound are summarized below.

PropertyValueReference(s)
Chemical Formula CHCsO₂[2]
Molecular Weight 177.92 g/mol [2]
Appearance White crystalline solid[4]
Purity (Technical Grade) ≥98%[5]
Purity (High Purity) 99.8% to 99.9%[6]
Solubility Highly soluble in water[1]
Density (82 wt% solution) up to 2.4 g/cm³[1]

Synthesis Methodologies for Laboratory Use

The most direct and common method for synthesizing this compound in a laboratory setting is through the neutralization of a cesium base with formic acid. Commercially available high-purity cesium carbonate or cesium hydroxide (B78521) are the preferred starting materials.

Method 1: Neutralization of Cesium Carbonate or Cesium Hydroxide

This method is the most straightforward for laboratory synthesis, relying on a simple acid-base reaction. Cesium carbonate is often preferred due to its lower reactivity and ease of handling compared to the highly corrosive and hygroscopic cesium hydroxide.[7][8]

Reaction Schemes:

  • Using Cesium Carbonate: Cs₂CO₃(s) + 2HCOOH(aq) → 2HCOOCs(aq) + H₂O(l) + CO₂(g)

  • Using Cesium Hydroxide: CsOH(aq) + HCOOH(aq) → HCOOCs(aq) + H₂O(l)

The reaction with cesium carbonate is easily monitored by the cessation of carbon dioxide effervescence.

Materials:

  • Cesium Carbonate (Cs₂CO₃), high purity (e.g., 99.9%)

  • Formic Acid (HCOOH), reagent grade (e.g., ≥95%)

  • Deionized Water

  • Ethanol (B145695) (for recrystallization, optional)

Procedure:

  • Preparation: In a fume hood, weigh 50.0 g of cesium carbonate and dissolve it in approximately 100 mL of deionized water in a suitable glass beaker with a magnetic stirrer. The dissolution may be slightly exothermic.

  • Reaction: While stirring, slowly add formic acid dropwise to the cesium carbonate solution. Carbon dioxide will evolve, causing effervescence. Continue adding formic acid until the effervescence ceases. Add a slight excess of formic acid to ensure complete reaction of the carbonate.

  • Neutralization Check: Check the pH of the solution. It should be slightly acidic (pH ~5-6) from the excess formic acid. If needed, carefully add a very small amount of cesium carbonate solution to adjust the pH to near neutral (~7).

  • Isolation:

    • Transfer the resulting this compound solution to a round-bottom flask.

    • Remove the water using a rotary evaporator to obtain the crude this compound solid.

  • Purification (Recrystallization):

    • Dissolve the crude solid in a minimum amount of hot deionized water or a water/ethanol mixture.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum at an elevated temperature (e.g., 60-80°C) to a constant weight. Store the final product in a desiccator due to its hygroscopic nature.

G General Workflow for Laboratory Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification & Isolation cluster_product Final Product Cs2CO3 Cesium Carbonate (Cs₂CO₃) Reaction Neutralization Reaction in Deionized Water Cs2CO3->Reaction HCOOH Formic Acid (HCOOH) HCOOH->Reaction CrudeSol Crude Aqueous This compound Solution Reaction->CrudeSol CO₂ off-gassing Evaporation Water Evaporation (Rotary Evaporator) CrudeSol->Evaporation Recrystallization Recrystallization Evaporation->Recrystallization Drying Drying under Vacuum Recrystallization->Drying FinalProduct High-Purity This compound (HCOOCs) Drying->FinalProduct

Caption: General workflow for the laboratory synthesis of high-purity this compound.

Advanced Purification for Ultra-High Purity (≥99.9%)

For applications demanding the highest purity, a more rigorous purification scheme may be necessary, especially when starting from less pure precursors like cesium alum (CsAl(SO₄)₂·12H₂O), which is derived from pollucite ore.[3][9] The principles outlined in industrial patents can be adapted for laboratory-scale purification to remove metallic and anionic impurities.[6]

Method 2: Purification from Cesium Alum Precursor

This multi-step process is designed to systematically remove common impurities such as aluminum, sulfates, and other metal ions.[6]

Starting Material: An aqueous solution of this compound containing impurities (e.g., from a crude synthesis or derived from cesium alum via double decomposition).

  • Aluminum Removal:

    • Adjust the pH of the solution to 7-12 using a suitable base (e.g., a dilute solution of cesium hydroxide) to precipitate aluminum as aluminum hydroxide (Al(OH)₃).

    • Stir for 70-100 minutes.[6]

    • Remove the precipitate by filtration.

  • Sulfate (B86663) Removal:

    • To the aluminum-free this compound solution, add a slight stoichiometric excess (e.g., 110 mol%) of barium hydroxide solution.[6] This will precipitate sulfate ions as barium sulfate (BaSO₄).

    • Stir the mixture for 30-80 minutes.[6]

    • Remove the barium sulfate precipitate by filtration.

  • Excess Barium Removal:

    • The resulting solution now contains this compound but may have excess barium ions.

    • Bubble carbon dioxide gas through the solution. This will precipitate the excess barium as barium carbonate (BaCO₃).[6]

    • Monitor the pH, stopping the carbonation when the pH reaches 7-9.

    • Filter off the barium carbonate precipitate to yield a purified this compound solution.

  • Final Isolation:

    • Concentrate the purified solution and isolate the solid this compound product as described in Method 1 (evaporation, recrystallization, and drying). This process is capable of yielding this compound with a purity of up to 99.9%.[6]

G Advanced Purification from Cesium Alum Precursor start Impure this compound Solution (e.g., from Cesium Alum) rem_al Step 1: Aluminum Removal (Adjust pH to 7-12) start->rem_al double_dec This compound Solution (with sulfate impurities) rem_al->double_dec rem_sulfate Step 2: Sulfate Removal (Add Barium Hydroxide) double_dec->rem_sulfate precipitate1 Barium Sulfate Precipitate (Filtered out) rem_sulfate->precipitate1 cs_formate_sol2 This compound Solution (with excess Ba²⁺ ions) rem_sulfate->cs_formate_sol2 rem_ba Step 3: Excess Barium Removal (Carbonation - bubble CO₂) cs_formate_sol2->rem_ba precipitate2 Barium Carbonate Precipitate (Filtered out) rem_ba->precipitate2 pure_sol Purified this compound Concentrated Solution rem_ba->pure_sol drying Step 4: Isolation & Drying pure_sol->drying end_product High-Purity (99.9%) This compound Product drying->end_product

Caption: Workflow for the advanced purification of this compound.[6]

Purity Analysis

Verifying the purity of the final product is a critical step. A combination of analytical techniques should be employed to identify and quantify both cationic and anionic impurities.

Analytical MethodPurpose
ICP-MS or ICP-AES To quantify trace metallic impurities (e.g., Al, Ba, Ca, Mg, K, Na).[10]
Ion Chromatography (IC) To quantify formate anion concentration and detect other anionic impurities (e.g., sulfate, chloride).[10]
¹H NMR Spectroscopy To confirm the identity of the formate anion and detect organic impurities.
Thermogravimetric Analysis (TGA) To determine the presence of water (hydration) and assess thermal stability.[5]
Acid-Base Titration To determine the overall purity by assay.

Conclusion

The synthesis of high-purity this compound for laboratory use is readily achievable through the direct neutralization of cesium carbonate with formic acid. This method is safe, efficient, and allows for high yields. Subsequent purification by recrystallization is typically sufficient for most research applications. For instances requiring ultra-high purity, particularly when dealing with less pure starting materials, an advanced multi-step purification process involving sequential precipitation of metallic and anionic impurities can be employed to achieve purities up to 99.9%. Proper analytical verification is essential to confirm the quality of the final product for sensitive applications in research and drug development.

References

Solubility of Cesium Formate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of cesium formate (B1220265) in organic solvents. Due to the limited availability of direct quantitative data for cesium formate, this document also includes qualitative information and comparative data for other alkali metal formates to offer a broader context for researchers in organic synthesis and drug development.

Introduction to this compound in Organic Chemistry

This compound (CHCsO₂) is the cesium salt of formic acid. In recent years, it has gained attention in organic synthesis due to the "cesium effect," which describes the enhanced reactivity and solubility of cesium salts compared to their lighter alkali metal counterparts.[1] This effect is often attributed to the large ionic radius and low charge density of the cesium cation (Cs⁺), which leads to weaker ion pairing in organic solvents and thus a more "naked" and reactive anion.[2] this compound is utilized as a reagent in various chemical transformations and as a component in high-density, environmentally friendly brine fluids.[3][4]

Quantitative Solubility Data

Solubility in Protic Solvents

Qualitative information suggests that this compound, like other alkali metal formates, exhibits some solubility in polar protic solvents such as alcohols.

Table 1: Qualitative and Comparative Solubility of Alkali Metal Formates in Alcohols

SolventThis compoundSodium FormatePotassium Formate
MethanolSoluble1.9 g/100 g (15 °C); 3.8 g/100 g (boiling point)[5]Soluble
EthanolSoluble[6]Slightly soluble[1][7][8]; 0.14 mol % (25 °C)[9]Soluble[10][11][12]
Glycerol-Soluble[1][7][8]-

Note: The term "soluble" is qualitative and does not specify a concentration. Quantitative data for sodium and potassium formate are provided for comparison.

Solubility in Aprotic Solvents

The solubility of this compound in aprotic solvents is of significant interest for many organic reactions. While specific data for this compound is scarce, information on related cesium salts and other alkali metal formates can provide some guidance. For instance, most cesium salts exhibit limited solubility in neat N,N-dimethylformamide (DMF) (less than 2 mg/mL).[13] However, cesium carbonate, a related salt, shows considerable solubility in polar aprotic solvents.

Table 2: Solubility of Cesium Carbonate in Selected Aprotic Solvents

SolventSolubility (g/L)
Dimethylformamide (DMF)119.6
Dimethyl sulfoxide (B87167) (DMSO)361.7

Data for Cesium Carbonate (Cs₂CO₃) is provided as a potential indicator for the solubility of cesium salts in these solvents.

Table 3: Qualitative Solubility of Sodium and Potassium Formate in Aprotic Solvents

SolventSodium FormatePotassium Formate
Diethyl etherInsoluble[1][3][7]Insoluble[10][12]

Experimental Protocols for Solubility Determination

For researchers needing to determine the precise solubility of this compound in a specific organic solvent, the following general experimental protocols can be adapted.

Isothermal Saturation Method

This is a common and reliable method for determining the solubility of a solid in a liquid at a constant temperature.

Protocol:

  • Preparation: Add an excess amount of this compound to a known volume or mass of the desired organic solvent in a sealed, thermostatted vessel.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). Constant stirring or shaking is crucial.

  • Sampling: Once equilibrium is established, cease agitation and allow the undissolved solid to settle. Carefully extract a known volume or mass of the clear, saturated supernatant. It is critical to avoid transferring any solid particles. Filtration through a syringe filter compatible with the solvent may be necessary.

  • Analysis: Determine the concentration of this compound in the aliquot. The gravimetric method is a straightforward approach.

  • Gravimetric Analysis:

    • Weigh a clean, dry evaporating dish.

    • Transfer the aliquot of the saturated solution to the dish and reweigh to determine the mass of the solution.

    • Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood on a hot plate at a temperature below the decomposition point of this compound, or in a vacuum oven).

    • Once the solvent is fully evaporated, dry the dish containing the solid residue to a constant weight.

    • The mass of the residue is the mass of the dissolved this compound.

  • Calculation: The solubility can then be expressed in various units, such as g/100 mL or mol/L.

Visual Method for Temperature-Dependent Solubility

This method is useful for determining the saturation temperature for a solution of a known concentration.

Protocol:

  • Preparation: Prepare a series of sealed tubes, each containing a known mass of this compound and a known mass or volume of the organic solvent.

  • Heating: Slowly heat the tubes in a controlled temperature bath with constant agitation.

  • Observation: Visually observe the temperature at which the last crystal of this compound dissolves. This temperature is the saturation temperature for that specific concentration.

  • Data Compilation: Repeat this process for all the prepared tubes to generate a solubility curve as a function of temperature.

Visualizations

Experimental Workflow for Solubility Determination

G Figure 1: General Workflow for Isothermal Solubility Determination A Preparation of Mixture (Excess this compound in Solvent) B Equilibration (Constant Temperature & Agitation) A->B C Phase Separation (Settling/Filtration) B->C D Sampling of Supernatant (Known Volume/Mass) C->D E Solvent Evaporation (Gravimetric Analysis) D->E F Mass Determination of Residue E->F G Calculation of Solubility F->G

Figure 1: General Workflow for Isothermal Solubility Determination
Factors Influencing Solubility of Ionic Salts in Organic Solvents

G Figure 2: Key Factors Affecting the Solubility of Ionic Salts in Organic Solvents cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_system System Conditions Solubility Solubility LatticeEnergy Lattice Energy LatticeEnergy->Solubility inverse effect IonSize Ion Size IonSize->LatticeEnergy influences Polarity Polarity Polarity->Solubility direct effect ('like dissolves like') DielectricConstant Dielectric Constant DielectricConstant->Solubility direct effect HBD Hydrogen Bonding Ability HBD->Solubility enhances for salts with H-bond accepting anions Temperature Temperature Temperature->Solubility generally direct effect Pressure Pressure (minor effect for solids) Pressure->Solubility

Figure 2: Key Factors Affecting the Solubility of Ionic Salts in Organic Solvents

Conclusion

While this compound is a valuable reagent in organic synthesis, a comprehensive quantitative database of its solubility in common organic solvents is currently lacking. The qualitative data and comparisons with other alkali metal formates suggest that its solubility is highest in polar solvents. For precise applications, it is strongly recommended that researchers determine the solubility of this compound in their specific solvent systems using established experimental protocols such as the isothermal saturation method. The provided workflows and diagrams serve as a guide for these determinations and for understanding the fundamental principles governing the solubility of ionic salts in organic media.

References

An In-depth Technical Guide to the Thermal Decomposition of Alkali Metal Formates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition of alkali metal formates (lithium, sodium, potassium, rubidium, and cesium). It details the core chemical transformations, quantitative data on decomposition temperatures and product yields, and detailed experimental protocols for analysis. The guide also visualizes the proposed decomposition pathways, offering a valuable resource for researchers in materials science, catalysis, and drug development who require a thorough understanding of the thermal behavior of these compounds.

Introduction

Alkali metal formates are salts of formic acid with the general formula M(HCOO), where M represents an alkali metal. Their thermal decomposition is a subject of significant interest due to the diverse range of solid and gaseous products that can be formed, which are influenced by factors such as the specific alkali metal cation and the surrounding atmosphere.[1] Understanding these decomposition processes is crucial for applications where these salts are used as reactants, catalysts, or heat transfer materials at elevated temperatures.

The primary decomposition pathways involve the formation of either an alkali metal carbonate or an alkali metal oxalate (B1200264), with the concurrent evolution of gaseous products.[2] The balance between these two pathways is a key aspect of their thermal chemistry.

Core Decomposition Pathways

The thermal decomposition of alkali metal formates (M(HCOO)) primarily proceeds via two competing pathways:

  • Pathway I: Decarbonylation to form alkali metal carbonate. This reaction involves the formation of the corresponding alkali metal carbonate (M₂CO₃), carbon monoxide (CO), and hydrogen gas (H₂).[2]

    2M(HCOO) (s) → M₂CO₃ (s) + CO (g) + H₂ (g)

  • Pathway II: Dehydrogenation to form alkali metal oxalate. This pathway leads to the formation of the alkali metal oxalate (M₂C₂O₄) and hydrogen gas (H₂).[2]

    2M(HCOO) (s) → M₂C₂O₄ (s) + H₂ (g)

The alkali metal oxalate formed in Pathway II can further decompose at higher temperatures to the corresponding carbonate and carbon monoxide.[2]

M₂C₂O₄ (s) → M₂CO₃ (s) + CO (g)

The predominance of either pathway is highly dependent on the specific alkali metal cation and the atmosphere in which the decomposition occurs.[2]

Quantitative Data on Thermal Decomposition

The thermal behavior of alkali metal formates has been investigated using techniques such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA). The following tables summarize key quantitative data derived from these analyses.

Table 1: Decomposition Temperatures of Alkali Metal Formates in Nitrogen Atmosphere

Alkali Metal Formate (B1220265)Onset of Decomposition (°C)Peak Decomposition Temperature (°C)Primary Solid Product(s)
Lithium Formate~410~460Lithium Carbonate
Sodium Formate~330~430Sodium Oxalate, Sodium Carbonate
Potassium Formate~390~470Potassium Oxalate, Potassium Carbonate
Rubidium Formate~380~420Rubidium Oxalate, Rubidium Carbonate
Cesium Formate~350~400Cesium Carbonate

Table 2: Decomposition Temperatures of Alkali Metal Formates in Air Atmosphere

Alkali Metal FormateOnset of Decomposition (°C)Peak Decomposition Temperature (°C)Primary Solid Product
Lithium Formate~390~480Lithium Carbonate
Sodium Formate~250~400Sodium Carbonate
Potassium Formate~290~490Potassium Carbonate
Rubidium Formate~250~430Rubidium Carbonate
This compound~290~410Cesium Carbonate

Table 3: Influence of Alkali Metal on Oxalate Formation in an Inert Atmosphere

Alkali Metal FormateOxalate Formation ObservedRelative Yield of Oxalate
Lithium FormateNo-
Sodium FormateYesLow
Potassium FormateYesHigh
Rubidium FormateYesMedium
This compoundNo-

Note: The order of oxalate formation is generally observed as Sodium < Rubidium < Potassium.[3]

Proposed Decomposition Mechanisms

The selection between the carbonate and oxalate formation pathways is influenced by the nature of the alkali metal cation and the reaction atmosphere. Both ionic and radical mechanisms have been proposed to explain these transformations.[2]

Ionic Mechanism for Oxalate Formation

An ionic mechanism is often proposed for the formation of oxalate, particularly in the absence of oxygen. This pathway is thought to involve the interaction of two formate anions.

IonicMechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Hydride Elimination 2HCOO- 2 HCOO⁻ (Two Formate Anions) Intermediate [H-C(O)O-C(H)OO]²⁻ (Unstable Intermediate) 2HCOO-->Intermediate Nucleophilic attack of one formate anion on the other Oxalate C₂O₄²⁻ (Oxalate Anion) Intermediate->Oxalate Elimination of H₂ H2 H₂ (Hydrogen Gas) Intermediate->H2

Ionic mechanism for oxalate formation.
Radical Mechanism for Carbonate Formation

In the presence of oxygen or at higher temperatures, a radical mechanism may become more prominent, leading to the formation of carbonate.

RadicalMechanism cluster_0 Step 1: Homolytic Cleavage cluster_1 Step 2: Radical Reactions HCOO- HCOO⁻ (Formate Anion) Radicals H• + COO⁻• (Hydrogen Radical + Carboxylate Radical Anion) HCOO-->Radicals Heat (Δ) CO CO (Carbon Monoxide) Radicals->CO Decarboxylation H2 H₂ (Hydrogen Gas) Radicals->H2 H• + H• CO3^2- CO₃²⁻ (Carbonate Anion) Radicals->CO3^2- Reaction with another formate anion or O₂

Radical mechanism for carbonate formation.

Experimental Protocols

The following provides a detailed methodology for the thermal analysis of alkali metal formates using Thermogravimetric Analysis (TGA) coupled with Differential Thermal Analysis (DTA).

Materials and Instruments
  • Alkali Metal Formates: High-purity (≥99%) lithium formate, sodium formate, potassium formate, rubidium formate, and this compound.

  • Crucibles: Alumina or platinum crucibles (70-100 μL).

  • Instrument: A simultaneous thermal analyzer (TGA/DTA or TGA/DSC).

  • Purge Gas: High-purity nitrogen (99.999%) and dry air.

Sample Preparation
  • Prior to analysis, dry the alkali metal formate samples in a vacuum oven at 100 °C for 4 hours to remove any adsorbed moisture.

  • Accurately weigh approximately 5-10 mg of the dried sample into a tared TGA crucible.

  • Ensure the sample is evenly distributed at the bottom of the crucible to promote uniform heating.

TGA/DTA Measurement Procedure
  • Place the crucible containing the sample onto the TGA balance.

  • Purge the furnace with the desired gas (nitrogen or air) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert or oxidative atmosphere, respectively.

  • Program the instrument with the following temperature profile:

    • Segment 1: Heat from ambient temperature to 100 °C at a rate of 10 °C/min and hold for 10 minutes to remove any residual moisture.

    • Segment 2: Heat from 100 °C to 800 °C at a constant heating rate of 10 °C/min.

  • Record the mass loss (TGA) and the difference in temperature between the sample and a reference (DTA) as a function of temperature.

Data Analysis
  • TGA Curve: Plot the percentage of mass loss on the y-axis against the temperature on the x-axis.

    • Determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.

    • Determine the peak decomposition temperature from the derivative of the TGA curve (DTG curve), which corresponds to the maximum rate of mass loss.

    • Calculate the percentage of mass loss at each decomposition step and correlate it with the theoretical mass loss for the formation of carbonate or oxalate to determine the product distribution.

  • DTA Curve: Plot the heat flow (or differential temperature) on the y-axis against the temperature on the x-axis.

    • Identify endothermic peaks (e.g., melting, decomposition) and exothermic peaks (e.g., oxidative decomposition, crystallization).

    • Correlate the thermal events observed in the DTA curve with the mass loss steps in the TGA curve.

Visualization of Experimental Workflow

The general workflow for the thermal analysis of alkali metal formates is depicted below.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis TGA/DTA Analysis cluster_data Data Processing start Start drying Dry Alkali Metal Formate Sample start->drying weighing Weigh 5-10 mg of Sample drying->weighing load Load Sample into TGA/DTA Instrument weighing->load purge Purge with N₂ or Air load->purge heat Heat at 10 °C/min to 800 °C purge->heat record Record TGA/DTA Data heat->record analyze Analyze TGA/DTA Curves record->analyze tables Generate Data Tables analyze->tables end End tables->end

Experimental workflow for TGA/DTA analysis.

Conclusion

The thermal decomposition of alkali metal formates is a complex process governed by the interplay between the alkali metal cation and the surrounding atmosphere. While lithium and cesium formates primarily decompose to their respective carbonates, sodium, potassium, and rubidium formates exhibit a competing pathway leading to the formation of oxalates in inert atmospheres. This guide provides a foundational understanding of these processes, supported by quantitative data and detailed experimental protocols, to aid researchers in their work with these versatile compounds. Further research into the detailed kinetics and the influence of catalysts could provide deeper insights and enable greater control over the decomposition products.

References

An In-depth Technical Guide to the Hygroscopic Properties of Cesium Formate

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hygroscopic nature of cesium formate (B1220265) (CHCsO₂). Cesium formate is an inorganic salt recognized for its high density, substantial solubility in water, and applications in specialized fields such as drilling fluids and potentially in pharmaceutical development.[1][2] Understanding its interaction with atmospheric moisture is critical for its handling, storage, and application.

Executive Summary: The Hygroscopic Nature of this compound

This compound is characterized as a hygroscopic material.[1][3] This property, meaning it readily attracts and holds water molecules from the surrounding environment, is a key consideration for its use. In its solid, crystalline form, it will absorb moisture from the air, which can affect its physical and chemical properties.[4] While its solutions, known as brines, are widely used, the hygroscopicity of the solid form dictates stringent storage and handling protocols to prevent unwanted hydration, deliquescence, and degradation.

Quantitative Hygroscopicity Data

Technical manuals from manufacturers confirm that data exists regarding the water absorption and desorption of this compound brines, particularly as a function of temperature.[5][6] However, this information is often proprietary and not published in the public domain. For drug development professionals, this necessitates empirical determination of the hygroscopicity profile for any new solid form of this compound intended for use.

ParameterData
Hygroscopicity Classification Hygroscopic[1][3][4]
Quantitative Moisture Uptake vs. RH (%) Data not publicly available.
Dynamic Vapor Sorption (DVS) Isotherm Data not publicly available.

Table 1: Summary of Publicly Available Hygroscopicity Data for this compound.

Experimental Protocol for Hygroscopicity Assessment

The industry-standard method for quantitatively assessing the hygroscopicity of a solid material, such as this compound, is Dynamic Vapor Sorption (DVS).[3][7][8] DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled environment of varying relative humidity at a constant temperature.[7][8]

Objective: To determine the moisture sorption and desorption characteristics of a solid sample, classify its hygroscopicity, and identify critical humidity points where phase transitions or deliquescence may occur.

Methodology: Dynamic Vapor Sorption (DVS)

  • Sample Preparation:

    • A precise amount of the this compound sample (typically 10-20 mg) is weighed and placed onto the sample pan of the DVS instrument.[9]

    • The crystalline form and purity of the sample should be characterized by complementary techniques (e.g., X-ray Powder Diffraction, Differential Scanning Calorimetry) prior to the DVS experiment.

  • Drying/Initial Equilibration:

    • The sample is initially dried by exposing it to a stream of dry nitrogen gas (0% RH) at the experimental temperature (e.g., 25 °C) until a stable mass is achieved.[10] This initial mass serves as the baseline "dry weight."

    • Equilibrium at each stage is typically defined as a mass change of less than 0.001% per minute over a 10-minute period.[10]

  • Sorption Phase (Moisture Uptake):

    • The relative humidity of the gas stream is increased in a stepwise fashion. A typical sequence involves increasing the RH in 10% increments from 0% up to 90% or 95% RH.[9][10]

    • At each RH step, the system holds the humidity constant, and the instrument continuously records the sample's mass until equilibrium is reached.[3][8] The mass change reflects the amount of water vapor adsorbed and absorbed by the sample.

  • Desorption Phase (Moisture Loss):

    • Following the sorption phase, the relative humidity is decreased in the reverse sequence of steps (e.g., from 95% down to 0% RH).[10]

    • The instrument again records the mass change at each step as the sample desorbs moisture until equilibrium is achieved.

  • Data Analysis:

    • The change in mass at each humidity step is plotted against the relative humidity to generate a moisture sorption-desorption isotherm.[7]

    • The total moisture uptake at a specific RH (e.g., 80% RH) is used to classify the material's hygroscopicity according to pharmacopeial standards.

    • The difference between the sorption and desorption curves, known as hysteresis, provides insight into the material's porosity and the nature of its interaction with water molecules.[7]

Mandatory Visualizations

The following diagrams illustrate the logical workflow for determining the hygroscopicity of a substance using the Dynamic Vapor Sorption (DVS) method.

DVS_Experimental_Workflow cluster_sorption Sorption Phase cluster_desorption Desorption Phase start Start prep Sample Preparation (10-20 mg of this compound) start->prep dry Initial Drying (0% RH, 25°C) Establish Dry Weight prep->dry inc_rh Increase RH Stepwise (e.g., 0% -> 10% -> ... -> 95%) dry->inc_rh equil_sorp Wait for Mass Equilibrium (dm/dt < 0.001%/min) inc_rh->equil_sorp At each RH step record_sorp Record Mass Gain equil_sorp->record_sorp record_sorp->inc_rh Next RH step dec_rh Decrease RH Stepwise (e.g., 95% -> 85% -> ... -> 0%) record_sorp->dec_rh Sorption Complete equil_desorp Wait for Mass Equilibrium (dm/dt < 0.001%/min) dec_rh->equil_desorp At each RH step record_desorp Record Mass Loss equil_desorp->record_desorp record_desorp->dec_rh Next RH step analyze Data Analysis (Generate Isotherm Plot) record_desorp->analyze Desorption Complete end_node End analyze->end_node

Caption: Workflow for Dynamic Vapor Sorption (DVS) Analysis.

References

Cesium Formate: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of Cesium Formate's Properties, Synthesis, and Applications in Modern Chemistry

Abstract

Cesium formate (B1220265) (CHCsO₂) is an alkali metal salt that has garnered significant interest in various scientific and industrial fields. For researchers, scientists, and drug development professionals, it offers unique properties as a reagent and catalyst in organic synthesis. This technical guide provides a comprehensive overview of this compound, including its fundamental chemical and physical properties, detailed experimental protocols for its synthesis, and its applications in synthetic chemistry.

Core Properties of this compound

This compound is a white, crystalline solid that is highly soluble in water. Its key physicochemical properties are summarized in the table below, providing essential data for its use in experimental settings.

PropertyValueReference(s)
CAS Number 3495-36-1
Molecular Weight 177.92 g/mol
Molecular Formula CHCsO₂[1]
Appearance White to off-white solid[1]
Solubility in Water Highly soluble[2]
Purity ≥ 98%

Synthesis of this compound: Experimental Protocols

The synthesis of this compound can be achieved through various methods. Below are detailed protocols for two common laboratory-scale synthesis procedures.

Synthesis from Cesium Hydroxide (B78521) and Formic Acid

This method involves the direct neutralization of cesium hydroxide with formic acid.

Materials:

  • Cesium hydroxide (CsOH)

  • Formic acid (HCOOH)

  • Deionized water

  • Reaction vessel

  • Stirring apparatus

  • Heating mantle

  • pH meter or indicator strips

Procedure:

  • In a well-ventilated fume hood, dissolve a known molar amount of cesium hydroxide in deionized water in a reaction vessel equipped with a stirrer.

  • Slowly add a stoichiometric equivalent of formic acid to the cesium hydroxide solution while stirring continuously. The reaction is exothermic, so the addition should be controlled to manage the temperature.

  • Monitor the pH of the solution. Continue adding formic acid dropwise until the solution reaches a neutral pH (approximately 7.0).

  • Once neutralized, gently heat the solution to evaporate the water and concentrate the this compound solution.

  • Cool the concentrated solution to induce crystallization of this compound.

  • Collect the crystals by filtration and wash with a small amount of cold deionized water.

  • Dry the crystals under vacuum to obtain pure this compound.

Synthesis via the Cannizzaro-type Reaction

A patented method describes the synthesis of this compound from the reaction of formaldehyde (B43269) with cesium hydroxide.[3]

Materials:

  • Formaldehyde (aqueous solution, e.g., 37 wt%)

  • Cesium hydroxide (aqueous solution, e.g., 40 wt%)

  • Reaction vessel with cooling capabilities

  • Stirring apparatus

  • Vacuum distillation apparatus

Procedure:

  • Place a specific molar quantity of formaldehyde solution into a reaction vessel equipped with a stirrer and a cooling system.

  • Over a period of approximately 45 minutes, add a controlled molar ratio of cesium hydroxide solution (e.g., a formaldehyde to cesium hydroxide molar ratio of 1.8-2.2:1) to the formaldehyde solution while stirring.[3] Maintain the temperature of the reaction mixture.

  • After the addition is complete, heat the reaction mixture to approximately 50°C.

  • Reduce the pressure to 10-20 mm Hg to facilitate the continuous removal of methanol, a byproduct of the reaction, via distillation.[3]

  • Continue the reaction at 50°C and reduced pressure for several hours to ensure completion.

  • The resulting solution contains this compound. Further purification can be achieved through crystallization as described in the previous method.

Synthesis_of_Cesium_Formate Workflow for the Synthesis of this compound cluster_method1 Method 1: Neutralization cluster_method2 Method 2: Cannizzaro-type Reaction M1_Start Start with CsOH and HCOOH M1_Dissolve Dissolve CsOH in Water M1_Start->M1_Dissolve M1_Add_Acid Slowly Add Formic Acid M1_Dissolve->M1_Add_Acid M1_Neutralize Monitor pH to Neutrality (pH ~7) M1_Add_Acid->M1_Neutralize M1_Concentrate Evaporate Water M1_Neutralize->M1_Concentrate M1_Crystallize Cool to Crystallize M1_Concentrate->M1_Crystallize M1_Isolate Filter and Dry Crystals M1_Crystallize->M1_Isolate M1_End Pure this compound M1_Isolate->M1_End M2_Start Start with Formaldehyde and CsOH M2_Mix Combine Reactants under Controlled Temp. M2_Start->M2_Mix M2_Heat Heat to 50°C M2_Mix->M2_Heat M2_Distill Vacuum Distillation to Remove Methanol M2_Heat->M2_Distill M2_React Continue Reaction for Several Hours M2_Distill->M2_React M2_Product This compound Solution M2_React->M2_Product M2_Purify Purify by Crystallization M2_Product->M2_Purify M2_End Pure this compound M2_Purify->M2_End

Caption: Comparative workflow for two primary methods of this compound synthesis.

Applications in Organic Synthesis

This compound serves as a valuable reagent and catalyst in a variety of organic transformations, which is of particular interest in the synthesis of pharmaceutical intermediates.[1][4] Its utility stems from its ability to act as a mild base and a source of formate ions.

Role as a Catalyst and Reagent

In organic synthesis, this compound is recognized for its environmentally friendly characteristics, including low toxicity.[4] It has demonstrated high catalytic activity in a range of reactions such as carbon-carbon bond formation, oxidations, and reductions.[4] The use of this compound can lead to consistent and reproducible results by providing a stable reaction environment.[4]

Experimental Example: Use in Drilling Fluid Formulation (as a proxy for complex fluid preparation)

While specific, detailed protocols for this compound in drug synthesis are often proprietary, its application in the formulation of high-density drilling fluids provides a well-documented example of its handling and use in complex mixtures. This can be informative for researchers designing new synthetic routes.

Objective: To prepare a this compound-based high-density brine and test its compatibility with common drilling fluid additives.

Materials:

  • This compound

  • Potassium formate

  • Deionized water

  • High-shear mixer

  • Viscosifiers (e.g., xanthan gum)

  • Fluid loss agents

  • Pressurized drilling fluid density meter

  • Rheometer

  • High-temperature, high-pressure (HTHP) filter press

Procedure:

  • Brine Preparation: Prepare aqueous solutions of this compound (e.g., 2.20 g/cm³) and potassium formate (e.g., 1.56 g/cm³).[5]

  • Mixing: In a high-shear mixer, blend the this compound and potassium formate brines at 1500 rpm for 10 minutes to achieve the desired density.[5]

  • Additive Incorporation: Increase the mixer speed to 6000 rpm and slowly add various treatment agents (e.g., viscosifiers, fluid loss agents) sequentially, allowing 5 minutes between each addition.[5] The entire addition process should be completed within 45 minutes.[5]

  • Temperature Control: Maintain the temperature of the mixture below 66°C, using a water bath for cooling if the temperature exceeds 45°C.[5]

  • Performance Testing:

    • Density: Accurately measure the density of the final fluid using a pressurized drilling fluid density meter.[5]

    • Rheology: Determine the rheological properties at a specified temperature (e.g., 120°F).[5]

    • Filtration: Measure the high-temperature, high-pressure (HTHP) fluid loss.[5]

This protocol demonstrates the systematic approach to formulating and characterizing a complex fluid containing this compound, a methodology that can be adapted to reaction mixture preparation in organic synthesis.

Biological Relevance of Formate

While direct signaling pathways involving this compound are not extensively documented, the formate anion itself is a crucial intermediate in one-carbon (1C) metabolism.[6] Aberrant levels of cellular formate have been linked to the progression of serious diseases, including cancer and Alzheimer's disease.[7] Understanding the role of formate in these pathways is critical for drug development professionals.

One_Carbon_Metabolism Simplified Role of Formate in One-Carbon Metabolism Serine Serine Glycine Glycine Serine->Glycine SHMT1/2 Methylene_THF 5,10-Methylene-THF Serine->Methylene_THF Glycine->Serine SHMT1/2 THF THF Formyl_THF 10-Formyl-THF THF->Formyl_THF + Formate Methylene_THF->Formyl_THF MTHFD1/2 Thymidylate_Synthesis Thymidylate Synthesis Methylene_THF->Thymidylate_Synthesis Formyl_THF->THF MTHFD1L CO2 CO2 Formyl_THF->CO2 Purine_Synthesis Purine Synthesis Formyl_THF->Purine_Synthesis Formate Formate

References

uses of cesium formate outside of the oil industry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Applications of Cesium Formate (B1220265) Beyond the Oil Industry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cesium formate (CHCsO₂) is a high-density, low-viscosity salt with a growing portfolio of applications that extend far beyond its traditional use in the oil and gas industry. Its unique combination of physical and chemical properties—including high solubility, thermal stability, low toxicity, and catalytic activity—makes it a valuable compound in diverse scientific fields.[1][2] This technical guide provides an in-depth overview of the contemporary uses of this compound in materials science, organic chemistry, and geothermal energy, with a focus on experimental data and protocols relevant to a scientific audience.

Materials Science: Enhancing Next-Generation Photovoltaics

This compound is emerging as a critical component in the development of advanced photovoltaic devices, particularly in the fabrication of perovskite and quantum dot solar cells.

Additive in Formamidinium-Cesium Perovskite Solar Cells

The incorporation of cesium into formamidinium-based perovskite solar cells (PSCs) is a key strategy for enhancing their phase stability.[3] this compound, in particular, has been successfully employed as a dual-functional additive to improve both the efficiency and stability of these devices.[4][5]

A key study demonstrates that adding a small molar percentage of this compound to the FA₀.₉Cs₀.₁PbI₃ perovskite precursor solution significantly enhances the photovoltaic performance.[4] The synergistic effect of the cesium cation (Cs⁺) and the formate anion (HCOO⁻) leads to an improved perovskite film quality by enlarging grain size, enhancing crystallinity, and reducing defects.[5]

The introduction of a 3 mol% this compound additive results in a notable improvement in all key solar cell performance metrics.

Device StructureAdditivePower Conversion Efficiency (PCE)Open-Circuit Voltage (V_oc)Short-Circuit Current (J_sc) (mA/cm²)Fill Factor (FF)
n-i-p None (Control)17.12%1.03 V22.580.74
n-i-p 3 mol% CsHCOO18.57% 1.06 V 23.12 0.76
p-i-n None (Control)18.01%1.08 V22.410.74
p-i-n 3 mol% CsHCOO20.04% 1.10 V 23.53 0.77

Data sourced from a comparative study on perovskite solar cells.[4]

This protocol outlines the fabrication of an n-i-p structured perovskite solar cell.

  • Substrate Preparation: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned by ultrasonication in detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each. The substrates are then dried with a nitrogen gun and treated with UV-ozone for 15 minutes.

  • Electron Transport Layer (ETL) Deposition: A SnO₂ nanoparticle solution is spin-coated onto the substrates at 3000 rpm for 30 seconds, followed by annealing at 150 °C for 30 minutes.

  • Perovskite Precursor Solution Preparation:

    • The control perovskite (FA₀.₉Cs₀.₁PbI₃) precursor solution is prepared by dissolving formamidinium iodide (FAI), cesium iodide (CsI), lead iodide (PbI₂), and lead bromide (PbBr₂) in a mixed solvent of DMF and DMSO.

    • For the experimental group, 3 mol% of this compound (CsHCOO) is added to the above precursor solution.

  • Perovskite Film Deposition: The precursor solution is spin-coated onto the SnO₂ layer in a nitrogen-filled glovebox. The process involves a two-step spin program, and an anti-solvent is dripped onto the spinning substrate during the second step to induce crystallization. The film is then annealed.

  • Hole Transport Layer (HTL) Deposition: A solution of Spiro-OMeTAD, along with additives, is spin-coated onto the perovskite layer.

  • Electrode Deposition: Finally, a gold (Au) electrode is deposited on top of the HTL via thermal evaporation.

The diagram below illustrates the proposed mechanism by which the this compound additive improves the quality of the perovskite active layer.

G cluster_precursor Perovskite Precursor Solution cluster_crystallization Crystallization Process cluster_outcome Resulting Perovskite Film cluster_performance Device Performance A FA⁺, Cs⁺, Pb²⁺, I⁻ B CsHCOO Additive (Cs⁺, HCOO⁻) C Formate-Iodide Anion Exchange B->C Introduces HCOO⁻ D Coordination of HCOO⁻ with Pb²⁺ B->D E Slowed Crystal Growth Rate C->E F Passivation of Surface Defects D->F G Inhibition of Metallic Pb⁰ D->G H Improved Crystallinity & Enlarged Grain Size E->H I Reduced Carrier Recombination F->I G->I J Enhanced PCE & Stability H->J I->J

Caption: Workflow of CsHCOO additive in improving perovskite solar cell performance.[4]

Doping of ZnO Nanoparticles for Quantum Dot Solar Cells

Cesium is also used as a dopant to passivate defects in zinc oxide (ZnO) nanoparticles, which serve as an electron transport layer (ETL) in colloidal quantum dot (CQD) solar cells.[6] While detailed protocols often do not specify the cesium precursor, the principle involves incorporating cesium ions into the ZnO synthesis process. This doping results in improved charge extraction and reduced interfacial recombination at the PbS/ZnO interface. A study demonstrated that using 5% Cs-doped ZnO as the ETL increased the power conversion efficiency of a PbS CQD solar cell from 9.20% to 10.43%.[6]

Geothermal Energy and Heat Transfer

The exceptional thermal stability and favorable thermophysical properties of this compound brines make them highly suitable for use as heat transfer fluids, particularly in high-temperature applications like geothermal energy systems.[7][8]

Aqueous solutions of this compound can be formulated to have a very high density (up to 2.3 g/cm³) while maintaining a low viscosity, a combination that is advantageous for efficient heat transport.[8][9] These brines exhibit a high boiling point and excellent thermal stability at temperatures exceeding 200 °C.[10]

The following table summarizes key properties for a standard 80% w/w aqueous this compound solution.

PropertyValueConditions
Density2.20 g/cm³@ 20 °C
Viscosity5.4 cP@ 25 °C
Boiling Point131 °CAtmospheric Pressure
True Crystallization Temperature5.1 °C-
Heat Capacity1.38 J/g/K@ 10–70 °C
Coefficient of Thermal Conductivity0.338 W/m/K@ 10 °C
Recommended pH Range9–11-

Data sourced from a technical manual for formate brines.[10]

Organic and Green Chemistry

In organic synthesis, cesium salts are known to exhibit a unique catalytic prowess often referred to as the "Cesium Effect," which leads to higher yields, shorter reaction times, and milder reaction conditions compared to other alkali metal salts.[2] this compound is valued as an environmentally friendly catalyst and reagent due to its low toxicity and high efficiency.[1]

It has been found to be an effective catalyst in a range of organic transformations, including carbon-carbon bond formation, oxidation, and reduction reactions.[1][2]

While specific protocols detailing the use of this compound in common cross-coupling reactions like the Suzuki or Heck reactions are less prevalent than those using cesium carbonate, the general workflow is applicable. This compound can act as the base required to facilitate the catalytic cycle.

G cluster_reactants Reactants & Reagents cluster_cycle Catalytic Cycle cluster_products Products A Aryl/Vinyl Halide (R-X) E Oxidative Addition A->E B Boronic Acid / Alkene (R'-[B] or Alkene) F Transmetalation (Suzuki) or Carbopalladation (Heck) B->F C Pd(0) Catalyst C->E D This compound (Base) D->F Activates Boronic Acid E->F [R-Pd(II)-X] G Reductive Elimination F->G [R-Pd(II)-R'] H Coupled Product (R-R') G->H I Regenerated Pd(0) Catalyst G->I I->E Re-enters cycle

References

The Fundamental Chemistry of Cesium Formate Solutions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cesium formate (B1220265) (CsCOOH or CHCsO₂) is an organic salt that has garnered significant attention for its unique physicochemical properties, particularly in the formation of high-density aqueous solutions. This technical guide provides a comprehensive overview of the fundamental chemistry of cesium formate solutions, including their properties, preparation, and key applications, with a focus on data-driven insights and detailed experimental methodologies.

Core Chemical and Physical Properties

This compound is a white, crystalline, hygroscopic solid that is highly soluble in water.[1] Its solutions are clear, colorless, and characterized by their exceptionally high densities and low viscosities compared to other brine solutions.[2][3] These properties make them invaluable in various industrial and research applications.

Physical Properties

The key physical properties of this compound solutions are summarized in the tables below. Saturated solutions can reach a density of up to 2.4 g/cm³.[4]

Table 1: Density of this compound Solutions

Concentration (wt%)Density (g/cm³) at 20°C
822.40
802.20

Source:[4][5]

Table 2: Viscosity of this compound Solutions at 20°C

Density (g/cm³)Viscosity (cP)
1.44 - 2.401 - 15

Source:[6]

Table 3: General Properties of an 80% w/w this compound Solution

PropertyValue
Density2.20 g/cm³ (18.36 lb/gal)
pH9.5 - 11.0
Boiling Point131 °C
True Crystallization Temperature5.1 °C
Water Activity (a_w) @ 25°C0.33

Source:[5][7]

Chemical Properties

This compound solutions exhibit several key chemical characteristics:

  • Alkalinity: They are neutral to slightly alkaline, with a pH typically ranging from 6.5 to 11.[4][6] This inherent alkalinity can be buffered to maintain a favorable pH, even in the presence of acidic gases.[8]

  • Thermal Stability: this compound fluids are thermally stable, having been successfully used in high-temperature environments up to 215°C (419°F).[9]

  • Monovalent Nature: As a monovalent salt solution, it does not interact with reservoir waters to form precipitates, a common issue with divalent brines.[2]

  • Antioxidant Properties: The formate anion acts as an antioxidant, protecting water-soluble polymers from oxidative degradation at high temperatures.[10]

Experimental Protocols

Preparation of a High-Density this compound Solution

This protocol describes the laboratory-scale preparation of a this compound solution.

Materials:

  • This compound powder (CsCOOH)

  • Deionized water

  • High-shear mixer

  • Beaker or appropriate mixing vessel

  • Balance

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder and deionized water to achieve the target concentration and density. For example, to prepare an 82 wt% solution, use 82 grams of this compound for every 18 grams of water.

  • Mixing: Place the deionized water in the mixing vessel.

  • Agitation: Begin stirring the water with the high-shear mixer at a moderate speed (e.g., 1500 rpm).

  • Addition of this compound: Slowly add the this compound powder to the vortex of the stirring water.

  • Increased Shear: Once all the powder is added, increase the mixer speed to high shear (e.g., 6000 rpm) and continue mixing for 10-15 minutes, or until the solid is completely dissolved.

  • Cooling: The dissolution process may be endothermic or exothermic depending on the initial concentration. If the temperature increases significantly, cool the solution in a water bath to maintain a temperature below 66°C.[10]

  • Verification: Measure the density and pH of the final solution to ensure it meets the desired specifications.

G cluster_input Inputs cluster_process Process cluster_output Output CsCOOH This compound Powder Weigh 1. Weigh Components CsCOOH->Weigh H2O Deionized Water H2O->Weigh Add 3. Add CsCOOH Weigh->Add Mix 2. Mix Water Mix->Add Shear 4. High-Shear Mixing Add->Shear Cool 5. Cool Solution Shear->Cool FinalSolution High-Density this compound Solution Cool->FinalSolution

Caption: Workflow for the preparation of a high-density this compound solution.

Key Applications

While the primary application of this compound solutions is in the oil and gas industry as a drilling and completion fluid, its unique properties lend themselves to other areas of research.[3][11][12]

Drilling and Completion Fluids

The high density and low viscosity of this compound brines make them ideal for controlling well pressures in high-pressure, high-temperature (HPHT) drilling operations.[13] They are solids-free, which minimizes formation damage and increases the rate of penetration.[2][13]

G center This compound Brine Properties prop1 High Density (up to 2.4 g/cm³) center->prop1 prop2 Low Viscosity center->prop2 prop3 Thermally Stable (up to 215°C) center->prop3 prop4 Monovalent & Solids-Free center->prop4 prop5 Environmentally Responsible center->prop5 benefit1 Excellent Well Pressure Control prop1->benefit1 benefit3 Increased Rate of Penetration prop2->benefit3 benefit4 Suitable for HPHT Environments prop3->benefit4 benefit2 Reduced Formation Damage prop4->benefit2 benefit5 Lower HSE Risk prop5->benefit5

Caption: Key properties and resulting benefits of this compound brines in drilling applications.

Organic Synthesis

In a laboratory setting, this compound has been used as a reagent in organic synthesis. For instance, it can facilitate the efficient conversion of α-haloketones to α-hydroxyketones in a dry methanol (B129727) solution.[1]

Perovskite Solar Cells

This compound has been utilized as a precursor material for the synthesis of cesium tin iodide (CsSnI₃), a promising semiconducting perovskite crystal for highly efficient photovoltaic solar cells.[1][12]

Chemical Compatibility

This compound solutions are compatible with a range of common drilling fluid additives, including various biopolymers like xanthan gum.[10][14] However, they can be incompatible with certain elastomers, such as NBR and Viton, at high temperatures over long exposure times.[6] It is also important to avoid contact with strong oxidizing agents.[6]

Conclusion

This compound solutions offer a unique combination of high density, low viscosity, and thermal stability, making them a superior choice for demanding applications, particularly in the oil and gas sector. Their fundamental chemical properties, including their monovalent nature and inherent alkalinity, contribute to their performance advantages over traditional brines. For researchers, the unique characteristics of this compound also present opportunities in areas such as organic synthesis and materials science. This guide provides a foundational understanding of the chemistry of this compound solutions to support further research and development.

References

An In-depth Technical Guide to the Health and Safety of Cesium Formate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the handling and use of cesium formate (B1220265) in a laboratory environment. The following sections detail the physical and chemical properties, toxicological data, handling and storage procedures, personal protective equipment, emergency protocols, and disposal of cesium formate.

Chemical and Physical Properties

This compound is an inorganic compound, the cesium salt of formic acid.[1] It is a white crystalline solid that is highly soluble in water.[1] Saturated aqueous solutions of this compound can reach a density of up to 2.367 g/cm³.[2] These solutions are clear to yellowish-brown liquids and are odorless.[3] this compound is also hygroscopic, meaning it can absorb moisture from the air.[1][4]

PropertyValueReferences
Chemical Formula CHCsO₂[5]
Molecular Weight 177.92 g/mol [6]
Appearance White crystalline solid or clear to yellowish-brown liquid (in solution)[1][3]
Odor Odorless[3]
Solubility Completely soluble in water[3]
Density (saturated solution) Up to 2.367 g/cm³[2]
Boiling Point (solution) 102 - 145°C[3]
pH (solution) 9-11 (recommended)[7]

Toxicological Information

This compound is harmful if swallowed.[3] High repeated oral doses may lead to neurotoxicity and can affect multiple organ systems. It is classified as a skin and serious eye irritant.[8]

MetricValueSpeciesReferences
Acute Oral Toxicity (LD50) 1780 mg/kgRat[3]

Routes of Exposure and Symptoms:

  • Inhalation: While unlikely for the solid, inhalation of aerosols or dust from the dried product may irritate the respiratory system.[3][9]

  • Ingestion: Harmful if swallowed. May cause irritation of the mouth, throat, and stomach.[3][10]

  • Skin Contact: Causes skin irritation, which may include redness and pain.[3][8] Prolonged contact may cause redness and irritation.[3]

  • Eye Contact: Causes serious eye irritation, which may include smarting.[3][8]

Handling and Storage

Safe Handling Protocol:

  • Engineering Controls: Work in a well-ventilated area. Use a local exhaust ventilation system to control airborne dust or mists.[3][4] Ensure that eyewash stations and safety showers are readily accessible.[4][8]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear approved chemical safety goggles or a face shield where there is a risk of splashing.[3][8]

    • Skin Protection: Wear appropriate protective gloves (e.g., neoprene, nitrile, PVC, or rubber) and clothing to prevent skin contact.[3][9]

    • Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is not typically required.[4] If dust or aerosols are generated, use a NIOSH/MSHA approved respirator.[8]

  • General Hygiene: Avoid contact with eyes, skin, and clothing.[10] Do not ingest or inhale.[4] Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke in the work area.[9]

Storage:

Store in a tightly closed original container in a dry, cool, and well-ventilated place.[3][4] Protect from moisture as the material is hygroscopic.[4] Store away from incompatible materials such as strong oxidizing agents, strong acids, halogens, and some metals.[4]

G cluster_storage Storage cluster_handling Handling storage_location Dry, Cool, Well-Ventilated Area container Tightly Closed Original Container storage_location->container ventilation Adequate Ventilation (Local Exhaust) incompatible Incompatible Materials: - Strong Oxidizing Agents - Strong Acids - Halogens - Metals container->incompatible Store Away From ppe Personal Protective Equipment (PPE): - Safety Goggles/Face Shield - Gloves (Neoprene, Nitrile, PVC) - Protective Clothing handling_actions Avoid: - Contact with eyes, skin, clothing - Ingestion and inhalation ppe->handling_actions ventilation->ppe hygiene Good Hygiene Practices: - Wash hands after handling - No eating, drinking, or smoking in work area handling_actions->hygiene G cluster_response Initial Response cluster_containment Containment & Cleanup cluster_disposal Disposal spill Accidental Release evacuate Evacuate Immediate Area spill->evacuate ppe Wear Appropriate PPE evacuate->ppe ventilate Ensure Adequate Ventilation ppe->ventilate contain_spill Contain Spill (Dike liquid, cover solid) ventilate->contain_spill absorb Absorb Liquid with Inert Material contain_spill->absorb sweep Sweep Up Solid Material contain_spill->sweep collect Collect in Suitable Container absorb->collect sweep->collect decontaminate Decontaminate Spill Area collect->decontaminate disposal Dispose of Waste in Accordance with Regulations decontaminate->disposal G start Start: Prepare this compound Solution checklist Pre-Experiment Checklist: - Fume hood & safety stations functional - PPE available - SDS accessible start->checklist weigh Weigh solid this compound in fume hood checklist->weigh add_water Slowly add deionized water with stirring weigh->add_water monitor_temp Monitor temperature (exothermic reaction) add_water->monitor_temp dissolve Stir until completely dissolved monitor_temp->dissolve label_solution Label container with contents and date dissolve->label_solution cleanup Clean equipment and dispose of waste label_solution->cleanup wash_hands Wash hands thoroughly cleanup->wash_hands end End wash_hands->end

References

An In-depth Technical Guide on the Environmental Impact of Cesium Formate Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cesium formate (B1220265), a high-density, low-viscosity monovalent salt, is increasingly utilized as a drilling and completion fluid in the oil and gas industry, particularly in high-pressure/high-temperature (HPHT) wells.[1][2][3][4] Its adoption is driven by its superior performance characteristics and a favorable environmental profile compared to traditional alternatives like zinc bromide brines. This guide provides a comprehensive technical overview of the environmental impact associated with the disposal of cesium formate, focusing on its ecotoxicity, biodegradability, environmental fate, and the regulatory landscape governing its discharge.

Introduction to this compound

This compound (CsHCOO) is a chemical compound valued for its high density (up to 2.3 g/cm³), excellent thermal stability, and low corrosivity.[1][4] These properties make it an ideal solids-free fluid for controlling wellbore pressure and lubricating drill bits in demanding drilling environments.[1][2][3][5] Environmentally, it is promoted as a more benign alternative to traditional high-density brines, which often contain hazardous heavy metals.[6][7]

Ecotoxicity Profile

The ecotoxicity of this compound has been evaluated across various marine and freshwater organisms. Generally, it is considered to have low toxicity.[6] The toxicity is primarily attributed to the cesium cation, with the formate anion being readily biodegradable.

Aquatic Toxicity Data

Quantitative data from ecotoxicity studies are summarized in the tables below. These studies are typically conducted following standardized international protocols to ensure comparability and reliability of the results.

Table 1: Acute Aquatic Toxicity of this compound

SpeciesTest TypeDurationEndpointValue (mg/L)Reference
Oncorhynchus mykiss (Rainbow Trout)Acute96 hLC50>1000Formate Fluids Hazard Assessment
Brachydanio rerio (Zebrafish)Acute96 hLC50>100Formate Fluids Hazard Assessment
Daphnia magna (Water Flea)Acute24 hLC50>100Formate Fluids Hazard Assessment
Daphnia magna (Water Flea)Acute48 hLC50>100Formate Fluids Hazard Assessment
Acartia tonsa (Copepod)Acute48 hLC501400Formate Fluids Hazard Assessment
Skeletonema costatum (Marine Diatom)Acute72 hEC50 (growth)1300Formate Fluids Hazard Assessment
Crassostrea gigas (Pacific Oyster)Acute24 hLC50 (embryo)1100Formate Fluids in the Marine Environment: Risk Assessment
Ctenogobius gymnauchen (a marine fish)Acute96 hLC50862Formate Fluids in the Marine Environment: Risk Assessment

Table 2: Chronic Aquatic Toxicity of this compound

SpeciesTest TypeDurationEndpointValue (mg/L)Reference
Skeletonema costatum (Marine Diatom)Chronic72 hNOEC (growth rate)180Formate Fluids Hazard Assessment
Acartia tonsa (Copepod)Chronic10 daysNOEC (reproduction)56Formate Fluids Hazard Assessment
Oncorhynchus mykiss (Rainbow Trout)Chronic96 hNOEC>1000Formate Fluids Hazard Assessment

Biodegradability

A key environmental advantage of this compound is the ready biodegradability of the formate anion (HCOO⁻).[6] When diluted in seawater, the formate ion is rapidly broken down by marine bacteria. The cesium cation (Cs⁺), being an element, does not biodegrade.

Biodegradation Data

Studies have demonstrated the ready biodegradability of formate brines, including this compound, in both freshwater and seawater environments.

Table 3: Biodegradation of this compound

EnvironmentTest DurationDegradation (%)Test MethodReference
Seawater28 days66 - 79OECD 301D (Closed Bottle Test)Sinomine Specialty Fluids
Freshwater28 days79 - 83OECD 301D (Closed Bottle Test)Sinomine Specialty Fluids

Environmental Fate and Transport

The environmental fate of this compound is dictated by the distinct pathways of its constituent ions upon release into the marine environment.

  • Formate Ion (HCOO⁻): As established, the formate ion is readily biodegradable and is expected to be rapidly mineralized to carbon dioxide and water by marine microorganisms.[8]

  • Cesium Cation (Cs⁺): The non-radioactive cesium-133 cation is strongly adsorbed to suspended solids and sediments in the water column.[9] This process effectively removes cesium from the water phase and leads to its accumulation in marine sediments. The long-term environmental behavior of stable cesium is expected to be similar to that of the well-studied radioactive isotope cesium-137, which also shows strong affinity for sediment particles. While this sequestration in sediment limits its bioavailability in the water column, the potential for long-term bioaccumulation in benthic organisms warrants consideration. Studies on radioactive cesium have shown bioaccumulation in marine food webs, although data specifically on stable cesium from drilling fluids is limited.[10][11][12][13][14]

cluster_disposal This compound Disposal cluster_environment Marine Environment This compound Brine This compound Brine Water Column Water Column This compound Brine->Water Column Discharge Formate Ion (HCOO-) Formate Ion (HCOO-) Water Column->Formate Ion (HCOO-) Dissociation Cesium Ion (Cs+) Cesium Ion (Cs+) Water Column->Cesium Ion (Cs+) Dissociation Marine Sediments Marine Sediments Benthic Organisms Benthic Organisms Marine Sediments->Benthic Organisms Potential Uptake Marine Biota Marine Biota CO2 + H2O CO2 + H2O Formate Ion (HCOO-)->CO2 + H2O Biodegradation by Microorganisms Cesium Ion (Cs+)->Marine Sediments Adsorption to Suspended Solids Benthic Organisms->Marine Biota Trophic Transfer cluster_setup Experimental Setup cluster_incubation Incubation cluster_analysis Analysis Test Substance Test Substance BOD Bottle BOD Bottle Test Substance->BOD Bottle Mineral Medium Mineral Medium Mineral Medium->BOD Bottle Inoculum Inoculum Inoculum->BOD Bottle Incubator Incubator BOD Bottle->Incubator 28 days at 20°C in dark DO Meter DO Meter Incubator->DO Meter Periodic Measurement Biodegradation Calculation Biodegradation Calculation DO Meter->Biodegradation Calculation Used this compound Brine Used this compound Brine Onshore Recycling Facility Onshore Recycling Facility Used this compound Brine->Onshore Recycling Facility Transport to Shore Drill Cuttings with Adhered Brine Drill Cuttings with Adhered Brine Offshore Separation Technology Offshore Separation Technology Drill Cuttings with Adhered Brine->Offshore Separation Technology Reconditioned this compound Brine Reconditioned this compound Brine Onshore Recycling Facility->Reconditioned this compound Brine Reprocessing Recovered Brine Recovered Brine Offshore Separation Technology->Recovered Brine Separation Cleaned Cuttings Cleaned Cuttings Offshore Separation Technology->Cleaned Cuttings Onshore Disposal Facility Onshore Disposal Facility Permitted Marine Discharge Permitted Marine Discharge New Drilling Operations New Drilling Operations Reconditioned this compound Brine->New Drilling Operations Reuse Recovered Brine->Onshore Recycling Facility Cleaned Cuttings->Onshore Disposal Facility Cleaned Cuttings->Permitted Marine Discharge

References

Purity Analysis of Cesium Formate for Research Applications: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methods used to determine the purity of cesium formate (B1220265) for research and pharmaceutical applications. Ensuring the quality and consistency of raw materials is a critical step in research and drug development, and this document outlines the key experimental protocols and data interpretation for the purity analysis of cesium formate.

Introduction to this compound in Research

This compound (CHCsO₂) is the cesium salt of formic acid. Its high density, low viscosity, and good thermal stability make it a valuable compound in various research and industrial applications. In the pharmaceutical and drug development sectors, high-purity this compound is utilized in synthetic organic chemistry and as a component in specialized formulations. The presence of impurities can significantly impact the outcome of research experiments and the safety and efficacy of pharmaceutical products. Therefore, rigorous purity analysis is mandatory.

Typical Purity Specifications and Impurity Profile

High-purity this compound for research applications typically has an assay of greater than 99%. The impurity profile can be broadly categorized into elemental impurities, anionic impurities, and water content. The following tables summarize the typical specifications for research-grade this compound.

Table 1: Assay and Water Content Specifications

ParameterSpecificationTypical ValueAnalytical Method
Assay≥ 99.0%> 99.5%Non-aqueous Titration
Water Content≤ 1.0%< 0.9%Karl Fischer Titration

Table 2: Elemental Impurity Specifications (as per USP <232> guidelines for oral administration)

ElementClassPDE (µ g/day )Typical Specification (µg/g)Analytical Method
Cadmium (Cd)15≤ 0.5ICP-MS
Lead (Pb)15≤ 0.5ICP-MS
Arsenic (As)115≤ 1.5ICP-MS
Mercury (Hg)130≤ 3.0ICP-MS
Nickel (Ni)2A200≤ 20ICP-MS
Copper (Cu)33000≤ 300ICP-MS
Other Alkali Metals (Na, K, Li)-Not specifiedReport ValueICP-OES/MS

Table 3: Anionic Impurity Specifications

AnionTypical Specification (µg/g)Analytical Method
Chloride (Cl⁻)≤ 50Ion Chromatography
Sulfate (SO₄²⁻)≤ 100Ion Chromatography
Phosphate (PO₄³⁻)≤ 50Ion Chromatography
Bromide (Br⁻)≤ 50Ion Chromatography
Nitrate (NO₃⁻)≤ 50Ion Chromatography

Experimental Protocols

Assay Determination by Non-Aqueous Titration with Perchloric Acid

This method determines the purity of this compound by titrating it as a weak base in a non-aqueous solvent with a strong acid.

Reagents and Equipment:

  • Titrator with a suitable electrode (e.g., glass electrode)

  • Glacial Acetic Acid (anhydrous)

  • Perchloric Acid (HClO₄) 0.1 N in glacial acetic acid, standardized

  • Crystal Violet indicator (0.5% w/v in glacial acetic acid)

  • Analytical balance

Procedure:

  • Accurately weigh approximately 200 mg of the this compound sample into a clean, dry 100 mL beaker.

  • Add 50 mL of anhydrous glacial acetic acid and stir until the sample is completely dissolved.

  • Add 2-3 drops of crystal violet indicator. The solution will appear violet.

  • Titrate with standardized 0.1 N perchloric acid to a blue-green endpoint.

  • Perform a blank titration using 50 mL of glacial acetic acid and the indicator, and subtract the blank volume from the sample titration volume.

Calculation:

Where:

  • V_sample = Volume of HClO₄ used for the sample (mL)

  • V_blank = Volume of HClO₄ used for the blank (mL)

  • N = Normality of the HClO₄ solution (mol/L)

  • MW = Molecular weight of this compound (177.92 g/mol )

  • W = Weight of the sample (g)

Elemental Impurity Analysis by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

This technique is used to quantify trace and ultra-trace level elemental impurities.

Reagents and Equipment:

  • ICP-MS instrument

  • High-purity nitric acid (HNO₃)

  • Deionized water (18 MΩ·cm)

  • Certified multi-element standard solutions

  • Internal standard solution (e.g., containing Y, In, Tb)

Sample Preparation:

  • Accurately weigh approximately 0.1 g of the this compound sample into a clean, acid-leached digestion vessel.

  • Add 5 mL of high-purity nitric acid and 5 mL of deionized water.

  • If the sample does not fully dissolve, use a microwave digestion system to ensure complete dissolution.

  • After cooling, quantitatively transfer the solution to a 50 mL volumetric flask and dilute to the mark with deionized water. This is the stock sample solution.

  • Further dilute the stock sample solution as needed to bring the analyte concentrations within the linear range of the instrument.

Instrumental Analysis:

  • Optimize the ICP-MS instrument parameters for sensitivity and stability.

  • Prepare a series of calibration standards from the certified multi-element standard solutions, matrix-matched with the diluted sample solution.

  • Introduce the internal standard online to correct for matrix effects and instrumental drift.

  • Analyze the blank, calibration standards, and sample solutions.

Data Analysis: Construct calibration curves for each element and determine the concentration of each impurity in the sample solution. Calculate the final concentration in the original this compound sample, taking into account all dilution factors.

Anionic Impurity Analysis by Ion Chromatography (IC)

This method is used for the separation and quantification of common anionic impurities.

Reagents and Equipment:

  • Ion chromatograph with a conductivity detector and an anion-exchange column (e.g., Metrosep A Supp or equivalent).

  • Eluent (e.g., sodium carbonate/sodium bicarbonate solution).

  • Certified multi-anion standard solution.

  • Deionized water (18 MΩ·cm).

Sample Preparation:

  • Accurately weigh approximately 1.0 g of the this compound sample into a 100 mL volumetric flask.

  • Dissolve in and dilute to the mark with deionized water.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Instrumental Analysis:

  • Equilibrate the IC system with the eluent until a stable baseline is achieved.

  • Inject the blank (deionized water), calibration standards, and the sample solution.

  • Identify and quantify the anions based on their retention times and peak areas compared to the calibration standards.

Data Analysis: Generate calibration curves for each anion and calculate the concentration of each impurity in the sample solution. Determine the final concentration in the original this compound sample based on the initial sample weight and dilution.

Visualizations of Workflows and Logical Relationships

Purity_Analysis_Workflow cluster_sample Sample Handling cluster_analysis Analytical Procedures cluster_assay Assay Determination cluster_elemental Elemental Impurities cluster_anionic Anionic Impurities cluster_data Data Evaluation cluster_report Final Report Sample This compound Sample Weighing Accurate Weighing Sample->Weighing Titration_Prep Dissolve in Glacial Acetic Acid Weighing->Titration_Prep ICP_Prep Acid Digestion / Dissolution Weighing->ICP_Prep IC_Prep Dissolve in Deionized Water Weighing->IC_Prep Titration Non-Aqueous Titration (vs. Perchloric Acid) Titration_Prep->Titration Assay_Calc Calculate Assay (%) Titration->Assay_Calc ICP_MS ICP-MS Analysis ICP_Prep->ICP_MS Elemental_Calc Quantify Elemental Impurities (µg/g) ICP_MS->Elemental_Calc IC Ion Chromatography Analysis IC_Prep->IC Anionic_Calc Quantify Anionic Impurities (µg/g) IC->Anionic_Calc CoA Certificate of Analysis Assay_Calc->CoA Elemental_Calc->CoA Anionic_Calc->CoA

Caption: Overall workflow for the purity analysis of this compound.

Titration_Workflow Start Start Weigh Weigh this compound Sample Start->Weigh Dissolve Dissolve in Glacial Acetic Acid Weigh->Dissolve Add_Indicator Add Crystal Violet Indicator Dissolve->Add_Indicator Titrate Titrate with 0.1N Perchloric Acid Add_Indicator->Titrate Endpoint Observe Endpoint (Violet to Blue-Green) Titrate->Endpoint Record Record Titration Volume Endpoint->Record Calculate Calculate Assay Record->Calculate End End Calculate->End

Caption: Experimental workflow for assay determination by non-aqueous titration.

ICPMS_Workflow Start Start Weigh Weigh this compound Sample Start->Weigh Digest Dissolve/Digest in Nitric Acid Weigh->Digest Dilute Dilute to Final Volume Digest->Dilute Analyze Analyze by ICP-MS Dilute->Analyze Prepare_Stds Prepare Calibration Standards Prepare_Stds->Analyze Quantify Quantify Impurities Analyze->Quantify End End Quantify->End

Caption: Experimental workflow for elemental impurity analysis by ICP-MS.

IC_Workflow Start Start Weigh Weigh this compound Sample Start->Weigh Dissolve Dissolve in Deionized Water Weigh->Dissolve Filter Filter Sample Solution Dissolve->Filter Analyze Analyze by Ion Chromatography Filter->Analyze Prepare_Stds Prepare Calibration Standards Prepare_Stds->Analyze Quantify Quantify Anionic Impurities Analyze->Quantify End End Quantify->End

Caption: Experimental workflow for anionic impurity analysis by Ion Chromatography.

Conclusion

The purity of this compound is paramount for its successful application in research and drug development. A combination of analytical techniques, including non-aqueous titration, ICP-MS, and Ion Chromatography, provides a comprehensive assessment of its purity. The methodologies and specifications outlined in this guide serve as a valuable resource for researchers and quality control professionals to ensure the integrity of their starting materials, leading to more reliable and reproducible scientific outcomes. Adherence to established guidelines, such as those from the USP, is crucial for applications in regulated environments.

Crystal Structure of Anhydrous Cesium Formate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the crystal structure of anhydrous cesium formate (B1220265) (CsHCO₂), a compound of interest in various scientific and industrial applications, including drilling fluids and as a reagent in organic synthesis. This document summarizes the key crystallographic data, details the experimental protocols for its synthesis and single-crystal X-ray diffraction analysis, and presents a logical workflow for its characterization.

Crystallographic Data

The definitive crystal structure of anhydrous cesium formate was determined by single-crystal X-ray diffraction, superseding earlier findings based on powder diffraction data. The compound crystallizes in the orthorhombic system. Key crystallographic data are summarized in Table 1.

Parameter Value
Chemical FormulaCHCsO₂
Molecular Weight177.92 g/mol
Crystal SystemOrthorhombic
Space GroupPbcm (No. 57)
Lattice Parametersa = 4.7938 Å, b = 9.5339 Å, c = 7.9101 Å
Unit Cell Volume361.5 ų
Z (Formula units/cell)4
Data SourceWilson, Alcock, and Rodger (2006)[1]

Experimental Protocols

The following sections detail the methodologies for the synthesis of anhydrous this compound and the subsequent determination of its crystal structure via single-crystal X-ray diffraction, based on the work of Wilson, Alcock, and Rodger.

Synthesis and Crystallization of Anhydrous this compound

Anhydrous this compound is synthesized from analytical-reagent grade starting materials. The process involves the preparation of a saturated aqueous solution of this compound, followed by slow evaporation to promote the growth of single crystals suitable for X-ray diffraction analysis.

Materials:

  • This compound (analytical-reagent grade)

  • Deionized water

Procedure:

  • A saturated solution of this compound is prepared by dissolving the salt in deionized water at room temperature with stirring until no more solid dissolves.

  • The saturated solution is filtered to remove any undissolved impurities.

  • The clear, saturated solution is then allowed to stand undisturbed in a loosely covered container at ambient temperature.

  • Slow evaporation of the water over a period of several days to weeks leads to the formation of well-defined, colorless single crystals of anhydrous this compound.

  • The resulting crystals are carefully harvested from the mother liquor for subsequent analysis.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.

Procedure:

  • A suitable single crystal of anhydrous this compound is selected and mounted on the goniometer head of the diffractometer.

  • The crystal is maintained at a constant temperature, typically 100 K, using a cryostream to minimize thermal vibrations and improve data quality.

  • X-ray diffraction data are collected using monochromatic radiation (e.g., Mo Kα, λ = 0.71073 Å).

  • A series of diffraction images are recorded as the crystal is rotated through a range of angles.

  • The collected data are processed to determine the unit cell dimensions and space group.

  • The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

  • All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Experimental Workflow

The logical flow of the experimental process for determining the crystal structure of anhydrous this compound is illustrated in the following diagram.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_analysis X-ray Diffraction Analysis start Start: this compound Salt dissolve Dissolve in Deionized Water to Saturation start->dissolve filter Filter to Remove Impurities dissolve->filter evaporate Slow Evaporation at Ambient Temperature filter->evaporate crystals Harvest Single Crystals evaporate->crystals mount Mount Single Crystal crystals->mount Crystal Selection collect Collect Diffraction Data (100 K) mount->collect process Process Data (Unit Cell & Space Group) collect->process solve Solve and Refine Structure process->solve end End: Crystal Structure Determined solve->end

Experimental Workflow for Anhydrous this compound Crystal Structure Determination.

References

In-Depth Technical Guide: Toxicological Profile of Cesium Formate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the toxicological profile of cesium formate (B1220265), a high-density, low-viscosity fluid utilized in various industrial applications, including oil and gas exploration. The document synthesizes available data on acute, sub-chronic, and chronic toxicity, as well as genotoxicity, reproductive toxicity, and ecotoxicity. All quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols for key studies are described. This guide is intended to serve as a core resource for researchers, scientists, and drug development professionals in evaluating the safety and potential risks associated with the handling and use of cesium formate.

Acute Toxicity

Acute toxicity studies assess the adverse effects of a substance after a single or short-term exposure. For this compound, data is available for oral and dermal routes of exposure.

Oral Toxicity
  • Quantitative Data

Test GuidelineSpeciesSexRoute of AdministrationLD50 (mg/kg bw)Observations
OECD 401/420RatMale/FemaleOral> 300 and < 2000[1]Not specified
  • Experimental Protocol: Acute Oral Toxicity - Fixed Dose Procedure (as per OECD 420)

A sighting study is initially performed to determine the appropriate starting dose. Subsequently, groups of animals of a single sex (typically female rats) are dosed in a stepwise manner using fixed doses of 5, 50, 300, and 2000 mg/kg body weight. The animals are fasted prior to dosing and observed for mortality and clinical signs of toxicity for at least 14 days. Body weight is recorded weekly. At the end of the observation period, all surviving animals are subjected to a gross necropsy. The LD50 is then estimated based on the observed mortality and signs of toxicity at different dose levels.[1]

Dermal Toxicity
  • Quantitative Data

Test GuidelineSpeciesSexRoute of AdministrationLD50 (mg/kg bw)Observations
OECD 402RatMale/FemaleDermal> 2000[1][2]No signs of systemic toxicity or local skin irritation.[2]
  • Experimental Protocol: Acute Dermal Toxicity (as per OECD 402)

The test substance is applied to a shaved area of the skin (at least 10% of the body surface area) of the test animals (typically rats). The application site is then covered with a porous gauze dressing and non-irritating tape for a 24-hour exposure period. Animals are observed for mortality, signs of systemic toxicity, and local skin reactions at regular intervals for at least 14 days. Body weights are recorded prior to the study and weekly thereafter. A gross necropsy is performed on all animals at the end of the observation period.

Sub-Chronic and Chronic Toxicity

Information on the sub-chronic and chronic toxicity of this compound is limited. However, a hazard assessment report indicates that high repeated oral doses of this compound may lead to neurotoxicity and affect multiple organ systems.

90-Day Oral Toxicity Study (Rodent)

While a specific 90-day oral toxicity study on this compound was not found in the available literature, the standard protocol for such a study is described below.

  • Experimental Protocol: Repeated Dose 90-Day Oral Toxicity Study in Rodents (as per OECD 408)

The test substance is administered daily to groups of rodents (usually rats) at three or more dose levels for a period of 90 days. A control group receives the vehicle only. The substance is typically administered by gavage or in the diet or drinking water.[3][4][5][6] Animals are observed daily for clinical signs of toxicity.[3][4] Body weight and food consumption are measured weekly.[5][6] Hematology, clinical biochemistry, and urinalysis are performed at the end of the study.[5][6] At termination, all animals undergo a full necropsy, and organs are weighed and examined histopathologically.[3][4] The No-Observed-Adverse-Effect Level (NOAEL) is determined from these observations.[3][4][5][6]

Genotoxicity

Genotoxicity assays are performed to identify substances that can induce genetic damage. Data for this compound itself is limited, but studies on cesium salts provide some insights.

In Vitro Studies
  • Bacterial Reverse Mutation Assay (Ames Test)

No specific Ames test results for this compound were found.

  • Experimental Protocol: Bacterial Reverse Mutation Test (as per OECD 471)

This test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan).[7][8][9][10] The bacteria are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix).[7][8] If the substance is mutagenic, it will cause a reverse mutation, allowing the bacteria to grow on a medium lacking the essential amino acid.[8][9] The number of revertant colonies is counted, and a dose-dependent increase compared to the control group indicates a positive result.[7]

  • In Vitro Mammalian Chromosomal Aberration Test

No specific in vitro chromosomal aberration test results for this compound were found.

  • Experimental Protocol: In Vitro Mammalian Chromosomal Aberration Test (as per OECD 473)

Cultured mammalian cells (e.g., Chinese Hamster Ovary cells or human lymphocytes) are exposed to the test substance at a minimum of three concentrations, with and without metabolic activation.[3][5][11][12][13] The cells are treated for a defined period, after which they are harvested, stained, and examined microscopically for chromosomal abnormalities.[3][5][11][12] A statistically significant, dose-dependent increase in the number of cells with chromosomal aberrations is considered a positive result.[3][5]

In Vivo Studies

Studies on stable cesium have shown some evidence of genotoxicity in vivo.

  • Quantitative Data

Test SystemEndpointResultReference
Mouse bone marrowChromosomal aberrationsPositiveGhosh et al. 1990, 1991[14]
Mouse bone marrowMicronucleiPositiveSantos-Mello et al. 2001[4]
Mouse bone marrowMicronucleiNegativeSantos-Mello et al. 1999[4]

Carcinogenicity

No studies on the carcinogenic potential of this compound were identified in the reviewed literature.

Reproductive and Developmental Toxicity

  • Quantitative Data (from studies on Cesium salts)

Test GuidelineSpeciesEndpointLOAEL (mg/kg bw/day)Observations
Repeated Dose OralRat (male)Sperm motility and morphology38[7]Statistically significant adverse effects.[7]
One-generation reproductive/developmental toxicity screeningRat (male and female)Offspring viability and growth200Higher percentage of dead offspring, lower number of live-born offspring, and lower litter weight.[7]
Gestational developmental studyRat (female)Offspring development> 150No effects on offspring observed.[7]
  • Experimental Protocol: Two-Generation Reproduction Toxicity Study (as per OECD 416)

The test substance is administered to male and female animals (usually rats) for a pre-mating period and continues through mating, gestation, and lactation for two generations.[9][15] At least three dose levels and a control group are used.[9] Observations include effects on mating performance, fertility, gestation length, parturition, and lactation.[15] Offspring are evaluated for viability, growth, and development.[9][15] At the end of the study, a comprehensive necropsy and histopathological examination of reproductive organs are performed on the parental and F1 generations.[15]

Ecotoxicity

Ecotoxicity studies are crucial for assessing the environmental impact of a substance. This compound is described as having low toxicity to aquatic life and being readily biodegradable.[16][17]

Acute Toxicity to Fish
  • Quantitative Data

Test GuidelineSpeciesExposure DurationLC50 (mg/L)
OECD 203Oncorhynchus mykiss (Rainbow Trout)96 hours2100
  • Experimental Protocol: Fish, Acute Toxicity Test (as per OECD 203)

Fish (e.g., Rainbow Trout or Zebra fish) are exposed to the test substance in a range of concentrations for a 96-hour period.[18] Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.[18] The concentration that is lethal to 50% of the test organisms (LC50) is then calculated.[18]

Acute Toxicity to Aquatic Invertebrates
  • Quantitative Data

Test GuidelineSpeciesExposure DurationEC50 (mg/L)
OECD 202Daphnia magna48 hours100 - 1000
  • Experimental Protocol: Daphnia sp. Acute Immobilisation Test (as per OECD 202)

Young daphnids (less than 24 hours old) are exposed to the test substance at a range of concentrations for 48 hours.[10] The number of immobilized daphnids is recorded at 24 and 48 hours.[10] The concentration that causes immobilization in 50% of the daphnids (EC50) is calculated.[10]

Biodegradability
  • Quantitative Data

Test GuidelineMediumDurationBiodegradation (%)Classification
OECD 301DSeawater28 days66 - 79[16]Readily biodegradable
OECD 301DFreshwater28 days79 - 83[16]Readily biodegradable
  • Experimental Protocol: Ready Biodegradability - Closed Bottle Test (as per OECD 301D)

A solution of the test substance in a mineral medium is inoculated with a small number of microorganisms from a mixed population (e.g., from sewage treatment plant effluent) and kept in a completely filled, stoppered bottle in the dark at a constant temperature. The degradation is followed by the analysis of dissolved oxygen over a 28-day period. A substance is considered readily biodegradable if the biodegradation value is >60% of the theoretical oxygen demand (ThOD) within a 10-day window.[11]

Visualizations

Experimental Workflow Diagrams

G cluster_Ames Ames Test Workflow (OECD 471) Strain Select Bacterial Strains (S. typhimurium, E. coli) Prepare Prepare Test Substance (Multiple Concentrations) Strain->Prepare Expose Expose Bacteria to Substance (+/- S9 Mix) Prepare->Expose Activation Prepare S9 Mix (Metabolic Activation) Activation->Expose Incubate Incubate Plates Expose->Incubate Count Count Revertant Colonies Incubate->Count Analyze Analyze Data & Determine Mutagenicity Count->Analyze

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.

G cluster_Chromo In Vitro Chromosomal Aberration Test Workflow (OECD 473) Cells Culture Mammalian Cells (e.g., CHO, Human Lymphocytes) Prepare Prepare Test Substance (Multiple Concentrations) Cells->Prepare Expose Expose Cells to Substance (+/- S9 Mix) Prepare->Expose Activation Prepare S9 Mix (Metabolic Activation) Activation->Expose Harvest Harvest Cells & Prepare Metaphase Spreads Expose->Harvest Analyze Microscopic Analysis for Chromosomal Aberrations Harvest->Analyze Report Report Results Analyze->Report

Caption: Workflow for the In Vitro Mammalian Chromosomal Aberration Test.

G cluster_90Day 90-Day Oral Toxicity Study Workflow (OECD 408) Animals Select Rodents (e.g., Rats) Dosing Daily Oral Administration (90 Days, Multiple Dose Levels) Animals->Dosing Observe Daily Clinical Observations Dosing->Observe Measure Weekly Body Weight & Food Consumption Dosing->Measure ClinicalPath End-of-Study Clinical Pathology (Hematology, Biochemistry) Dosing->ClinicalPath Necropsy Gross Necropsy & Organ Weights ClinicalPath->Necropsy Histo Histopathology of Organs Necropsy->Histo NOAEL Determine NOAEL Histo->NOAEL

Caption: Workflow for a 90-Day Repeated Dose Oral Toxicity Study.

Conclusion

This compound exhibits low acute oral and dermal toxicity. While specific data on sub-chronic and chronic toxicity for this compound is limited, studies on related cesium salts suggest potential for reproductive effects, particularly on the male reproductive system, at higher doses. Genotoxicity data for this compound is not definitive, although some studies on cesium salts indicate a potential for chromosomal damage. The ecotoxicological profile of this compound is favorable, with low toxicity to aquatic organisms and ready biodegradability. Further studies, particularly in the areas of sub-chronic toxicity and genotoxicity following standardized OECD guidelines, would be beneficial to provide a more complete toxicological profile of this compound. This guide serves as a foundational document for risk assessment and encourages further research to fill the existing data gaps.

References

Methodological & Application

Cesium Formate: A Versatile Catalyst in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Cesium formate (B1220265) (HCOOCs) is emerging as a catalyst and reagent of significant interest in organic synthesis. Its unique properties, including high solubility in organic solvents, low toxicity, and the ability to promote reactions under mild conditions, make it a valuable tool for the synthesis of complex organic molecules, including pharmaceutical intermediates. These application notes provide an overview of the catalytic applications of cesium formate, detailed experimental protocols for key reactions, and a summary of its advantages over other bases and catalysts.

Key Advantages of this compound in Catalysis

This compound offers several distinct advantages in organic synthesis, often attributed to the "Cesium Effect," which describes the enhanced reactivity and selectivity observed with cesium salts.

  • High Solubility: this compound is more soluble in common organic solvents compared to other inorganic bases like cesium carbonate. This increased solubility allows for reactions to proceed at lower temperatures and with greater efficiency.

  • Mild Reaction Conditions: The high reactivity of the cesium cation often allows for the use of milder reaction conditions, preserving sensitive functional groups within the reacting molecules.

  • Improved Yields and Shorter Reaction Times: The "Cesium Effect" often leads to significantly higher yields and reduced reaction times compared to reactions catalyzed by other alkali metal salts.

  • Environmentally Friendly: this compound is considered a greener alternative to many toxic catalysts and reagents, aligning with the principles of sustainable chemistry.

Applications in Organic Synthesis

This compound has demonstrated utility in a range of organic transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic substitutions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions are fundamental for the formation of carbon-carbon bonds. In these reactions, a base is required to activate the organoboron species. While cesium carbonate is widely used, this compound presents a highly soluble alternative that can facilitate the reaction under milder conditions.

Logical Workflow for a Suzuki-Miyaura Coupling Reaction:

G cluster_reactants Reactants cluster_catalyst Catalytic System A Aryl Halide (Ar-X) F Reaction Mixture A->F B Boronic Acid/Ester (R-B(OR)2) B->F C Palladium Catalyst (e.g., Pd(PPh3)4) C->F D This compound (Base) D->F E Solvent (e.g., Dioxane/Water) E->F G Heating (e.g., 80-100 °C) F->G H Workup and Purification G->H I Coupled Product (Ar-R) H->I

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling (Representative Protocol)

Materials:

  • Aryl halide (1.0 mmol)

  • Boronic acid or ester (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh3)4) (0.05 mmol, 5 mol%)

  • Cesium Carbonate (2.0 mmol)

  • Anhydrous 1,4-dioxane (B91453) (5 mL)

  • Water (1 mL)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask, add the aryl halide, boronic acid or ester, and cesium carbonate.

  • Evacuate and backfill the flask with an inert atmosphere three times.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the anhydrous 1,4-dioxane and water to the flask.

  • Attach the reflux condenser and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Quantitative Data for Suzuki-Miyaura Coupling using a Cesium Base:

EntryAryl HalideBoronic AcidBaseSolventTemp (°C)Time (h)Yield (%)
14-IodoanisolePhenylboronic acidCs2CO3Dioxane/H2O10012>95
22-Bromopyridine4-Methylphenylboronic acidCs2CO3Dioxane/H2O1001692
31-Bromo-4-nitrobenzene3-Methoxyphenylboronic acidCs2CO3Dioxane/H2O80898

Note: The data presented in this table is representative of typical yields for Suzuki-Miyaura reactions using a cesium base.

Synthesis of α-Hydroxyketones from α-Haloketones

This compound can be effectively used for the conversion of α-haloketones to α-hydroxyketones. This transformation is a valuable tool in the synthesis of various natural products and pharmaceutical compounds. The formate anion acts as a nucleophile, displacing the halide, followed by hydrolysis to yield the α-hydroxyketone.

Reaction Pathway for α-Hydroxyketone Synthesis:

G A α-Haloketone C Formate Ester Intermediate A->C Nucleophilic Substitution B This compound (HCOOCs) B->C E α-Hydroxyketone C->E D Hydrolysis D->E

Caption: Pathway for the synthesis of α-hydroxyketones using this compound.

Experimental Protocol: Synthesis of α-Hydroxyketones (Representative Protocol)

Materials:

  • α-Haloketone (1.0 mmol)

  • This compound (1.5 mmol)

  • Methanol (B129727) (5 mL)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • To a round-bottom flask, add the α-haloketone and this compound.

  • Add methanol to the flask.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65 °C).

  • Stir the reaction mixture for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Remove the methanol under reduced pressure.

  • Add water to the residue and stir for 30 minutes to hydrolyze the formate ester.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer to obtain the crude α-hydroxyketone.

  • Purify the product by column chromatography if necessary.

Quantitative Data for α-Hydroxyketone Synthesis:

Entryα-HaloketoneYield (%)
12-Bromoacetophenone92
22-Chloro-1-(4-methoxyphenyl)ethanone89
32-Bromo-1-phenylethanone95

Note: The data presented is representative of yields for this type of transformation.

Conclusion

This compound is a highly effective and versatile catalyst and reagent in organic synthesis. Its superior solubility and the pronounced "Cesium Effect" enable reactions to proceed under milder conditions, often with higher yields and in shorter times compared to other bases. While detailed experimental protocols specifically citing this compound are still emerging in the literature, its properties suggest it is an excellent alternative to more commonly used bases like cesium carbonate in a variety of transformations, including palladium-catalyzed cross-couplings and nucleophilic substitutions. As green chemistry principles become increasingly important, the use of efficient and less toxic reagents like this compound is expected to grow, making it a valuable addition to the synthetic chemist's toolkit.

Application Notes and Protocols for Cesium Formate in C-C Bond Formation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cesium formate (B1220265) (CsCHO₂), a salt of the strong base cesium hydroxide (B78521) and the weak formic acid, is emerging as a valuable reagent in modern organic synthesis, particularly in the realm of carbon-carbon (C-C) bond formation. While cesium carbonate (Cs₂CO₃) is more commonly cited for its beneficial "cesium effect" in palladium-catalyzed cross-coupling reactions, cesium formate offers unique reactivity, often acting as both a base and a hydride source.[1][2] This dual functionality makes it particularly useful in reductive cross-coupling reactions, providing a milder alternative to traditional reducing agents.[3] These application notes provide detailed protocols and compiled data for the use of this compound and related cesium salts in key C-C bond-forming reactions.

The "Cesium Effect" in Cross-Coupling Reactions

The "cesium effect" refers to the often-observed rate and yield enhancement in palladium-catalyzed reactions when cesium bases are employed compared to other alkali metal bases.[4] This effect is generally attributed to the high solubility of cesium salts in organic solvents and the large, polarizable nature of the Cs⁺ ion, which can influence the stability of intermediates in the catalytic cycle. While much of the literature focuses on cesium carbonate, the principles can be extended to this compound, particularly in reactions where a basic medium is required.[4][5]

Application 1: Formate-Mediated Reductive Heck Reaction

The Reductive Heck reaction is a variation of the classic Heck reaction where the intermediate alkyl-palladium(II) species is intercepted by a hydride source to generate a C-H bond instead of undergoing β-hydride elimination to form a C=C bond.[3][6] Formate salts are excellent hydride donors for this purpose.[3] While many protocols specify sodium or potassium formate, this compound can be employed, potentially benefiting from the "cesium effect."

Experimental Protocol: Reductive Heck Hydroarylation of Unactivated Alkenes

This protocol is adapted from established methods for reductive Heck reactions using formate salts.[3][7][8]

Materials:

  • Aryl halide (e.g., aryl iodide or bromide)

  • Alkene

  • This compound (CsCHO₂)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Ligand (e.g., a suitable phosphine (B1218219) ligand, if required)

  • Anhydrous solvent (e.g., DMF, DMA, or toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., 2-5 mol%) and ligand (if applicable, in a 1:1 or 1:2 ratio to Pd).

  • Add the aryl halide (1.0 equivalent) and the alkene (1.2-1.5 equivalents).

  • Add this compound (2.0-3.0 equivalents).

  • Add the anhydrous solvent.

  • Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitor by TLC or GC/LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Experimental Workflow Diagram

Reductive_Heck_Workflow start Start setup Assemble dry glassware under inert atmosphere start->setup reagents Add Pd catalyst, ligand (optional), aryl halide, alkene, and this compound setup->reagents solvent Add anhydrous solvent reagents->solvent degas Degas the reaction mixture solvent->degas reaction Heat and stir reaction mixture (e.g., 80-120 °C) degas->reaction monitoring Monitor reaction progress (TLC, GC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Cool, dilute, wash with water and brine monitoring->workup Complete purification Dry, concentrate, and purify by column chromatography workup->purification end End purification->end

Caption: Workflow for a typical formate-mediated reductive Heck reaction.

Application 2: Base in Palladium-Catalyzed Cross-Coupling Reactions

Cesium salts are highly effective bases in a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Heck couplings. Their high basicity and solubility in organic solvents often lead to superior results compared to other inorganic bases.

Quantitative Data Summary: Comparison of Bases in Cross-Coupling Reactions

The following table summarizes data from various studies comparing the efficacy of different bases, including cesium salts, in several C-C bond formation reactions.

Reaction TypeAryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
Suzuki-Miyaura 4-IodoanisolePhenylboronic acidPd(OAc)₂ / SPhosCs₂CO₃DMF105High[4]
Suzuki-Miyaura 4-IodoanisolePhenylboronic acidPd(OAc)₂ / SPhosK₂CO₃DMF105Moderate[4]
Suzuki-Miyaura Aryl ChlorideArylboronic acidPd₂(dba)₃ / LigandCs₂CO₃Dioxane8096[9]
Sonogashira IodobenzenePhenylacetylenePd₁(SAC)@NC / CuICs₂CO₃MeCN8092[10]
Sonogashira IodobenzenePhenylacetylenePd₁(SAC)@NC / CuIK₂CO₃MeCN8097[10]
Sonogashira IodobenzenePhenylacetylenePd₁(SAC)@NC / CuINa₂CO₃MeCN8026[10]
Sonogashira Aryl IodideTerminal Alkyne(PhCN)₂Cl₂ / LigandCs₂CO₃N/ARTGood[11]

Note: "High" and "Moderate" are used where specific percentages were not provided in the source but a clear qualitative comparison was made. "SAC" stands for single-atom catalyst.

Experimental Protocol: Copper-Free Sonogashira Coupling

This protocol is a general procedure for a copper-free Sonogashira reaction, where cesium carbonate is an effective base.[11]

Materials:

  • Aryl or vinyl halide

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a Pd(II) source and a phosphine ligand)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous solvent (e.g., DMF, THF, or toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a Schlenk tube, combine the palladium catalyst (1-5 mol%), cesium carbonate (2.0 equivalents), the aryl or vinyl halide (1.0 equivalent), and the terminal alkyne (1.2-1.5 equivalents).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture at room temperature or heat as required (typically 25-100 °C).

  • Monitor the reaction by TLC or GC/LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute with an appropriate organic solvent and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Reaction Mechanisms and Logical Relationships

General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

Most palladium-catalyzed C-C bond formation reactions, including the Suzuki, Heck, and Sonogashira couplings, proceed through a common catalytic cycle.

G1 pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition (R-X) pd0->oxidative_addition + R-X pd2_complex R-Pd(II)-X(L_n) (Organopalladium Complex) oxidative_addition->pd2_complex transmetalation Transmetalation (R'-M) pd2_complex->transmetalation + R'-M pd2_complex2 R-Pd(II)-R'(L_n) transmetalation->pd2_complex2 reductive_elimination Reductive Elimination pd2_complex2->reductive_elimination reductive_elimination->pd0 Releases Pd(0) product R-R' (Coupled Product) reductive_elimination->product

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.[12][13][14]

Catalytic Cycle for Formate-Mediated Reductive Heck Reaction

In the reductive Heck reaction, the cycle is intercepted by formate, which acts as a hydride donor.

G2 pd0 Pd(0)L_n oxidative_addition Oxidative Addition of Aryl Halide (Ar-X) pd0->oxidative_addition arpd_complex Ar-Pd(II)-X(L_n) oxidative_addition->arpd_complex migratory_insertion Migratory Insertion of Alkene arpd_complex->migratory_insertion alkylpd_intermediate Alkyl-Pd(II)-X Intermediate migratory_insertion->alkylpd_intermediate formate_exchange Formate Exchange (HCOO⁻ for X⁻) alkylpd_intermediate->formate_exchange pd_formate_complex Alkyl-Pd(II)-OCHO formate_exchange->pd_formate_complex decarboxylation Decarboxylation pd_formate_complex->decarboxylation - CO₂ pd_hydride Alkyl-Pd(II)-H decarboxylation->pd_hydride reductive_elimination Reductive Elimination pd_hydride->reductive_elimination reductive_elimination->pd0 Releases Pd(0) product Hydroarylated Product reductive_elimination->product

Caption: Catalytic cycle for the formate-mediated reductive Heck reaction.[3]

Conclusion

This compound is a versatile reagent for C-C bond formation, capable of acting as both a base and a hydride source. Its application in reductive Heck reactions offers a valuable synthetic route to saturated products. Furthermore, the principles of the "cesium effect," well-documented for cesium carbonate, suggest that this compound can be a highly effective base in a range of palladium-catalyzed cross-coupling reactions. The provided protocols and data serve as a guide for researchers to explore the utility of this compound in their synthetic endeavors. Further optimization of reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.

References

Cesium Formate: A Key Ingredient for High-Performance Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Photovoltaics and Materials Science

The incorporation of cesium formate (B1220265) (CsHCOO) into perovskite solar cell (PSC) fabrication has emerged as a important strategy for enhancing device efficiency, stability, and reproducibility. These application notes provide a comprehensive overview of the role of cesium formate, its impact on device performance, and detailed protocols for its use in the laboratory.

Introduction to this compound in Perovskite Solar Cells

This compound serves multiple beneficial roles when used as an additive in the perovskite precursor solution or as a surface treatment for the perovskite film. Its primary functions include:

  • Defect Passivation: The formate anion (HCOO⁻) can effectively passivate defects at the perovskite surface and grain boundaries, particularly lead (Pb²⁺) related defects. This reduces non-radiative recombination of charge carriers, leading to improved device performance.[1][2]

  • Crystal Growth Control: The presence of this compound can slow down the rapid crystallization of the perovskite film. This results in larger, more uniform grains with better crystallinity and preferred orientation, which facilitates efficient charge transport.[1]

  • Enhanced Stability: By passivating defects and improving the quality of the perovskite film, this compound contributes to significantly better device stability against environmental factors like humidity and thermal stress.[1][3] In some cases, PSCs with a this compound additive have retained 90% of their initial power conversion efficiency (PCE) after 1000 hours in a controlled environment without encapsulation.[1][3]

  • Interface Engineering: this compound can be used to modify the interface between the perovskite layer and the charge transport layers, leading to improved charge extraction and reduced interfacial recombination.[4]

Impact on Perovskite Solar Cell Performance: A Quantitative Overview

The addition of this compound has been shown to consistently improve the key photovoltaic parameters of perovskite solar cells. The following tables summarize the performance enhancements reported in various studies.

Table 1: Performance of n-i-p Architecture PSCs with this compound Additive
Additive Concentration (mol%)PCE (%)Voc (V)Jsc (mA/cm²)FF (%)Reference
017.12---[1]
318.57---[1]
Table 2: Performance of p-i-n Architecture PSCs with this compound Additive

| Additive Concentration (mol%) | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Reference | | :--- | :--- | :--- | :--- | :--- |[1] | | 0 | 18.01 | - | - | - |[1] | | 3 | 20.04 | - | - | - |[1] |

Table 3: Performance of Formamidinium (FA)-based PSCs with this compound Pre-buried in the Electron Transport Layer (ETL)
TreatmentPCE (%)Voc (V)Jsc (mA/cm²)FF (%)Reference
Control23.34---[4][5]
With this compound24.50---[4][5]
Table 4: Performance of Formamidinium-Cesium (FA-Cs) PSCs with a Dual-Functional Additive
AdditivePCE (%)Voc (V)Jsc (mA/cm²)FFReference
Control22.391.11325.760.781[6]
iBA-iBDTC24.251.14125.730.826[6]

Experimental Protocols

The following are detailed protocols for the fabrication of perovskite solar cells using this compound. These protocols are based on established methods in the literature and should be adapted to specific laboratory conditions and substrate configurations.

Protocol for Perovskite Precursor Solution Preparation with this compound Additive

This protocol describes the preparation of a typical formamidinium-cesium lead iodide (FA-Cs-PbI) perovskite precursor solution with the addition of this compound.

Materials:

  • Lead iodide (PbI₂)

  • Formamidinium iodide (FAI)

  • Cesium iodide (CsI)

  • This compound (CsHCOO)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • In an inert atmosphere (e.g., a nitrogen-filled glovebox), prepare a 1 M stock solution of the perovskite precursors. For a common formulation like FA₀.₉Cs₀.₁PbI₃, dissolve the appropriate molar ratios of FAI, CsI, and PbI₂ in a mixed solvent of DMF and DMSO (typically a 4:1 volume ratio).

  • Prepare a stock solution of this compound in DMSO. The concentration will depend on the desired final molar percentage in the perovskite solution.

  • Add the calculated volume of the this compound stock solution to the perovskite precursor solution to achieve the desired molar percentage (e.g., 3 mol%).

  • Stir the final solution at room temperature for at least 2 hours to ensure all components are fully dissolved and the solution is homogeneous.

  • Before use, filter the precursor solution through a 0.22 µm PTFE syringe filter to remove any particulate impurities.

Protocol for Perovskite Solar Cell Fabrication (n-i-p Architecture)

This protocol outlines the fabrication of a standard n-i-p planar perovskite solar cell.

Substrate and Layer Deposition:

  • Substrate Cleaning: Sequentially clean pre-patterned FTO-coated glass substrates by sonicating in a detergent solution, deionized water, acetone, and isopropanol (B130326) for 15 minutes each. Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15 minutes immediately before use.

  • Electron Transport Layer (ETL) Deposition: Deposit a layer of SnO₂ onto the FTO substrate. This can be done by spin-coating a SnO₂ nanoparticle solution followed by annealing.

  • Perovskite Layer Deposition:

    • Transfer the substrates into an inert atmosphere glovebox.

    • Deposit the perovskite precursor solution (prepared as in Protocol 3.1) onto the SnO₂ layer via spin-coating. A typical two-step spin-coating process might be 1000 rpm for 10 seconds followed by 4000 rpm for 30 seconds.

    • During the second step of the spin-coating, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization.

    • Anneal the perovskite film on a hotplate at a temperature between 100°C and 150°C for 10-30 minutes.

  • Hole Transport Layer (HTL) Deposition:

    • Prepare a solution of Spiro-OMeTAD in chlorobenzene, typically doped with Li-TFSI and t-BP.

    • Spin-coat the HTL solution onto the perovskite layer.

  • Metal Electrode Deposition:

    • Transfer the substrates to a thermal evaporator.

    • Deposit a gold (Au) or silver (Ag) back contact through a shadow mask to define the device area.

Visualized Workflows and Mechanisms

The following diagrams illustrate the fabrication process and the proposed mechanism of action for this compound.

Perovskite_Fabrication_Workflow cluster_Substrate_Prep Substrate Preparation cluster_Layer_Deposition Layer Deposition cluster_Final_Steps Finalization sub_clean FTO Substrate Cleaning uv_ozone UV-Ozone Treatment sub_clean->uv_ozone etl ETL Deposition (e.g., SnO2) uv_ozone->etl perovskite Perovskite Deposition (with CsHCOO) etl->perovskite htl HTL Deposition (e.g., Spiro-OMeTAD) perovskite->htl electrode Metal Electrode Evaporation htl->electrode characterization Device Characterization electrode->characterization

Caption: Experimental workflow for n-i-p perovskite solar cell fabrication.

Cesium_Formate_Mechanism cluster_Precursor Perovskite Precursor Solution cluster_Film_Formation Perovskite Film Formation cluster_Result Resulting Film Properties precursor PbI2, FAI, CsI crystallization Controlled Crystallization precursor->crystallization Slows down kinetics cs_formate CsHCOO Additive passivation Defect Passivation cs_formate->passivation HCOO- passivates Pb2+ large_grains Larger Grains crystallization->large_grains reduced_defects Reduced Defects passivation->reduced_defects improved_stability Enhanced Stability large_grains->improved_stability reduced_defects->improved_stability

References

Application Notes and Protocols for Cesium Formate Additive in Perovskite Ink

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the incorporation of cesium formate (B1220265) (CsHCOO) as a performance-enhancing additive in formamidinium-cesium lead iodide perovskite inks. The use of cesium formate has been shown to improve perovskite film quality, leading to higher power conversion efficiencies and enhanced stability in perovskite solar cells.

Introduction

This compound is a pseudohalide salt that serves as a valuable additive in perovskite ink formulations. Its primary role is to modulate the crystallization kinetics of the perovskite film. The formate anion (HCOO⁻) strongly coordinates with lead (II) ions (Pb²⁺), which slows down the perovskite growth rate. This controlled crystallization process leads to the formation of perovskite films with significantly improved characteristics, including enlarged grain size, enhanced crystallinity, and a reduction in defect states.[1][2] Consequently, the incorporation of this compound as an additive has been demonstrated to boost the power conversion efficiency (PCE) and improve the long-term stability of perovskite solar cells.[1][2]

Mechanism of Action

The beneficial effects of this compound as an additive in perovskite ink stem from its influence on the crystallization process and its ability to passivate defects. The formate ion plays a crucial role in this mechanism.

  • Slowing Crystallization: The strong coordination between the formate anion and Pb²⁺ ions slows the perovskite growth rate. This is achieved through a formate-iodide anion exchange, which provides a more controlled crystallization process.[1][2]

  • Defect Passivation: The formate anion also inhibits the formation of metallic lead (Pb⁰) on the surface of the perovskite film, a common defect that can hinder device performance. By passivating these surface defects, carrier recombination is suppressed, leading to longer carrier lifetimes.[1]

  • Improved Film Quality: The controlled crystallization and defect passivation result in perovskite films with larger grain sizes, improved crystallinity, and a more uniform morphology.[1][2]

Quantitative Data Summary

The addition of this compound to perovskite ink has a demonstrable positive impact on the performance of perovskite solar cells. The following table summarizes key performance metrics from studies utilizing this compound as an additive.

Perovskite CompositionAdditive Concentration (mol%)Voc (V)Jsc (mA/cm²)Fill Factor (%)PCE (%)Stability (after 1000h in ambient air)Reference
FA₀.₉Cs₀.₁PbI₃ (p-i-n)0---18.01-[1]
FA₀.₉Cs₀.₁PbI₃ (p-i-n)3---20.0490% of original PCE[1]
FA₀.₉Cs₀.₁PbI₃ (n-i-p)0---17.12-[1]
FA₀.₉Cs₀.₁PbI₃ (n-i-p)3---18.57-[1]

Experimental Protocols

Perovskite Ink Preparation Protocol (with and without this compound Additive)

This protocol is for the preparation of a 1 M Cs₀.₁₅FA₀.₈₅PbI₃ perovskite precursor solution.

Materials:

  • Lead (II) iodide (PbI₂)

  • Formamidinium iodide (FAI)

  • Cesium iodide (CsI)

  • This compound (CsHCOO)

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Vials

  • Magnetic stirrer and stir bars

  • Pipettes

Procedure:

  • Solvent Preparation: Prepare a 4:1 (v/v) mixture of DMF and DMSO.

  • Control Perovskite Ink (without additive):

    • In a vial, dissolve 461.0 mg of PbI₂, 146.2 mg of FAI, and 38.9 mg of CsI in 1 mL of the DMF/DMSO solvent mixture.[3]

    • Stir the solution on a magnetic stirrer at room temperature for at least 2 hours to ensure complete dissolution.

  • Perovskite Ink with this compound Additive (3 mol%):

    • In a separate vial, prepare the control perovskite ink as described in step 2.

    • Calculate the required amount of this compound for a 3 mol% concentration relative to the lead content. For a 1M solution, this would be approximately 15.3 mg of CsHCOO per 1 mL of solution.

    • Add the calculated amount of this compound to the perovskite precursor solution.

    • Stir the solution on a magnetic stirrer at room temperature for an additional hour to ensure the additive is fully dissolved.

  • Filtration: Before use, filter the precursor solutions through a 0.22 µm PTFE syringe filter to remove any undissolved particles.

Perovskite Film Deposition and Annealing Protocol (Spin-Coating)

Materials:

  • Prepared perovskite inks (control and with additive)

  • Substrates (e.g., FTO-coated glass)

  • Spin coater

  • Hotplate

  • Nitrogen-filled glovebox

Procedure:

  • Substrate Cleaning: Thoroughly clean the substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol, followed by UV-ozone treatment.

  • Spin Coating:

    • Transfer the cleaned substrates into a nitrogen-filled glovebox.

    • Dispense an appropriate amount of the perovskite ink (e.g., 50 µL) onto the substrate.

    • Spin coat the substrate in a two-step program:

      • Step 1: 1000 rpm for 10 seconds (for initial spreading).

      • Step 2: 4000 rpm for 30 seconds (for film formation).

  • Annealing:

    • Immediately transfer the spin-coated films to a preheated hotplate inside the glovebox.

    • Anneal the films at 100 °C for 60 minutes.

  • Cooling: Allow the films to cool down to room temperature before further characterization or device fabrication.

Characterization Protocols

4.3.1. X-ray Diffraction (XRD)

  • Objective: To analyze the crystallinity and phase purity of the perovskite films.

  • Procedure:

    • Mount the perovskite film on the XRD sample holder.

    • Set the 2θ scan range from 10° to 60°.

    • Use a Cu Kα radiation source (λ = 1.54 Å).

    • Set the scan speed to a suitable rate (e.g., 2°/min).

    • Analyze the resulting diffraction pattern to identify characteristic perovskite peaks and any secondary phases like PbI₂.

4.3.2. Scanning Electron Microscopy (SEM)

  • Objective: To visualize the surface morphology and grain structure of the perovskite films.

  • Procedure:

    • Mount a small piece of the perovskite film on an SEM stub using conductive carbon tape.

    • If necessary, coat the sample with a thin layer of a conductive material (e.g., gold or carbon) to prevent charging.

    • Insert the sample into the SEM chamber.

    • Use an accelerating voltage of 5-15 kV to acquire top-down images of the film surface at various magnifications.

4.3.3. Solar Cell Performance Measurement

  • Objective: To determine the photovoltaic performance of the fabricated solar cells.

  • Procedure:

    • Use a solar simulator with a light intensity of 100 mW/cm² (AM 1.5G).

    • Contact the fabricated solar cell with probes.

    • Measure the current density-voltage (J-V) curve by sweeping the voltage from reverse to forward bias.

    • Extract the key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).

Visualizations

workflow Experimental Workflow for Perovskite Ink with this compound Additive cluster_prep Ink Preparation cluster_fab Film Fabrication cluster_char Characterization Ink_Control Prepare Control Ink (PbI₂, FAI, CsI in DMF/DMSO) Ink_Additive Prepare Additive Ink (Control Ink + 3 mol% CsHCOO) Spin_Coat Spin Coat on Substrate Ink_Additive->Spin_Coat Anneal Anneal at 100°C Spin_Coat->Anneal XRD XRD Analysis Anneal->XRD SEM SEM Imaging Anneal->SEM PV_Test Photovoltaic Testing Anneal->PV_Test

Caption: Experimental workflow from ink preparation to characterization.

mechanism Mechanism of this compound Additive in Perovskite Crystallization Start Perovskite Precursors (PbI₂, FAI, CsI) Additive Addition of This compound (CsHCOO) Start->Additive Coordination Strong Coordination of HCOO⁻ with Pb²⁺ Additive->Coordination Slow_Growth Slower Perovskite Crystal Growth Coordination->Slow_Growth Defect_Passivation Passivation of Surface Defects Coordination->Defect_Passivation Improved_Film Improved Film Quality (Larger Grains, Higher Crystallinity) Slow_Growth->Improved_Film Defect_Passivation->Improved_Film Enhanced_Performance Enhanced Device Performance & Stability Improved_Film->Enhanced_Performance

References

Application Notes and Protocols: Cesium Formate for Density Gradient Ultracentrifugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Density gradient ultracentrifugation is a powerful technique for the separation and purification of macromolecules, such as nucleic acids, proteins, and viruses, based on their buoyant density. While cesium chloride (CsCl) has traditionally been the medium of choice for forming these gradients, cesium formate (B1220265) (CsCOOH) presents an alternative with distinct physical properties. These notes provide a comprehensive overview of cesium formate and a detailed, albeit adapted, protocol for its use in density gradient ultracentrifugation for the purification of biological samples.

This compound solutions can achieve a higher density than cesium chloride solutions and generally exhibit lower viscosity at high concentrations.[1][2] A saturated solution of this compound can reach a density of up to 2.32 g/cm³, whereas the maximum density for cesium chloride is lower.[1] This property, along with its high solubility (up to 83% w/w in water), suggests that this compound could be advantageous for separating high-density biomolecules or for creating steeper density gradients.[1][2] Furthermore, formate brines are known for their thermal stability and have been noted for their lower toxicity compared to other high-density brines like zinc bromide, which may be a consideration in specific biological applications.[3]

Despite these potential advantages, it is crucial to note that the use of this compound for density gradient ultracentrifugation of biomolecules is not widely documented in scientific literature. The protocols provided herein are therefore adapted from well-established cesium chloride methods and should be considered a starting point for optimization in your specific application.

Data Presentation: Physicochemical Properties

A comparison of the relevant physical properties of this compound and cesium chloride is essential for designing and troubleshooting density gradient experiments.

PropertyThis compound (CsCOOH)Cesium Chloride (CsCl)
Molecular Weight 177.93 g/mol [4]168.36 g/mol
Maximum Solution Density ~2.32 g/cm³[1]~1.9 g/cm³
Solubility in Water (% w/w) up to 83%[1]~65% at 20°C
Viscosity of Saturated Solution Low (e.g., ~2.8 cP)[1]Higher than CsFormate
pH of Saturated Solution ~9.0 (weakly alkaline)[1]Neutral
Biocompatibility Generally considered low toxicity[3]Generally considered biocompatible

Experimental Protocols

The following protocols are adapted for the use of this compound in density gradient ultracentrifugation. Note: These are generalized protocols and may require significant optimization depending on the sample type, volume, and the specific ultracentrifuge and rotor used.

Protocol 1: Preparation of this compound Stock Solutions

This protocol describes the preparation of high-density and low-density this compound solutions for the formation of a density gradient.

Materials:

  • This compound powder (≥99% purity)[4]

  • Nuclease-free water

  • Appropriate buffer (e.g., TE buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

  • Magnetic stirrer and stir bar

  • Calibrated balance

  • Graduated cylinders

  • Refractometer (optional, but highly recommended)

Procedure:

  • High-Density Stock Solution (e.g., 2.0 g/mL):

    • To prepare 100 mL of a ~2.0 g/mL this compound solution, weigh out approximately 150 g of this compound powder.

    • In a beaker with a magnetic stir bar, add approximately 50 mL of the desired buffer.

    • Slowly add the this compound powder to the buffer while stirring continuously. The dissolution process may be endothermic, so the solution might become cold.

    • Once the this compound is fully dissolved, transfer the solution to a 100 mL graduated cylinder.

    • Add buffer to bring the final volume to 100 mL.

    • Measure the density by weighing a known volume or by using a densitometer. Adjust the density by adding more this compound or buffer as needed.

    • Alternatively, measure the refractive index to determine the density (a calibration curve may need to be generated).

    • Filter the solution through a 0.22 µm filter to sterilize and remove any particulates.

    • Store at room temperature.

  • Low-Density Stock Solution (e.g., 1.2 g/mL):

    • To prepare 100 mL of a ~1.2 g/mL this compound solution, weigh out approximately 25 g of this compound powder.

    • Follow the same procedure as for the high-density stock solution, dissolving the powder in buffer and adjusting the final volume to 100 mL.

    • Verify the density and filter-sterilize the solution.

    • Store at room temperature.

Protocol 2: Density Gradient Ultracentrifugation for Plasmid DNA Purification

This protocol is an adaptation of the classic cesium chloride-ethidium bromide method for plasmid DNA purification.

Materials:

  • Crude plasmid DNA preparation (e.g., from an alkaline lysis miniprep or maxiprep)

  • High-density this compound stock solution (e.g., 2.0 g/mL in TE buffer)

  • Low-density this compound stock solution (e.g., 1.2 g/mL in TE buffer)

  • Ethidium (B1194527) bromide solution (10 mg/mL) or a safer alternative DNA dye[5]

  • Ultracentrifuge and appropriate rotor (e.g., swinging bucket or vertical rotor)

  • Ultracentrifuge tubes

  • Syringes and needles (e.g., 18-gauge) for band extraction

  • Dialysis tubing or spin columns for desalting

Procedure:

  • Sample Preparation:

    • Start with a cleared lysate from a bacterial culture.

    • To approximately 4 mL of the cleared lysate, add a precise weight of solid this compound to achieve an initial density of about 1.55 g/mL. The exact amount will need to be determined empirically.

    • Add ethidium bromide to a final concentration of 300-500 µg/mL. Caution: Ethidium bromide is a potent mutagen. Handle with appropriate personal protective equipment.

  • Gradient Formation and Centrifugation (Discontinuous or "Step" Gradient):

    • Carefully layer the prepared this compound solutions into an ultracentrifuge tube. For example, in a 13.2 mL tube:

      • Bottom layer: 3 mL of high-density this compound solution.

      • Middle layer: 4 mL of the plasmid DNA/cesium formate/ethidium bromide mixture.

      • Top layer: Fill the remainder of the tube with the low-density this compound solution.

    • Balance the tubes precisely (to within 0.1 g).

    • Load the tubes into the ultracentrifuge rotor.

    • Centrifuge at a high speed (e.g., 150,000 x g) for 16-24 hours at 20°C. The optimal speed and time will depend on the rotor and the desired separation.

  • Band Visualization and Collection:

    • Carefully remove the tubes from the rotor.

    • Visualize the DNA bands under UV light. You should observe two bands: an upper band of linear and nicked circular DNA, and a lower, more compact band of supercoiled plasmid DNA.

    • Puncture the side of the tube just below the lower band with an 18-gauge needle attached to a syringe and carefully aspirate the supercoiled plasmid DNA.

  • Post-Centrifugation Processing:

    • Remove the ethidium bromide by repeated extractions with water-saturated butanol.

    • Remove the this compound by dialysis against TE buffer or by using a desalting spin column.

    • Precipitate the DNA with ethanol (B145695) and resuspend in a suitable buffer.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_centrifugation Ultracentrifugation cluster_analysis Analysis & Purification sample_prep Sample Preparation (e.g., Cell Lysis) gradient_formation Gradient Formation in Tube sample_prep->gradient_formation gradient_prep Gradient Solution Preparation gradient_prep->gradient_formation centrifugation High-Speed Centrifugation gradient_formation->centrifugation band_visualization Band Visualization (e.g., UV light) centrifugation->band_visualization band_collection Band Collection band_visualization->band_collection post_processing Post-Processing (e.g., Desalting) band_collection->post_processing

Caption: General workflow for density gradient ultracentrifugation.

Property Comparison

property_comparison cluster_csf This compound cluster_cscl Cesium Chloride csf_node High Max Density Low Viscosity Alkaline pH csf_adv Advantages: - Steeper gradients possible - Potentially faster sedimentation - Good for high-density particles csf_node->csf_adv leads to csf_disadv Disadvantages: - Limited literature for biomolecules - Alkaline pH might affect some proteins csf_node->csf_disadv results in cscl_node Lower Max Density Higher Viscosity Neutral pH cscl_adv Advantages: - Well-established protocols - Neutral pH is biocompatible - Extensive literature available cscl_node->cscl_adv leads to cscl_disadv Disadvantages: - Shallower gradients - Higher viscosity can slow sedimentation cscl_node->cscl_disadv results in

Caption: Comparison of this compound and Cesium Chloride properties.

References

Application Notes and Protocols for RNA Separation Using Cesium Formate Density Gradients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isolation of high-quality, intact RNA is a critical prerequisite for a multitude of applications in molecular biology, including transcriptomics, gene expression analysis, and the development of RNA-based therapeutics. Cesium salt density gradient ultracentrifugation is a robust method for separating macromolecules based on their buoyant densities. While cesium chloride (CsCl) and cesium trifluoroacetate (B77799) (CsTFA) have traditionally been employed for this purpose, cesium formate (B1220265) (CsHCOO) presents a compelling alternative due to its ability to form high-density aqueous solutions and its favorable environmental and handling properties.[1][2][3]

These application notes provide a detailed protocol for the separation of RNA from cellular homogenates using a cesium formate density gradient. The methodology is adapted from established protocols utilizing other cesium salts and is designed to yield high-purity RNA suitable for downstream applications.

Principle of Separation

Isopycnic centrifugation with cesium salts separates macromolecules based on their buoyant densities. During ultracentrifugation, the cesium salt forms a density gradient in the centrifuge tube.[4] Cellular components migrate to the position in the gradient that corresponds to their own buoyant density. RNA, being denser than DNA and proteins, will either pellet at the bottom of the tube or band at a high density, effectively separating it from other cellular macromolecules.[5][6]

Quantitative Data Summary

The successful separation of RNA, DNA, and proteins relies on their distinct buoyant densities in cesium salt solutions. The following table summarizes the approximate buoyant densities of these macromolecules in different cesium salt gradients. While specific values for this compound are not extensively published for biomolecules, they are expected to be similar to or allow for even better separation due to the higher achievable density of the solution.

MacromoleculeBuoyant Density in CsCl (g/mL)Buoyant Density in CsTFA (g/mL)Expected Buoyant Density in this compound (g/mL)
RNA> 1.8[5]1.83[7]> 1.8
DNA~ 1.7[5][8]1.63[7]~ 1.7
Proteins< 1.3[5]1.40[7]< 1.4

Experimental Protocols

This protocol is designed for the isolation of total RNA from animal tissues or cultured cells. All solutions should be prepared with RNase-free water.

I. Materials and Reagents
  • Lysis Buffer (Guanidinium Thiocyanate (B1210189) Solution):

    • 4 M Guanidinium thiocyanate

    • 25 mM Sodium citrate, pH 7.0

    • 0.5% (w/v) N-lauroylsarcosine (Sarkosyl)

    • 0.1 M 2-mercaptoethanol (B42355) (add fresh before use)

  • This compound Solution (80% w/v): A high-density solution of this compound.

  • Sterile, RNase-free water

  • Isopropanol

  • 75% Ethanol (in RNase-free water)

  • RNase-free microcentrifuge tubes and centrifuge tubes

II. Equipment
  • Homogenizer (e.g., rotor-stator or Dounce homogenizer)

  • Ultracentrifuge with a swinging-bucket or fixed-angle rotor capable of >100,000 x g

  • Spectrophotometer

  • Vortex mixer

  • Microcentrifuge

III. Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_gradient_prep Density Gradient Preparation cluster_centrifugation Ultracentrifugation cluster_rna_isolation RNA Isolation and Purification cluster_qc Quality Control start Tissue/Cell Sample homogenize Homogenize in Lysis Buffer start->homogenize layer_csfo Prepare this compound Gradient in Ultracentrifuge Tube homogenize->layer_csfo ultracentrifuge Ultracentrifugation (>100,000 x g) layer_csfo->ultracentrifuge pellet Collect RNA Pellet ultracentrifuge->pellet wash1 Wash with 75% Ethanol pellet->wash1 resuspend Resuspend in RNase-free Water wash1->resuspend quality_check Assess RNA Quality and Quantity (Spectrophotometry) resuspend->quality_check

Caption: Workflow for RNA isolation using this compound density gradient centrifugation.

IV. Step-by-Step Protocol

A. Sample Homogenization

  • For Tissues: Weigh out 100-200 mg of fresh or frozen tissue. If frozen, keep the tissue in liquid nitrogen until homogenization. Add 2 mL of Lysis Buffer per 100 mg of tissue. Homogenize immediately with a rotor-stator homogenizer until no visible tissue clumps remain.

  • For Cultured Cells: Pellet suspension cells or wash adherent cells with PBS and then lyse directly in the culture dish by adding 1 mL of Lysis Buffer per 10^7 cells. Pass the lysate through a pipette several times to ensure complete lysis.

B. Preparation of the this compound Gradient

  • In an ultracentrifuge tube appropriate for your rotor, carefully layer the cell homogenate on top of a cushion of this compound solution. The volume of the cushion should be approximately one-third of the total tube volume.

  • Alternatively, a continuous gradient can be formed by mixing the cell homogenate with the this compound solution and allowing the gradient to self-form during centrifugation.

C. Ultracentrifugation

  • Place the tubes in the ultracentrifuge rotor.

  • Centrifuge at >100,000 x g for 18-24 hours at 20°C. The exact speed and time will depend on the rotor and the desired separation.

D. RNA Pellet Collection and Purification

  • After centrifugation, a glassy pellet of RNA should be visible at the bottom of the tube. DNA will be in a viscous band in the middle of the gradient, and proteins will be in the upper layers.

  • Carefully aspirate and discard the supernatant, being cautious not to disturb the RNA pellet.

  • Invert the tube on a paper towel to drain any remaining liquid.

  • Resuspend the RNA pellet in 400 µL of sterile, RNase-free water.

  • Transfer the resuspended RNA to a microcentrifuge tube.

  • Precipitate the RNA by adding 1/10th volume of 3 M sodium acetate (B1210297) (pH 5.2) and 2.5 volumes of ice-cold 100% ethanol.

  • Incubate at -20°C for at least 1 hour.

  • Centrifuge at >12,000 x g for 20 minutes at 4°C to pellet the RNA.

  • Carefully discard the supernatant.

  • Wash the RNA pellet with 1 mL of 75% ethanol.

  • Centrifuge at >12,000 x g for 10 minutes at 4°C.

  • Discard the supernatant and briefly air-dry the pellet. Do not over-dry.

  • Resuspend the RNA pellet in a suitable volume of RNase-free water (e.g., 50-100 µL).

E. Quality Control

  • Determine the concentration and purity of the RNA by measuring the absorbance at 260 nm and 280 nm using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA.

  • Assess the integrity of the RNA by running an aliquot on a denaturing agarose (B213101) gel. Intact total RNA will show sharp 28S and 18S ribosomal RNA bands.

Logical Relationship of Macromolecule Separation

macromolecule_separation cluster_input Input Sample cluster_process Process cluster_output Separated Components (by Buoyant Density) cell_lysate Cell Lysate (RNA, DNA, Proteins) centrifugation This compound Density Gradient Ultracentrifugation cell_lysate->centrifugation proteins Proteins (Lowest Density) centrifugation->proteins < 1.4 g/mL dna DNA (Intermediate Density) centrifugation->dna ~ 1.7 g/mL rna RNA (Highest Density) centrifugation->rna > 1.8 g/mL

Caption: Separation of macromolecules based on their buoyant densities in a this compound gradient.

Applications

RNA isolated using this this compound density gradient method is of high purity and suitable for a wide range of downstream applications, including:

  • Gene Expression Analysis: Northern blotting, quantitative RT-PCR (qRT-PCR), and microarray analysis.

  • Transcriptome Sequencing (RNA-Seq): For comprehensive analysis of the transcriptome.

  • cDNA Library Construction: For cloning and gene discovery.

  • In Vitro Translation: To study protein synthesis.

  • Ribonuclease Protection Assays (RPA): For the detection and quantification of specific mRNAs.

Troubleshooting

IssuePossible CauseSolution
Low RNA Yield Incomplete cell lysis.Ensure complete homogenization. Increase the volume of Lysis Buffer.
RNA pellet not fully resuspended.Warm the resuspension buffer to 55-60°C and pipette gently.
Degraded RNA RNase contamination.Use RNase-free reagents and equipment. Work quickly and on ice.
Add an RNase inhibitor to the Lysis Buffer.
DNA Contamination Incomplete separation during centrifugation.Optimize centrifugation time and speed. Carefully collect the RNA pellet without disturbing the DNA band.
Perform a DNase treatment step after RNA resuspension.
Low A260/A280 Ratio Protein contamination.Ensure complete separation in the density gradient. Perform a phenol-chloroform extraction after resuspending the RNA pellet.
Guanidinium thiocyanate contamination.Ensure the RNA pellet is properly washed with 75% ethanol.

Conclusion

The use of this compound for density gradient centrifugation offers a powerful and effective method for the isolation of high-quality total RNA. The high density achievable with this compound solutions facilitates the efficient pelleting of RNA, separating it from DNA and proteins. This protocol provides a comprehensive guide for researchers to obtain pure RNA suitable for sensitive downstream molecular biology applications.

References

Application Notes & Protocols: Cesium Salt-Based Plasmid DNA Purification

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: While the topic of interest is cesium formate (B1220265) for plasmid DNA purification, extensive research has revealed a notable lack of specific, established protocols and quantitative data for this particular application in the public domain. The predominant and historically significant method for high-purity plasmid DNA isolation using cesium salts involves cesium chloride (CsCl). Therefore, this document provides detailed application notes and protocols for the well-documented cesium chloride density gradient centrifugation method. The principles outlined are foundational to isopycnic separation of nucleic acids and would likely apply to cesium formate, though specific parameters such as solution densities and centrifugation times would require empirical optimization.

Introduction to Cesium Salt Density Gradient Purification of Plasmid DNA

Isopycnic centrifugation using cesium chloride (CsCl) is a classic and powerful technique for the purification of high-quality, supercoiled plasmid DNA.[1][2] This method separates DNA molecules based on their buoyant density, effectively removing contaminants such as genomic DNA, RNA, proteins, and even separating different topological forms of the plasmid itself (supercoiled, open-circular, and linear).[3]

The principle relies on the intercalation of a fluorescent dye, typically ethidium (B1194527) bromide (EtBr), into the DNA double helix.[4] Ethidium bromide binds differently to supercoiled plasmid DNA compared to linear chromosomal DNA or nicked, open-circular plasmids.[4] Covalently closed-circular (supercoiled) plasmids are topologically constrained and can only bind a limited amount of EtBr before becoming saturated.[4] In contrast, linear and open-circular DNA can bind more of the dye, causing a greater decrease in their buoyant density.[4] When subjected to ultracentrifugation in a dense CsCl solution, these different DNA-EtBr complexes migrate to positions in the gradient where their density equals that of the surrounding CsCl solution.[3][5] This results in distinct bands of DNA, with the denser, supercoiled plasmid DNA forming a band separate from and below the less dense contaminating nucleic acids.[6]

While modern chromatography-based methods are often faster and avoid the use of hazardous chemicals like ethidium bromide, CsCl gradient centrifugation remains a gold standard for obtaining highly pure plasmid DNA, particularly for sensitive downstream applications.[7][8]

Workflow for Plasmid DNA Purification by Cesium Chloride Density Gradient Centrifugation

The overall process involves bacterial cell culture and lysis, initial purification of the plasmid DNA, preparation of the CsCl gradient, ultracentrifugation, extraction of the purified plasmid, and post-purification processing to remove the ethidium bromide and cesium salt.

Plasmid_Purification_Workflow cluster_upstream Upstream Processing cluster_lysis Cell Lysis & Clarification cluster_purification Isopycnic Centrifugation cluster_downstream Downstream Processing bacterial_culture Bacterial Culture (E. coli with Plasmid) cell_harvest Cell Harvest (Centrifugation) bacterial_culture->cell_harvest alkaline_lysis Alkaline Lysis cell_harvest->alkaline_lysis neutralization Neutralization & Precipitation of gDNA/Proteins alkaline_lysis->neutralization clarification Clarification (Centrifugation) neutralization->clarification isopropanol_precipitation Isopropanol (B130326) Precipitation of Crude Plasmid clarification->isopropanol_precipitation cscl_prep Resuspend in TE & Add CsCl and Ethidium Bromide isopropanol_precipitation->cscl_prep ultracentrifugation Ultracentrifugation (Formation of Gradient & DNA Banding) cscl_prep->ultracentrifugation band_extraction Extraction of Supercoiled Plasmid Band ultracentrifugation->band_extraction etbr_removal Ethidium Bromide Removal (e.g., Butanol Extraction) band_extraction->etbr_removal desalting Desalting & Concentration (Ethanol Precipitation) etbr_removal->desalting final_product High-Purity Supercoiled Plasmid DNA desalting->final_product

Caption: Workflow of Plasmid DNA Purification using Cesium Chloride Density Gradient Centrifugation.

Experimental Protocols

This section provides a detailed protocol for large-scale plasmid DNA purification using CsCl density gradient centrifugation.

Protocol 3.1: Large-Scale Plasmid DNA Purification

Materials:

  • Overnight bacterial culture (500 mL)

  • Solution I (Resuspension Buffer): 50 mM Glucose, 25 mM Tris-HCl (pH 8.0), 10 mM EDTA

  • Solution II (Lysis Buffer): 0.2 N NaOH, 1% SDS (freshly prepared)

  • Solution III (Neutralization Buffer): 3 M Potassium Acetate, pH 5.5

  • TE Buffer: 10 mM Tris-HCl (pH 8.0), 1 mM EDTA

  • Isopropanol

  • 70% Ethanol (B145695)

  • Cesium chloride (ultrapure)

  • Ethidium bromide solution (10 mg/mL)

  • Water-saturated n-butanol

  • Centrifuge bottles and tubes

  • Ultracentrifuge and rotor (e.g., VTi80 or NVT90)

  • Ultracentrifuge tubes (e.g., Quick-Seal)

  • Syringes and needles (18-22 gauge)

Procedure:

Part A: Bacterial Lysis and Crude Plasmid Precipitation

  • Inoculate 500 mL of LB medium containing the appropriate antibiotic with a single bacterial colony and grow overnight at 37°C with vigorous shaking.[9]

  • Harvest the bacterial cells by centrifugation at 6,000 rpm for 15 minutes at 4°C.[9] Discard the supernatant.

  • Resuspend the cell pellet thoroughly in 10 mL of ice-cold Solution I.

  • Add 20 mL of freshly prepared Solution II. Mix gently by inverting the tube several times until the solution becomes clear and viscous. Incubate at room temperature for 5-10 minutes.[9]

  • Add 15 mL of ice-cold Solution III. Mix gently but thoroughly. A white precipitate of genomic DNA, proteins, and cell debris will form. Incubate on ice for 15-20 minutes.[9]

  • Centrifuge at 9,000 rpm for 20 minutes at 4°C to pellet the precipitate.[6]

  • Carefully transfer the supernatant to a clean centrifuge tube.

  • Add 0.6-0.7 volumes of isopropanol to the supernatant to precipitate the nucleic acids. Mix well and incubate at room temperature for 10 minutes.[9][10]

  • Centrifuge at 9,000 rpm for 20 minutes at room temperature to pellet the nucleic acids.

  • Discard the supernatant and wash the pellet with 10 mL of 70% ethanol.

  • Centrifuge at 9,000 rpm for 5 minutes. Carefully discard the supernatant and air-dry the pellet for 10-15 minutes. Do not over-dry.

Part B: CsCl Density Gradient Ultracentrifugation

  • Resuspend the dried pellet in 4.3 mL of TE buffer.[9]

  • Add 4.84 g of solid cesium chloride to the resuspended DNA solution.[9] Dissolve completely by gentle inversion.

  • Add 200 µL of 10 mg/mL ethidium bromide solution.[9] Caution: Ethidium bromide is a potent mutagen. Wear gloves and handle with care.

  • Transfer the solution to an ultracentrifuge tube (e.g., Beckman Quick-Seal tube). Fill the tube to the base of the neck with a TE/CsCl solution of the same density if necessary.[9]

  • Balance the tubes to within 0.01 g of each other and seal them according to the manufacturer's instructions.

  • Perform ultracentrifugation. A typical run is overnight (12-16 hours) at 55,000 rpm or for a shorter duration (e.g., 4 hours) at a higher speed (e.g., 80,000 rpm) at 20°C.[9]

  • After centrifugation, carefully remove the tube from the rotor. You should see two distinct bands of DNA under UV light. The lower, more intense band is the supercoiled plasmid DNA.[6] The upper band consists of linear and open-circular DNA.

Part C: Plasmid DNA Recovery and Post-Purification

  • Puncture the top of the tube with a needle to allow air entry.

  • Insert another needle attached to a 3 mL syringe just below the lower plasmid band and carefully aspirate the supercoiled DNA.[6]

  • Transfer the collected plasmid solution to a new tube.

  • To remove the ethidium bromide, add an equal volume of water-saturated n-butanol. Vortex the mixture and centrifuge briefly to separate the phases. The upper organic phase (pink/red) contains the EtBr.[6]

  • Carefully remove and discard the upper organic phase. Repeat this extraction step 4-5 times, or until the organic phase is colorless.[6]

  • To remove the CsCl, add 2 volumes of water to the aqueous phase, followed by 2.5 volumes of 100% ethanol to precipitate the DNA.

  • Incubate at -20°C for at least 30 minutes.

  • Centrifuge at 10,000 g for 20 minutes at 4°C to pellet the purified plasmid DNA.

  • Wash the pellet with 70% ethanol, air-dry, and resuspend in a suitable volume of TE buffer or sterile water.

Data Presentation: Purity and Endotoxin (B1171834) Levels

The quality of plasmid DNA is critical for downstream applications. CsCl gradient centrifugation is known for producing high-purity DNA, though endotoxin levels can be a concern if not handled properly.

Purification MethodA260/A280 RatioEndotoxin Levels (EU/µg DNA)Key AdvantagesKey Disadvantages
Crude Alkaline Lysis 1.5 - 1.7>1000 EU/µg[11]Fast and simpleLow purity, high contamination
Silica-based Spin Column 1.8 - 1.910 - 100 EU/µg (variable)[12]Rapid, convenientLower yield for large scale, potential for endotoxin carryover
Anion-Exchange Chromatography 1.8 - 2.00.1 - 10 EU/µg[13]High yield and purity, scalableMore complex than spin columns
2x CsCl Gradient Centrifugation 1.8 - 2.0< 0.1 EU/µg[11]Gold standard for purity, separates topoisomersTime-consuming, uses hazardous materials (EtBr, CsCl), not easily scalable
Endotoxin-Free Kits 1.8 - 2.0< 0.1 EU/µg[12][14]Very low endotoxin levels, fastCan have lower yields compared to other methods

EU = Endotoxin Units. For sensitive applications like transfection of primary cells or in vivo studies, endotoxin levels should be <0.1 EU/µg.[13]

Concluding Remarks

Cesium chloride density gradient centrifugation is a robust and reliable method for obtaining supercoiled plasmid DNA of the highest purity. While it has been largely superseded in routine laboratory use by faster and less hazardous chromatography-based kits, it remains an invaluable technique for applications demanding the utmost quality of plasmid DNA. The principles of isopycnic separation detailed here would be the starting point for developing a purification protocol using alternative cesium salts like this compound, which would require optimization of solution densities and centrifugation conditions. For professionals in drug development and gene therapy, understanding the fundamentals of this technique is crucial for evaluating and developing scalable, high-purity plasmid manufacturing processes.

References

Application Notes and Protocols: Non-Aqueous Drilling Fluid Formulation with Cesium Formate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cesium formate (B1220265) (CsCOOH) is a high-density, low-viscosity salt predominantly utilized in aqueous-based drilling, completion, and workover fluids, particularly in high-pressure, high-temperature (HPHT) environments.[1][2] Its appeal lies in its ability to form clear, solids-free brines with densities up to 2.3 g/cm³, excellent thermal stability, and a favorable environmental profile.[2][3] While the industry standard centers on aqueous cesium formate systems, theoretical formulations of non-aqueous drilling fluids (NADFs) incorporating this compound are plausible for specialized applications where the introduction of water must be strictly avoided.

Evidence suggests the potential for dissolving formate salts in non-aqueous solvents to create high-density, water-free fluids.[4] This document provides detailed application notes and protocols for a hypothetical non-aqueous drilling fluid system utilizing this compound. The formulation is based on the principles of invert emulsion drilling fluids, where this compound, dissolved in a suitable non-aqueous solvent, could act as an internal phase or as a component of the internal phase.

These notes are intended to provide a research framework rather than a field-ready formulation. Extensive laboratory testing is required to validate the stability and performance of any such novel fluid system.

Logical Framework for Formulation

The formulation of a non-aqueous this compound drilling fluid would logically follow the structure of an invert emulsion, where a non-aqueous continuous phase is emulsified with a discontinuous phase containing the desired salts and other additives.

formulation_logic cluster_continuous_phase Continuous Phase (Non-Aqueous) cluster_discontinuous_phase Discontinuous Phase cluster_additives Key Additives BaseFluid Base Fluid (e.g., Synthetic Oil, Ester) Emulsifier Emulsifier (Primary & Secondary) BaseFluid->Emulsifier CesiumFormate This compound (Primary Weighting Agent) Solvent Non-Aqueous Solvent (e.g., Glycol, Glycerol) CesiumFormate->Solvent dissolved in Solvent->Emulsifier NADF Final Non-Aqueous This compound Drilling Fluid Emulsifier->NADF Forms Emulsion Viscosifier Organophilic Clay / Polymer (Rheology Control) Viscosifier->NADF Provides Viscosity FiltrationControl Filtration Control Agent FiltrationControl->NADF Reduces Fluid Loss Lime Lime (Alkalinity Control) Lime->NADF Maintains Alkalinity experimental_workflow cluster_prep Fluid Preparation & Conditioning cluster_testing Property Testing (API RP 13B-2) cluster_analysis Data Analysis & Reporting Formulation 1. Formulate Fluid Mixing 2. Mix on High-Shear Mixer Formulation->Mixing HotRolling 3. Hot Roll Aging (Simulate Downhole Conditions) Mixing->HotRolling Cooling 4. Cool to Test Temperature HotRolling->Cooling Density A. Density Measurement Cooling->Density Rheology B. Rheology & Gel Strength Cooling->Rheology Filtration C. HTHP Filtration Cooling->Filtration ES D. Electrical Stability Cooling->ES Retort E. Solids & Liquid Content Cooling->Retort DataCompilation I. Compile Data in Tables Density->DataCompilation Rheology->DataCompilation Filtration->DataCompilation ES->DataCompilation Retort->DataCompilation PerformanceEval II. Evaluate Performance vs. Targets DataCompilation->PerformanceEval Reporting III. Generate Report PerformanceEval->Reporting

References

Application Notes and Protocols for Cesium Formate Brine in High-Temperature High-Pressure (HTHP) Wells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cesium Formate (B1220265) Brine

Cesium formate (CsCOOH) is a high-density, solids-free aqueous solution that has become a critical enabling technology for challenging high-temperature high-pressure (HTHP) oil and gas wells.[1] Unlike traditional drilling and completion fluids that rely on suspended solids like barite to achieve high densities, this compound brines are true solutions, offering a range of unique advantages in extreme downhole environments. These fluids are typically prepared by dissolving this compound salt in water, and can be blended with potassium formate to achieve a wide range of densities.[2] The monovalent nature of the formate ion contributes to its low potential for formation damage, making it an ideal fluid for reservoir sections.

This compound brines have been successfully utilized in over 150 HTHP wells since the late 1990s, demonstrating their stability and performance at temperatures exceeding 200°C (392°F) and pressures up to 117 MPa (17,000 psi).[3][4] Their application spans various stages of well construction, including drilling, completion, workover, and suspension operations.[5][1]

Key Advantages in HTHP Applications

The utilization of this compound brine in HTHP wells offers a multitude of operational benefits that lead to reduced risk, lower costs, and enhanced well productivity.

  • Superior Well Control: The high density of this compound brine provides excellent hydrostatic pressure to control volatile HTHP reservoirs, minimizing the risk of blowouts.[5]

  • Reduced Equivalent Circulating Density (ECD): The low viscosity of this compound brine results in lower frictional pressure losses during circulation, leading to a reduced ECD. This is particularly critical in wells with narrow pressure windows between pore pressure and fracture pressure.[5]

  • Excellent Thermal Stability: this compound brines exhibit remarkable stability at high temperatures, with successful applications documented at up to 225°C (437°F).[3][4] They also help to stabilize polymers used for viscosity modification at elevated temperatures.[5]

  • Formation Protection: Being a solids-free, monovalent brine, this compound minimizes damage to the reservoir rock, leading to improved well productivity. It is compatible with reservoir fluids and does not form damaging precipitates.[6]

  • Low Corrosivity: Buffered this compound brines are significantly less corrosive to downhole metals, including carbon steel and corrosion-resistant alloys, compared to traditional high-density brines, even in the presence of acid gases like CO2 and H2S.[5]

  • Enhanced Operational Efficiency: The unique properties of this compound brine can lead to faster drilling rates, reduced non-productive time, and quicker completion operations.[5]

  • Favorable HSE Profile: this compound is considered to have a better health, safety, and environmental (HSE) profile compared to other high-density brines like those containing zinc bromide.[1][2]

Data Presentation

Table 1: Physical and Chemical Properties of this compound Brine
PropertyValueConditions
DensityUp to 2.4 g/cm³ (19.9 ppg)At saturation[2]
Typical Operating Density2.20 g/cm³ (18.36 lb/gal)80% w/w solution[5]
Viscosity5.4 cP@ 25°C for 2.20 g/cm³ brine[5]
True Crystallization Temp. (TCT)5.1°CFor 2.20 g/cm³ brine[5]
pH9 - 11Recommended range[5]
Boiling Point131°CFor 2.20 g/cm³ brine[5]
Thermal StabilityUp to 225°C (437°F)Field applications[3]
Table 2: Density of this compound Brine vs. Temperature (Example Data)
Temperature (°C)Density (g/cm³) of 2.18 s.g. Brine
15.62.18
502.16
1002.12
1502.08
2002.03

Note: Data is illustrative and sourced from field case studies.[3] For precise density calculations at various temperatures and pressures, it is recommended to consult a comprehensive formate technical manual which provides PVT (Pressure-Volume-Temperature) data.[7]

Table 3: Viscosity of Formate Brines vs. Temperature (Single Salt Solutions)
Temperature (°C)Sodium Formate Viscosity (cP)Potassium Formate Viscosity (cP)This compound Viscosity (cP)
0~8~12~15
25~3~5~5.4
50~1.5~2.5~3
75~1~1.5~2
100<1~1~1.5

Note: Viscosity is also dependent on brine density. This table provides a general trend. This compound exhibits low viscosity even at high densities.[8]

Table 4: True Crystallization Temperature (TCT) of this compound Brines
Density (g/cm³)TCT (°C)
1.80-40
2.00-25
2.10-10
2.205.1
2.3020

Note: The standard API procedure for TCT measurement is not suitable for formate brines due to significant supercooling effects. A specialized seeding method is required for accurate measurements.[9][10]

Table 5: Elastomer Compatibility with Buffered this compound Brine
Elastomer TypeMax. Temperature (°C)Test DurationGeneral Compatibility
NBR (Nitrile)1208 weeksNot recommended for alkaline buffered brines[5]
HNBR (Hydrogenated Nitrile)1504 weeksGood
FKM (Viton®)2004 weeksNot recommended for alkaline buffered brines[5]
AFLAS® (TFE/P)2302 weeksExcellent
Kalrez® (FFKM)250+2 weeksExcellent

Note: Compatibility is assessed based on changes in volume, hardness, tensile strength, and elongation. Acceptance criteria are typically <15% change in volume/hardness and <35% change in tensile strength/elongation.[5]

Experimental Protocols

Preparation of this compound Brine Solutions

Objective: To prepare this compound brine solutions of desired densities for laboratory testing.

Materials:

  • This compound powder or concentrated solution (e.g., 80% w/w)

  • Deionized water

  • High-precision balance

  • Volumetric flasks

  • Magnetic stirrer and stir bars

  • Density/gravity/concentration measuring device (e.g., hydrometer, pycnometer, or digital density meter)

Procedure:

  • Determine Required Composition: Based on the target density, calculate the required mass of this compound and volume of deionized water. Refer to manufacturer-provided mixing tables for accurate formulations.[7]

  • Mixing:

    • For solid this compound: Slowly add the pre-weighed this compound powder to the measured volume of deionized water in a beaker on a magnetic stirrer. Continuous agitation is necessary to ensure complete dissolution. The dissolution process is endothermic, so the container may cool significantly.

    • For concentrated this compound solution: Add the required volume of the concentrated solution to the deionized water and mix thoroughly.

  • Density Verification:

    • Allow the solution to reach thermal equilibrium at a standard temperature (e.g., 20°C or 25°C).

    • Measure the density using a calibrated hydrometer, pycnometer, or digital density meter according to API RP 13J procedures.[11]

  • Adjustment: If the density is not within the desired range, adjust by adding small amounts of this compound or deionized water, followed by thorough mixing and re-measurement until the target density is achieved.

  • Storage: Store the prepared brine in a well-sealed container to prevent evaporation and contamination.

Determination of True Crystallization Temperature (TCT)

Objective: To accurately determine the TCT of this compound brine, accounting for supercooling effects.

Note: Standard API procedures for TCT are not reliable for formate brines.[9][10] The following is a modified procedure based on specialized seeding techniques.

Materials:

  • Brine crystallization test kit with a cooling/heating stage, temperature probe, and magnetic stirrer[12][13]

  • Small glass beaker

  • Seeding material (previously crystallized formate brine of similar composition or finely ground this compound salt)

  • High-intensity flashlight

Procedure:

  • Sample Preparation: Place approximately 25 mL of the this compound brine sample into the glass beaker with a small magnetic stir bar.

  • Cooling: Place the beaker on the cooling stage of the crystallization kit and begin stirring at a constant, moderate speed. Start the cooling cycle.

  • Seeding: As the brine cools and approaches its expected TCT, introduce a very small amount of the seeding material. This "intelligent seeding" helps to initiate crystallization at the true thermodynamic point, overcoming the significant supercooling tendency of formate brines.[9][10]

  • Observation: Continuously monitor the sample for the first appearance of crystals (First Crystal to Appear - FCTA), which may be aided by the high-intensity flashlight.

  • TCT Determination: Upon crystallization, an exothermic reaction will cause the temperature to rise. The maximum temperature reached after the initiation of crystallization is the True Crystallization Temperature (TCT).[12][13]

  • Heating Cycle: After determining the TCT, begin the heating cycle and record the temperature at which the last crystal dissolves (Last Crystal to Dissolve - LCTD).

  • Replication: Repeat the cooling and heating cycles at least three times to ensure reproducibility. The average of the TCT and LCTD values should be reported.

Elastomer Compatibility Testing (based on ASTM D471)

Objective: To evaluate the compatibility of various elastomers with this compound brine at simulated HTHP conditions.

Materials:

  • Elastomer test specimens (e.g., O-rings, or standardized rectangular pieces) of known dimensions, weight, and hardness.

  • This compound brine of the desired density and pH.

  • High-pressure, high-temperature aging cells or autoclaves.

  • Oven capable of maintaining the test temperature.

  • Balance (accurate to 0.1 mg).

  • Durometer for hardness measurement.

  • Tensile testing machine.

  • Calipers for dimensional measurements.

Procedure:

  • Pre-Test Characterization:

    • Measure and record the initial weight, dimensions (length, width, thickness), and hardness (Shore A or M) of each elastomer specimen.

    • For tensile properties, test a subset of unaged specimens to establish baseline tensile strength and elongation at break.

  • Immersion:

    • Place the elastomer specimens in an aging cell, ensuring they are fully immersed in the this compound brine and not in contact with each other or the cell walls.

    • Seal the aging cell and place it in the oven preheated to the test temperature. If pressure is a test parameter, the cell should be pressurized to the desired level.

  • Aging: Maintain the test conditions (temperature and pressure) for the specified duration (e.g., 168 hours/7 days).

  • Post-Test Evaluation:

    • After the aging period, cool the cell to room temperature and safely depressurize if necessary.

    • Remove the specimens from the brine, gently blot them dry with a lint-free cloth, and allow them to cool to room temperature.

    • Within a specified time, re-measure the weight, dimensions, and hardness of the aged specimens.

    • Conduct tensile tests on the aged specimens to determine the final tensile strength and elongation at break.

  • Calculation of Property Changes:

    • Calculate the percentage change in weight, volume (calculated from dimensions), hardness, tensile strength, and elongation.

    • Compare the results against the acceptance criteria (e.g., <15% change in volume/hardness, <35% change in tensile strength/elongation).[5]

Corrosion Testing for Metals (based on NACE TM0198)

Objective: To assess the susceptibility of metallic materials (e.g., carbon steels, corrosion-resistant alloys) to stress corrosion cracking (SCC) in this compound brine under HTHP conditions.

Materials:

  • Slow Strain Rate (SSR) testing system equipped with an autoclave.

  • Tensile specimens of the metal to be tested.

  • This compound brine, potentially contaminated with acid gases (H2S, CO2) to simulate well conditions.

  • Reference inert environment (e.g., air, nitrogen, or silicone oil) for baseline testing.

Procedure:

  • Baseline Mechanical Properties: Conduct an SSR test on a specimen in an inert environment at the test temperature to determine its baseline ductility (time to failure, elongation, and reduction in area).

  • Test Environment Preparation: Fill the autoclave with the this compound brine. De-aerate the brine and then saturate it with the specified concentration of test gases (e.g., H2S, CO2) at the test temperature and pressure.

  • SSR Test in Corrosive Environment:

    • Place the test specimen in the autoclave.

    • Heat and pressurize the autoclave to the desired test conditions.

    • Once the conditions have stabilized, begin the SSR test by applying a slow, constant extension rate to the specimen until fracture occurs.

  • Data Analysis and Reporting:

    • Record the time to failure, elongation, and reduction in area for the specimen tested in the this compound brine.

    • After the test, visually and microscopically examine the fracture surface and the gauge section of the specimen for evidence of SCC.

    • Compare the ductility parameters from the test in the corrosive environment to those from the baseline test in the inert environment. A significant reduction in ductility in the presence of the formate brine indicates susceptibility to SCC under the tested conditions.

Visualizations

Logical Workflow for this compound Brine Application

Fluid_Selection_Workflow cluster_0 Phase 1: Well Characterization & Fluid Design cluster_1 Phase 2: Laboratory Qualification cluster_2 Phase 3: Field Application & Management Well_Parameters Define HTHP Well Parameters (Temp, Pressure, Geology) Fluid_Requirements Determine Fluid Property Requirements (Density, TCT, Viscosity) Well_Parameters->Fluid_Requirements Formulation Formulate this compound Brine (Blend with K-Formate if needed) Fluid_Requirements->Formulation Density_Viscosity Density & Viscosity Testing (API RP 13J) Formulation->Density_Viscosity Performance_Validation Validate Performance Against Requirements Density_Viscosity->Performance_Validation TCT_Test TCT Measurement (Specialized Seeding Method) TCT_Test->Performance_Validation Compatibility_Tests Material Compatibility Testing (Elastomers: ASTM D471, Metals: NACE TM0198) Compatibility_Tests->Performance_Validation Deployment Deploy Qualified Brine to Wellsite Performance_Validation->Deployment Monitoring On-site Fluid Monitoring & Maintenance Deployment->Monitoring Recycling Post-Job Brine Recovery & Recycling Monitoring->Recycling cluster_0 cluster_0 cluster_1 cluster_1 cluster_2 cluster_2 Cesium_Formate_Advantages cluster_Performance Performance Benefits cluster_Operational Operational Advantages cluster_Economic Economic & HSE Impact center This compound Brine High_Density High Density (>2.2 g/cm³) center->High_Density Low_Viscosity Low Viscosity center->Low_Viscosity Thermal_Stability High Thermal Stability (>200°C) center->Thermal_Stability Solids_Free Solids-Free Nature center->Solids_Free Low_Corrosion Low Corrosivity center->Low_Corrosion HSE Improved HSE Profile center->HSE Recyclable Recyclable center->Recyclable Well_Control Superior Well Control High_Density->Well_Control Low_ECD Reduced ECD Low_Viscosity->Low_ECD Formation_Protection Minimized Formation Damage Solids_Free->Formation_Protection Increased_ROP Increased ROP Low_ECD->Increased_ROP Reduced_NPT Reduced NPT Formation_Protection->Reduced_NPT

References

Application Notes: Cesium Formate as a Reagent for Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Introduction

Cesium formate (B1220265) (CsHCOO) is a high-density, water-soluble inorganic salt.[1] In materials science, it is recognized for its role in the synthesis of advanced materials, including ceramics and glasses.[1] While specific, widely-published protocols detailing the direct use of cesium formate for nanoparticle synthesis are not prevalent, its properties make it a strong potential candidate as a cesium precursor, particularly in the synthesis of all-inorganic cesium-containing perovskite nanocrystals (NCs) or quantum dots (QDs).

The most common application for cesium salts in nanoparticle synthesis is in the formation of cesium lead halide (CsPbX₃, where X = Cl, Br, I) and lead-free perovskite nanocrystals.[2][3][4][5] The dominant synthesis technique for these materials is the hot-injection method, which requires a cesium precursor that is soluble in a high-boiling point organic solvent.[6][7] Typically, this precursor is cesium oleate (B1233923), prepared by reacting cesium carbonate (Cs₂CO₃) or cesium acetate (B1210297) (CsOAc) with oleic acid.[6][8] Given that this compound can be synthesized from cesium carbonate or hydroxide,[1] it is a viable, though less documented, alternative for generating the cesium oleate precursor essential for this synthesis.

This document provides a detailed protocol for the synthesis of CsPbBr₃ perovskite nanocrystals using the established hot-injection method, noting where this compound could potentially be substituted for more common cesium salts.

Core Application: Synthesis of Cesium Lead Halide (CsPbX₃) Perovskite Quantum Dots

The hot-injection method is a widely adopted technique for producing monodisperse colloidal nanocrystals with controlled morphology.[4][7] The process involves the rapid injection of a precursor (in this case, cesium oleate) into a hot solution containing the other precursors (lead halide salts).[9] This rapid injection induces a burst of nucleation, followed by controlled crystal growth, leading to nanoparticles with a narrow size distribution.[4]

General Workflow of Hot-Injection Synthesis

The synthesis process can be broken down into three main stages: precursor preparation, hot-injection for nucleation and growth, and post-synthesis purification.

G cluster_0 Precursor Preparation cluster_1 Nanocrystal Formation cluster_2 Purification A Prepare Cesium Precursor (e.g., Cesium Oleate) D Rapidly Inject Cesium Precursor B Prepare Lead Halide Precursor (PbX₂ in Solvent) C Heat Lead Halide Precursor Solution B->C C->D 140-200 °C E Quench Reaction in Ice Bath to Stop Growth D->E < 5 seconds F Centrifuge Crude Solution E->F G Re-disperse Nanocrystals in Solvent (e.g., Hexane) F->G

Fig. 1: General workflow for hot-injection synthesis of CsPbX₃ nanocrystals.

Experimental Protocols

This section details the protocol for synthesizing green-emitting Cesium Lead Bromide (CsPbBr₃) perovskite quantum dots, adapted from established literature.[9][10]

Protocol 1: Synthesis of CsPbBr₃ Nanocrystals

1. Materials and Reagents

Reagent/MaterialFormulaPurity/Grade
Cesium Carbonate (Cs₂CO₃)Cs₂CO₃99.9%
or this compound (CsHCOO)CsHCOOReagent Grade
Lead(II) BromidePbBr₂99.999%
1-Octadecene (ODE)C₁₈H₃₆Technical Grade, 90%
Oleic Acid (OA)C₁₈H₃₄O₂Technical Grade, 90%
Oleylamine (OAm)C₁₈H₃₇NTechnical Grade, 90%
HexaneC₆H₁₄Anhydrous
Acetone (B3395972)C₃H₆OReagent Grade
Three-neck flask (50 mL)--
Heating mantle & thermocouple--
Schlenk line or N₂/vacuum line--
Glass syringes and needles--
Centrifuge and tubes--
Ice-water bath--

2. Procedure

The synthesis is divided into three key parts: preparation of the cesium precursor, preparation of the lead precursor, and the hot-injection reaction.

G cluster_A Part A: Cesium Precursor Preparation cluster_B Part B: Lead Precursor Preparation cluster_C Part C: Hot-Injection and Purification A1 Mix Cs₂CO₃ (or CsHCOO), ODE, and Oleic Acid A2 Heat at 120 °C under vacuum for 1 hour A1->A2 A3 Heat under N₂ at 150 °C until solution is clear A2->A3 A4 Store precursor at >100 °C to prevent precipitation A3->A4 B1 Mix PbBr₂ and ODE in three-neck flask B2 Heat at 120 °C under vacuum for 1 hour B1->B2 B3 Inject Oleic Acid and Oleylamine under N₂ B2->B3 B4 Heat under N₂ until PbBr₂ is fully dissolved B3->B4 C1 Heat Pb-precursor solution to 170-190 °C under N₂ C2 Swiftly inject hot Cs-precursor solution C1->C2 C3 Immediately (<5s) cool flask in ice bath C2->C3 C4 Centrifuge and re-disperse nanocrystals in hexane C3->C4

Fig. 2: Detailed steps for precursor preparation and nanocrystal synthesis.

Part A: Preparation of Cesium Oleate Precursor (0.08 M)

  • Add Cesium Carbonate (Cs₂CO₃, 0.407 g) , 1-Octadecene (ODE, 20 mL), and Oleic Acid (OA, 1.25 mL) to a 50 mL three-neck flask.

    • Note on this compound: this compound (CsHCOO) can potentially be used as a substitute for Cs₂CO₃. An equimolar amount of cesium should be used. This substitution may alter reaction kinetics and requires experimental validation.

  • Heat the mixture to 120 °C and apply a vacuum for 1 hour to remove water and air.

  • Switch to a nitrogen (N₂) atmosphere and heat to 150 °C until the cesium salt has fully reacted and the solution becomes clear.

  • Keep the resulting cesium oleate solution at a temperature above 100 °C to prevent it from precipitating before injection.[10]

Part B: Preparation of Lead Bromide Precursor

  • In a separate 50 mL three-neck flask, combine Lead(II) Bromide (PbBr₂, 0.069 g) and ODE (5 mL).

  • Heat the mixture to 120 °C under vacuum for 1 hour.

  • Under an N₂ atmosphere, inject pre-dried Oleic Acid (0.5 mL) and pre-dried Oleylamine (0.5 mL).

  • Maintain the temperature at 120 °C under N₂ until the PbBr₂ salt is completely dissolved.

Part C: Hot-Injection Synthesis of CsPbBr₃ Nanocrystals

  • Once the PbBr₂ is dissolved, increase the temperature of the lead precursor solution to the desired injection temperature (typically between 140-200 °C) under N₂.[6]

  • Using a pre-heated glass syringe, swiftly inject the required volume of the hot cesium oleate precursor solution (e.g., 0.4 mL) into the vigorously stirring lead precursor solution.[11]

  • Allow the reaction to proceed for approximately 5 seconds. The solution should turn a bright green color.[10]

  • Immediately quench the reaction by immersing the flask in an ice-water bath until it cools to room temperature.

Part D: Purification

  • Transfer the crude solution to centrifuge tubes.

  • Add acetone to precipitate the nanocrystals and centrifuge at 8000 rpm for 10 minutes.

  • Discard the supernatant.

  • Re-disperse the nanocrystal pellet in a minimal amount of hexane.

  • Centrifuge again at 4000 rpm for 5 minutes to remove any aggregates.

  • Collect the supernatant containing the purified CsPbBr₃ quantum dots. Store in a dark, airtight container.

Data Presentation: Influence of Synthesis Parameters

The properties of the resulting nanocrystals are highly dependent on the reaction conditions. The following tables summarize quantitative data from the literature on the synthesis of CsPbX₃ nanocrystals.

Table 1: Effect of Reaction Temperature on CsPbBr₃ Nanocrystal Properties

Reaction Temperature (°C)Average Particle Size (nm)Photoluminescence (PL) Emission Peak (nm)
90~3.5~460 (Blue-Green)
110~4.2~480 (Green)
130~5.1~500 (Green)
150~5.7~515 (Green)
Data adapted from studies on hot-injection synthesis of CsPbBr₃ QDs.[6] The size and emission are tunable, with lower temperatures generally producing smaller quantum dots that exhibit a blue-shifted emission due to stronger quantum confinement.

Table 2: Optical Properties of Cesium-Based Perovskite Nanocrystals

Nanocrystal CompositionSynthesis MethodPhotoluminescence Quantum Yield (PLQY)Emission Color
CsPbBr₃Hot-InjectionUp to 75%[11]Green
CsPbI₃Hot-InjectionNear 100% (with specific precursor modifications)Red
CsPbCl₃Hot-Injection~1-5%Blue
(K₀.₁₈Cs₀.₈₂)₄PbBr₆ PrecursorDissolution-Recrystallization~60%Blue (~462 nm)[5]
This table showcases the high photoluminescence quantum yields achievable with cesium-based perovskites, making them excellent materials for optoelectronic applications.

Safety Precautions

  • Lead(II) Bromide: Highly toxic. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Organic Solvents (ODE, Hexane, Acetone): Flammable and volatile. Work in a well-ventilated area or fume hood, away from ignition sources.

  • Hot-Injection: The procedure involves hot liquids (up to 200 °C) and rapid injection. Use appropriate shielding and exercise caution to prevent burns and splashes.

Cesium salts are critical reagents for the synthesis of high-quality perovskite quantum dots via the hot-injection method. While cesium carbonate and acetate are the most commonly cited precursors, this compound represents a chemically viable alternative for the in-situ generation of the required cesium oleate precursor. The protocols and data presented here provide a comprehensive guide for researchers interested in synthesizing these advanced nanomaterials. Further research is warranted to systematically investigate the direct use of this compound and characterize its influence on nanocrystal size, morphology, and optoelectronic properties, potentially offering a new route to fine-tune these versatile nanomaterials for applications in drug delivery, bio-imaging, and diagnostics.

References

Application Note and Protocols: Laboratory-Scale Synthesis of Cesium Formate

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction

Cesium formate (B1220265) (HCOOCs) is a cesium salt of formic acid that exists as a white crystalline solid.[1] It is highly soluble in water, and its solutions can reach high densities, making it a valuable compound in various industrial and research applications.[2][3] Notably, it is utilized as a high-density, solids-free drilling fluid in the oil and gas industry, particularly in high-pressure, high-temperature (HPHT) wells.[4][5] In the realm of chemical synthesis, cesium formate serves as a versatile reagent and catalyst.[1][5] Its environmentally benign nature and thermal stability further enhance its utility in green chemistry.[5][6] This document provides detailed protocols for two common and reliable laboratory-scale methods for the synthesis of this compound.

Synthesis Methods Overview

Two primary and straightforward methods for the laboratory-scale synthesis of this compound are presented:

  • Method A: Reaction of Cesium Hydroxide (B78521) with Formic Acid. This is a classic acid-base neutralization reaction.

  • Method B: Reaction of Cesium Carbonate with Formic Acid. This method involves the reaction of a carbonate with an acid, producing the salt, water, and carbon dioxide.

Experimental Protocols

Method A: Synthesis from Cesium Hydroxide and Formic Acid

This protocol outlines the synthesis of this compound via the neutralization of cesium hydroxide with formic acid.[2][7]

Materials:

  • Cesium hydroxide monohydrate (CsOH·H₂O)

  • Formic acid (HCOOH, ~99%)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Reaction flask (e.g., 250 mL round-bottom flask)

  • Burette or dropping funnel

  • pH meter or pH indicator strips

  • Rotary evaporator

  • Crystallizing dish

  • Vacuum oven

Procedure:

  • Preparation of Cesium Hydroxide Solution: In the reaction flask, dissolve a known quantity of cesium hydroxide monohydrate in a minimal amount of deionized water to create a concentrated solution. Perform this step with caution as the dissolution is exothermic.

  • Reaction: Place the reaction flask on a magnetic stirrer in a fume hood. Begin stirring the cesium hydroxide solution.

  • Addition of Formic Acid: Slowly add formic acid to the stirred cesium hydroxide solution from a burette or dropping funnel. Monitor the pH of the reaction mixture. The reaction is exothermic, so control the addition rate to maintain a moderate temperature.

  • Neutralization: Continue adding formic acid until the solution reaches a neutral pH (pH ~7).

  • Concentration: Once the reaction is complete and the solution is neutral, transfer the solution to a rotary evaporator to remove the water.

  • Crystallization and Drying: Transfer the concentrated solution to a crystallizing dish and allow it to cool to induce crystallization. The resulting this compound crystals can be dried in a vacuum oven at a moderate temperature (e.g., 60-80 °C) to remove any residual water.

Method B: Synthesis from Cesium Carbonate and Formic Acid

This protocol details the synthesis of this compound from cesium carbonate and formic acid.

Materials:

  • Cesium carbonate (Cs₂CO₃)

  • Formic acid (HCOOH, ~99%)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Reaction flask (e.g., 250 mL round-bottom flask) with a gas outlet

  • Dropping funnel

  • Rotary evaporator

  • Crystallizing dish

  • Vacuum oven

Procedure:

  • Preparation of Cesium Carbonate Slurry: Add a known quantity of cesium carbonate to the reaction flask. Add a small amount of deionized water to create a slurry.

  • Reaction: Place the flask on a magnetic stirrer in a fume hood and begin stirring.

  • Addition of Formic Acid: Slowly add formic acid from a dropping funnel to the stirred cesium carbonate slurry. Effervescence (release of CO₂) will occur. Control the addition rate to prevent excessive foaming.

  • Completion of Reaction: Continue adding formic acid until the effervescence ceases, indicating that all the cesium carbonate has reacted.

  • Concentration: After the reaction is complete, transfer the resulting this compound solution to a rotary evaporator to remove the water.

  • Crystallization and Drying: Transfer the concentrated solution to a crystallizing dish and allow it to cool for crystallization. Dry the obtained this compound crystals in a vacuum oven at a moderate temperature (e.g., 60-80 °C).

Data Presentation

The following table summarizes the key quantitative data for the described synthesis methods.

ParameterMethod A: Cesium HydroxideMethod B: Cesium Carbonate
Reactant 1 Cesium Hydroxide (CsOH·H₂O)Cesium Carbonate (Cs₂CO₃)
Reactant 2 Formic Acid (HCOOH)Formic Acid (HCOOH)
Stoichiometric Ratio 1 mole CsOH : 1 mole HCOOH1 mole Cs₂CO₃ : 2 moles HCOOH
Solvent Deionized WaterDeionized Water
Reaction Temperature Room Temperature (exothermic)Room Temperature
Byproducts Water (H₂O)Water (H₂O), Carbon Dioxide (CO₂)
Theoretical Yield HighHigh
Purity High (dependent on reactant purity)High (dependent on reactant purity)

Visualizations

Signaling Pathways and Reaction Schemes

reaction_pathways cluster_A Method A: From Cesium Hydroxide cluster_B Method B: From Cesium Carbonate CsOH CsOH HCOOCs_A HCOOCs CsOH->HCOOCs_A HCOOH_A HCOOH HCOOH_A->HCOOCs_A H2O_A H₂O HCOOCs_A->H2O_A + Cs2CO3 Cs₂CO₃ HCOOCs_B 2 HCOOCs Cs2CO3->HCOOCs_B HCOOH_B 2 HCOOH HCOOH_B->HCOOCs_B H2O_B H₂O HCOOCs_B->H2O_B + CO2_B CO₂ HCOOCs_B->CO2_B +

Caption: Chemical reaction pathways for the synthesis of this compound.

Experimental Workflow

experimental_workflow start Start reagent_prep Reagent Preparation (CsOH or Cs₂CO₃ Solution/Slurry) start->reagent_prep reaction Controlled Addition of Formic Acid (Neutralization/Reaction) reagent_prep->reaction concentration Removal of Water (Rotary Evaporation) reaction->concentration crystallization Crystallization concentration->crystallization drying Drying of Crystals (Vacuum Oven) crystallization->drying end Pure this compound drying->end

Caption: General experimental workflow for this compound synthesis.

References

Application Notes and Protocols: Handling and Storage of Cesium Formate Solutions in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cesium formate (B1220265) (CHCsO₂) solutions are increasingly utilized in various laboratory applications, including as a high-density medium for centrifugation, in drilling fluids for the oil and gas industry, and as a reagent in chemical synthesis.[1][2] Their high density, low viscosity, and thermal stability make them a valuable tool in research and development.[1] This document provides detailed guidelines and protocols for the safe handling and storage of cesium formate solutions in a laboratory environment to ensure the safety of personnel and maintain the integrity of experimental procedures.

Physical and Chemical Properties

This compound is a salt of cesium and formic acid.[1] It is highly soluble in water, and its solutions are typically neutral to slightly alkaline.[3] The density of the solution increases with the concentration of this compound.[3][4]

Table 1: Physical and Chemical Properties of this compound and its Aqueous Solutions

PropertyValueReferences
This compound (Solid)
Molecular FormulaCHCsO₂[1]
Molecular Weight177.92 g/mol
AppearanceWhite to off-white solid/crystalline powder[1][2]
This compound Solutions
pH6.5 - 11 (in 1:10 dilution)[5]
Boiling Point102 °C - 145 °C[5]
Density1.44 - 2.40 g/cm³ at 20 °C[5]
Water SolubilitySoluble[5][6]
Vapor Pressure400 - 2250 Pa[5]

Health and Safety Information

This compound solutions are generally considered to have low toxicity.[1] However, as with any chemical, it is crucial to follow safe laboratory practices. The primary hazards are associated with eye and skin irritation.[2][7][8][9] Ingestion may be harmful.[2][7]

Table 2: Hazard Identification and First Aid

HazardDescriptionFirst Aid MeasuresReferences
Eye Contact May cause temporary eye irritation.Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical advice/attention.[7]
Skin Contact Prolonged contact may cause redness and irritation.Wash with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[7]
Inhalation Unlikely to be a significant hazard in solution form, but aerosols or dried material may be irritating to the respiratory tract.Move the exposed person to fresh air. If respiratory problems occur, seek medical attention.[5][7]
Ingestion Harmful if swallowed. May cause irritation of the mouth, throat, and stomach.Do not induce vomiting. Give a couple of glasses of water or milk to drink. Seek medical attention.[7][9]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound solutions:

  • Eye Protection: Wear approved chemical safety goggles or a face shield where splashing is possible.[5][6][7]

  • Hand Protection: Wear suitable protective gloves such as neoprene, nitrile rubber, or PVC.[5][7]

  • Body Protection: A lab coat or other appropriate protective clothing should be worn to prevent skin contact.[6][7]

  • Respiratory Protection: Not typically required for solutions under normal use with adequate ventilation. If aerosols are generated, a respirator may be necessary.[5][7]

Storage and Handling Protocols

Proper storage and handling are essential to maintain the quality of this compound solutions and ensure a safe laboratory environment.

Storage
  • Store in tightly closed original containers in a dry, cool, and well-ventilated place.[6][7]

  • Keep containers away from incompatible materials such as strong oxidizing agents, strong acids, halogens, and some metals.[8][9]

  • Ensure that an eyewash station and safety shower are readily accessible in the storage and handling areas.

Handling
  • Avoid contact with eyes, skin, and clothing.[9]

  • Avoid inhalation of vapors or mists.[7]

  • Use in a well-ventilated area.[5][7]

  • Wash hands thoroughly after handling.[6]

  • Do not eat, drink, or smoke in areas where this compound solutions are handled.[10]

Material Compatibility

This compound solutions are compatible with a range of materials commonly found in the laboratory. However, compatibility with certain elastomers can be dependent on temperature and exposure time.

Table 3: Material Compatibility with this compound Solutions

Material ClassCompatibleIncompatible/CautionReferences
Metals Generally low corrosivity (B1173158) with downhole metals.-[4][11]
Elastomers HNBR, Base-resistant FKM (Viton® ETP), PEEK, Grafoil®NBR and FKM elastomers are not compatible with alkaline pH buffered formate brines.[4]
Polymers Xanthan gum, Antisol FL-10, Dristemp, ExStar HTDriscal-D (can be crosslinked)[12]
Plastics PVC, other plastic materials-[5][7]

Experimental Protocols

Protocol for Handling a this compound Solution Spill

This protocol outlines the steps to be taken in the event of a small-scale laboratory spill of this compound solution.

  • Evacuate and Alert: Alert personnel in the immediate area of the spill.

  • Personal Protective Equipment: Don appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Containment: For larger spills, prevent further leakage if it is safe to do so.[5] Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[5]

  • Absorption: Soak up the spill with the inert absorbent material.[5]

  • Collection: Carefully scoop or shovel the absorbed material into a suitable, labeled container for disposal.[8][9]

  • Decontamination: Clean the spill area thoroughly with water.[7]

  • Disposal: Dispose of the waste material in accordance with local, state, and federal regulations.[7][9]

Spill_Response_Workflow cluster_Initial_Actions Initial Actions cluster_Containment_Cleanup Containment & Cleanup cluster_Final_Steps Final Steps Spill Spill Occurs Alert Alert Personnel Spill->Alert PPE Don PPE Alert->PPE Contain Contain Spill (if safe) PPE->Contain Absorb Absorb with Inert Material Contain->Absorb Collect Collect Absorbed Material Absorb->Collect Decontaminate Decontaminate Area with Water Collect->Decontaminate Disposal Dispose of Waste Properly Decontaminate->Disposal Report Report Incident Disposal->Report

Caption: this compound Spill Response Workflow.

Waste Disposal

Waste containing this compound should be disposed of in accordance with all applicable local, regional, and national regulations.[7][9] Chemical waste generators must determine if a discarded chemical is classified as hazardous waste. If practical, recovery and recycling are options to consider.[7]

Conclusion

This compound solutions can be handled and stored safely in a laboratory setting by adhering to the guidelines outlined in this document. Understanding the physical and chemical properties, potential hazards, and proper protocols for handling, storage, and emergency procedures is essential for all personnel working with this compound. By implementing these practices, researchers can minimize risks and ensure a safe and productive work environment.

References

Cesium Formate: A Versatile Precursor for the Synthesis of Cesium Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cesium formate (B1220265) (HCOOCs) is a highly soluble and versatile cesium salt that serves as an excellent precursor for the synthesis of a wide range of other cesium compounds. Its high solubility in water and some organic solvents, coupled with its relatively low toxicity, makes it a preferred starting material in various applications, from materials science to organic synthesis.[1][2] This document provides detailed application notes and experimental protocols for utilizing cesium formate as a precursor for other cesium compounds, targeted at researchers, scientists, and drug development professionals.

This compound's utility as a precursor stems from two primary reactive pathways:

  • Acid-Base Reactions: As the salt of a weak acid (formic acid) and a strong base (cesium hydroxide), this compound can react with stronger acids to yield different cesium salts.

  • Conversion to Cesium Hydroxide (B78521): this compound can be converted to cesium hydroxide, a strong base, which can then be neutralized with any desired acid to produce the corresponding cesium salt.

These pathways allow for the synthesis of a variety of cesium compounds, including halides, carbonates, and more complex inorganic and organometallic species.

Applications of this compound as a Precursor

This compound is employed as a starting material in several key areas:

  • Materials Science: It is a crucial component in the synthesis of advanced materials such as perovskite solar cells, where it serves as a soluble and high-purity cesium source.[3] Its use can lead to improved crystallinity and performance of the resulting materials.[3]

  • Chemical Synthesis: In organic and inorganic synthesis, this compound is used to generate other cesium salts in situ, which can act as catalysts or reagents in various chemical transformations.[1][4]

  • Nanoparticle Synthesis: It is utilized in the solution-phase synthesis of cesium-containing nanoparticles, including cesium lead halide perovskite nanowires.

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and application of this compound.

Table 1: Purity of this compound from a Patented Production Method [5]

ParameterValue
Final Product Purity99.9%

Table 2: Impact of this compound Additive on Perovskite Solar Cell Performance [3]

Perovskite CompositionThis compound Additive (mol%)Power Conversion Efficiency (PCE)
FA0.9Cs0.1PbI3 (n-i-p)017.12%
FA0.9Cs0.1PbI3 (n-i-p)318.57%
FA0.9Cs0.1PbI3 (p-i-n)018.01%
FA0.9Cs0.1PbI3 (p-i-n)320.04%

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Cesium Salts by Acid Displacement

This protocol describes a general method for synthesizing various cesium salts from this compound by reacting it with a stronger acid.

Workflow Diagram:

G start Start dissolve Dissolve this compound in a suitable solvent (e.g., water) start->dissolve add_acid Add a stoichiometric amount of a stronger acid (e.g., HCl, HBr, H2SO4) dissolve->add_acid reaction Stir the reaction mixture (monitor for gas evolution if applicable) add_acid->reaction isolate Isolate the product cesium salt (e.g., by crystallization, precipitation) reaction->isolate wash_dry Wash and dry the product isolate->wash_dry end End wash_dry->end

Caption: General workflow for synthesizing cesium salts from this compound.

Materials:

  • This compound (HCOOCs)

  • A strong acid (e.g., hydrochloric acid (HCl), hydrobromic acid (HBr), sulfuric acid (H₂SO₄), nitric acid (HNO₃))

  • A suitable solvent (e.g., deionized water, ethanol)

  • Reaction vessel (e.g., beaker, round-bottom flask)

  • Magnetic stirrer and stir bar

  • Equipment for product isolation (e.g., crystallization dish, filtration apparatus)

  • Drying oven or desiccator

Procedure:

  • Dissolution: In a reaction vessel, dissolve a known quantity of this compound in a minimal amount of a suitable solvent (e.g., deionized water).

  • Acid Addition: While stirring, slowly add a stoichiometric equivalent of the desired strong acid. For example, to synthesize cesium chloride (CsCl), add a 1:1 molar ratio of hydrochloric acid.

  • Reaction: Continue stirring the mixture at room temperature. The reaction temperature can be adjusted from approximately 0 °C to 100 °C depending on the specific reaction.[5] If the acid is stronger than formic acid, formic acid will be displaced. If the resulting cesium salt is insoluble, it will precipitate out of the solution. If the product is soluble, the solvent will need to be removed to induce crystallization.

  • Product Isolation:

    • For insoluble salts: Isolate the precipitate by filtration.

    • For soluble salts: If the desired cesium salt is soluble, the solvent can be removed by evaporation to induce crystallization. The crystals can then be collected by filtration.

  • Washing and Drying: Wash the isolated product with a small amount of cold solvent to remove any unreacted starting materials or byproducts. Dry the purified cesium salt in a drying oven at an appropriate temperature or in a desiccator.

Expected Outcome:

This procedure should yield the desired cesium salt. The yield will depend on the specific reaction conditions and the solubility of the product.

Protocol 2: General Procedure for the Synthesis of Cesium Salts via Cesium Hydroxide Intermediate

This protocol outlines the conversion of this compound to cesium hydroxide, which is then neutralized to form the desired cesium salt. This method is particularly useful when a highly pure cesium salt is required.

Reaction Pathway Diagram:

G CsFormate This compound (HCOOCs) CsOH Cesium Hydroxide (CsOH) CsFormate->CsOH + Strong Base (e.g., Ca(OH)2) - Calcium Formate CsSalt Desired Cesium Salt (CsX) CsOH->CsSalt + Acid (HX)

Caption: Conversion of this compound to other cesium salts via a cesium hydroxide intermediate.

Materials:

  • This compound (HCOOCs)

  • A strong, non-cesium hydroxide base (e.g., calcium hydroxide (Ca(OH)₂), barium hydroxide (Ba(OH)₂))

  • The desired acid for neutralization (e.g., carbonic acid (from CO₂), hydroiodic acid (HI))

  • Deionized water

  • Reaction vessel

  • Filtration apparatus

  • Drying equipment

Procedure:

  • Formation of Cesium Hydroxide:

    • Dissolve this compound in deionized water.

    • Add a stoichiometric amount of a strong base like calcium hydroxide. This will precipitate calcium formate, leaving cesium hydroxide in the solution.

    • Filter the mixture to remove the insoluble formate salt. The filtrate now contains an aqueous solution of cesium hydroxide.

  • Neutralization:

    • To the cesium hydroxide solution, add the desired acid until the solution is neutralized (pH 7). For example, to synthesize cesium carbonate (Cs₂CO₃), bubble carbon dioxide gas through the solution. To synthesize cesium iodide (CsI), add hydroiodic acid.

  • Product Isolation:

    • Isolate the resulting cesium salt by evaporation of the water, followed by crystallization.

  • Washing and Drying:

    • Wash the crystals with a small amount of cold deionized water and dry them thoroughly.

Expected Outcome:

This two-step process allows for the synthesis of a wide variety of high-purity cesium salts.

Protocol 3: Synthesis of Cesium Tin Iodide (CsSnI₃) Perovskite Precursor Solution

This protocol details the use of this compound as a precursor for creating a cesium tin iodide perovskite solution, a material of interest for photovoltaic applications.[3]

Experimental Workflow Diagram:

G start Start mix_precursors Mix this compound, Tin(II) Iodide, and other components in a solvent start->mix_precursors stir_dissolve Stir at room temperature until fully dissolved mix_precursors->stir_dissolve filtration Filter the solution (optional, for high purity) stir_dissolve->filtration ready_to_use Precursor solution is ready for thin-film deposition filtration->ready_to_use end End ready_to_use->end

Caption: Workflow for preparing a cesium tin iodide perovskite precursor solution.

Materials:

  • This compound (HCOOCs)

  • Tin(II) iodide (SnI₂)

  • A suitable solvent system (e.g., a mixture of dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO))

  • Vial or flask

  • Magnetic stirrer and stir bar

  • Syringe filter (optional)

Procedure:

  • Precursor Solution Preparation: In a clean vial, combine this compound and tin(II) iodide in the desired molar ratio in the chosen solvent system. Other additives, such as formamidinium iodide (FAI) or methylammonium (B1206745) iodide (MAI), may also be included depending on the target perovskite composition.

  • Dissolution: Stir the mixture at room temperature until all components are fully dissolved, resulting in a clear precursor solution. Gentle heating may be applied if necessary, but care should be taken to avoid degradation of the components.

  • Filtration (Optional): For applications requiring high-purity thin films, the precursor solution can be filtered through a syringe filter (e.g., 0.22 µm pore size) to remove any particulate impurities.

  • Use: The resulting perovskite precursor solution is ready for use in thin-film deposition techniques such as spin-coating or blade-coating for the fabrication of optoelectronic devices.

Expected Outcome:

A stable and clear precursor solution that can be used to produce high-quality cesium-containing perovskite thin films.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of a wide array of cesium compounds. Its high solubility and reactivity make it an excellent starting material for both solution-phase and solid-state reactions. The protocols provided herein offer a starting point for researchers to explore the rich chemistry of cesium and to develop novel materials and chemical entities. As with any chemical synthesis, appropriate safety precautions should always be taken, including the use of personal protective equipment and working in a well-ventilated area.

References

Application Notes and Protocols: Cesium Formate in Non-Aqueous Solvent Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cesium formate (B1220265) (CsHCOO) is emerging as a versatile and highly effective reagent in non-aqueous solvent systems, particularly within organic synthesis and catalysis. Its unique properties, including high solubility in polar aprotic solvents and its role in the "cesium effect," make it a valuable tool for researchers in drug development and chemical synthesis. These application notes provide an overview of the benefits of using cesium formate, quantitative data on its solubility and that of related salts, and detailed protocols for its application in key organic transformations.

Cesium carboxylates, like this compound, offer distinct advantages over other alkali metal salts.[1] They are often more soluble in organic reaction mixtures than commonly used bases such as cesium carbonate or fluoride, which facilitates reactions at lower temperatures.[1] This enhanced solubility and the weak coordination of the large cesium cation lead to a more reactive "naked" anion, resulting in higher yields, shorter reaction times, and milder reaction conditions—a phenomenon often referred to as the "cesium effect."[1][2][3]

Data Presentation

Physical and Chemical Properties
PropertyValueReference
Molecular FormulaCHCsO₂[4]
Molecular Weight177.923 g/mol [4]
AppearanceWhite crystalline solid[5]
pH (aqueous solution)Neutral to slightly alkaline[6]
Solubility Data in Non-Aqueous Solvents

Quantitative solubility data for this compound in a range of organic solvents is not extensively documented in readily available literature. However, data for related cesium salts such as cesium bromide (CsBr) and cesium propionate (B1217596) can serve as a useful proxy for estimating its behavior. The general trend is that cesium salts exhibit higher solubility in polar aprotic solvents compared to other alkali metal salts.[1][7]

Table 1: Solubility of Cesium Bromide (CsBr) in Various Organic Solvents [8]

SolventTemperature (°C)Solubility (g / 100 g of solvent)
N,N-Dimethylformamide (DMF)250.56
Methanol182.17
Methanol252.25
Acetonitrile180.1
Acetonitrile250.14
Acetone180.00403
Acetone370.00406
Formic Acid1869.6
Formic Acid2571.7

Note: It is also reported that CsBr is soluble in ethanol (B145695) and its solubility in dimethyl sulfoxide (B87167) (DMSO) increases with temperature.[8]

Table 2: Solubility of Alkali Metal Propionates in DMF and DMSO [7]

CationSolventSolubility (mol/L)
Cs⁺DMF3.87
Rb⁺DMF0.46
K⁺DMF0.06
Na⁺DMF<0.01
Cs⁺DMSO>2.0
Rb⁺DMSO0.35
K⁺DMSO0.05
Na⁺DMSO0.03

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Reactants & this compound mixing Combine Reagents in Solvent reagents->mixing solvent Anhydrous Non-Aqueous Solvent (e.g., DMF, DMSO) solvent->mixing setup Inert Atmosphere Reaction Setup (N₂ or Ar) setup->mixing heating Stir at Specified Temperature mixing->heating monitoring Monitor Progress (TLC, GC-MS, LC-MS) heating->monitoring monitoring->heating Continue if incomplete quench Quench Reaction (if necessary) monitoring->quench Reaction Complete extraction Aqueous Work-up & Extraction quench->extraction purification Purify (e.g., Chromatography) extraction->purification analysis Characterize Product purification->analysis

Caption: General experimental workflow for a this compound-mediated reaction in a non-aqueous solvent.

Caption: The "Cesium Effect": Enhanced reactivity of the formate anion due to weak ion pairing in polar aprotic solvents.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution (O-alkylation)

This protocol describes a general method for the O-alkylation of an alcohol using an alkyl halide, with this compound acting as a base. The higher solubility of this compound in solvents like DMF or DMSO often allows for milder reaction conditions compared to other bases.[1]

Materials:

  • Alcohol (1.0 equiv)

  • Alkyl halide (1.1-1.5 equiv)

  • This compound (1.5-2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere, add the alcohol and this compound.

  • Add anhydrous DMF (or DMSO) to achieve a suitable concentration (typically 0.1-0.5 M).

  • Stir the mixture at room temperature for 10-15 minutes to ensure dissolution or fine suspension of the reagents.

  • Add the alkyl halide dropwise to the reaction mixture.

  • Stir the reaction at the desired temperature (room temperature to 80 °C, depending on the reactivity of the substrates).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Cesium salts are known to be effective bases in various palladium-catalyzed cross-coupling reactions.[2][9] this compound can be used as an alternative to more common bases like cesium carbonate, particularly when milder conditions are desired.

Materials:

  • Aryl halide (or triflate) (1.0 equiv)

  • Boronic acid (or ester) (1.2-1.5 equiv)

  • This compound (2.0-3.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, with appropriate ligand) (1-5 mol%)

  • Anhydrous, degassed solvent (e.g., DMF, 1,4-dioxane, toluene)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To an oven-dried Schlenk flask or reaction vial, add the aryl halide, boronic acid, this compound, and palladium catalyst/ligand.

  • Evacuate and backfill the vessel with an inert gas (repeat this cycle three times).

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the reaction mixture at the desired temperature (typically 80-120 °C).

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography or recrystallization.

pd_cycle Pd0L2 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Pd0L2->OxAdd ArPdIILX Ar-Pd(II)-X L₂ OxAdd->ArPdIILX Transmetal Transmetalation (Base-mediated) ArPdIILX->Transmetal ArPdIIArL2 Ar-Pd(II)-Ar' L₂ Transmetal->ArPdIIArL2 CsX CsX + H₂O + CO₂ Transmetal->CsX RedElim Reductive Elimination ArPdIIArL2->RedElim RedElim->Pd0L2 ArAr Ar-Ar' (Product) RedElim->ArAr ArX Ar-X ArX->OxAdd ArBOH2 Ar'-B(OH)₂ ArBOH2->Transmetal CsHCOO CsHCOO CsHCOO->Transmetal

Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction where this compound acts as the base.

Safety and Handling

Personal Protective Equipment (PPE):

  • Wear appropriate protective eyeglasses or chemical safety goggles.[10]

  • Wear protective gloves (e.g., nitrile, neoprene) and clothing to prevent skin exposure.[10][11]

  • In case of dust formation or aerosols, use an approved respirator.[12]

Handling:

  • Avoid contact with skin and eyes.[12]

  • Wash hands thoroughly after handling.[10]

  • Use in a well-ventilated area.[11]

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[11] Protect from moisture.[13]

First Aid:

  • Eye Contact: Rinse immediately with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[10][13]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[10][13]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[10][13]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[10][13]

Conclusion

This compound is a highly effective and versatile reagent for use in non-aqueous solvent systems. Its superior solubility and the resulting "cesium effect" provide significant advantages in a range of organic transformations, including nucleophilic substitutions and palladium-catalyzed cross-coupling reactions. By enabling milder reaction conditions, shorter reaction times, and often higher yields, this compound is a valuable addition to the synthetic chemist's toolbox, with significant potential for streamlining processes in research and drug development. Adherence to appropriate safety and handling protocols is essential when working with this compound.

References

Troubleshooting & Optimization

Cesium Formate Crystallization Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the crystallization of cesium formate (B1220265) in solution.

Frequently Asked Questions (FAQs)

Q1: What is cesium formate and why is it used in solution?

A: this compound (CsHCOO) is the cesium salt of formic acid. It is known for its exceptionally high solubility in water, which allows for the creation of high-density, low-viscosity solutions.[1][2][3] These properties make it valuable in various applications, including as a drilling fluid in the oil and gas industry, a heat transfer fluid, and a reagent in chemical synthesis.[4][5]

Q2: What causes this compound to crystallize out of solution?

A: Crystallization of this compound from an aqueous solution is primarily caused by supersaturation. This can be triggered by:

  • Temperature Reduction: The solubility of this compound in water decreases as the temperature drops. If a solution saturated at a higher temperature is cooled, it can become supersaturated and crystallization may occur.

  • Solvent Evaporation: The concentration of this compound will increase as the solvent evaporates, leading to supersaturation and potential crystallization.

  • Addition of an Anti-solvent: Adding a solvent in which this compound is less soluble can reduce its overall solubility in the mixture and induce crystallization.

  • Presence of Nucleation Sites: Impurities, such as dust particles or even scratches on the container surface, can act as nucleation sites, initiating crystal growth from a supersaturated solution.[6]

Q3: What is "supercooling" in the context of this compound solutions?

A: this compound solutions are known to exhibit significant supercooling. This means the solution can be cooled to a temperature well below its theoretical crystallization point (True Crystallization Temperature or TCT) without solid crystals forming.[7][8] While this can be advantageous, it also means that crystallization, when it does occur, can be rapid and unexpected if the solution is disturbed.

Troubleshooting Guide: Preventing Unwanted Crystallization

Problem: My this compound solution crystallized unexpectedly upon cooling.

Possible Cause Solution
Rapid Cooling Re-dissolve the this compound by gently heating the solution. Allow the solution to cool slowly and undisturbed. A slower cooling rate reduces the level of supersaturation at any given time, favoring the growth of fewer, larger crystals over the rapid formation of many small crystals.[9]
Solution is Supersaturated Add a small amount of additional solvent (e.g., deionized water) to the solution to decrease the concentration below the saturation point at the intended storage or use temperature.
Presence of Impurities Filter the solution while warm through a fine filter (e.g., 0.22 µm) to remove any particulate matter that could act as nucleation sites. Ensure all glassware is scrupulously clean.

Problem: Crystals are forming in my this compound solution during storage at a constant temperature.

Possible Cause Solution
Solvent Evaporation Ensure the storage container is tightly sealed to prevent the evaporation of the solvent. For long-term storage, consider using a container with a high-integrity seal.
Temperature Fluctuations Store the solution in a temperature-controlled environment to avoid minor fluctuations that could lead to crystallization over time.
Vibrations Store the solution in a location free from vibrations, which can disturb a metastable supersaturated solution and induce crystallization.[6]

Data Presentation

Table 1: Solubility of this compound in Water at Various Temperatures

Temperature (°C)Solubility ( g/100 mL of water)
0335
10381
20450
30694

(Data sourced from ChemBK)[10]

Table 2: General Solubility of this compound

SolventSolubilityNotes
WaterVery highForms stable aqueous solutions.[11]
Polar Organic Solvents (e.g., Ethanol, DMF)HighMore soluble than other carbonate salts like potassium and sodium carbonate.[12]
Non-polar Organic Solvents (e.g., Toluene, p-Xylene)Insoluble
Non-aqueous solventsSolubleHigh-density water-free fluids can be formulated with formate salts.

Experimental Protocols

Protocol 1: Preparation of a Stable, High-Density this compound Solution

  • Materials: this compound (solid), deionized water, magnetic stirrer with heating, clean glass beaker, and a 0.22 µm syringe filter.

  • Procedure:

    • Slowly add a pre-weighed amount of this compound to a known volume of deionized water in a clean beaker with a magnetic stir bar. Refer to the solubility data in Table 1 to determine the appropriate amount for your desired concentration and working temperature.

    • Gently heat the solution while stirring until all the this compound has dissolved. Avoid boiling, as this will lead to water loss and a change in concentration.

    • Once fully dissolved, turn off the heat and allow the solution to cool slowly to room temperature.

    • For enhanced stability, especially if the solution is near saturation, filter the warm solution through a 0.22 µm filter into a clean, dust-free storage container.

    • Seal the container tightly to prevent evaporation.

Protocol 2: Controlled Crystallization via Seeding

In some applications, controlled crystallization is desired. Seeding is a technique used to initiate crystallization in a controlled manner.

  • Materials: Supersaturated this compound solution, microcrystals of this compound (seed crystals), clean glass stirring rod.

  • Procedure:

    • Prepare a supersaturated solution of this compound by dissolving the solid in a minimal amount of warm solvent and then allowing it to cool undisturbed.

    • Dip a clean glass stirring rod into the solution, remove it, and allow the solvent to evaporate, leaving a thin residue of microcrystals on the rod.[9]

    • Gently touch the surface of the supersaturated solution with the seeded stirring rod.

    • Crystal growth should initiate at the point of contact. The rate of growth can be controlled by the degree of supersaturation and the temperature of the solution.

Visualizations

experimental_workflow Experimental Workflow for Stable Solution Preparation start Start dissolve Dissolve this compound in Deionized Water (with gentle heating and stirring) start->dissolve cool Slowly Cool to Room Temperature dissolve->cool filter Filter Solution (0.22 µm filter) for enhanced stability cool->filter store Store in a Tightly Sealed Container filter->store end End store->end

Caption: Workflow for preparing a stable this compound solution.

troubleshooting_logic Troubleshooting this compound Crystallization start Crystallization Observed check_temp Was the solution recently cooled? start->check_temp check_storage Is the solution in storage? start->check_storage slow_cooling Action: Re-dissolve and cool slowly. Add more solvent if needed. check_temp->slow_cooling Yes check_seal Is the container tightly sealed? check_storage->check_seal check_vibration Is the storage area vibration-free? check_seal->check_vibration Yes seal_container Action: Ensure a tight seal to prevent evaporation. check_seal->seal_container No isolate_vibrations Action: Move to a vibration-free location. check_vibration->isolate_vibrations No

Caption: Decision tree for troubleshooting crystallization issues.

References

Technical Support Center: Troubleshooting Perovskite Solar Cell Degradation with Cesium Formate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with perovskite solar cells (PSCs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when using cesium formate (B1220265) (CsFo) in your experiments.

Troubleshooting Guide

This guide is designed to help you identify and solve common problems encountered during the fabrication and testing of perovskite solar cells incorporating cesium formate.

Observed Problem Potential Cause Suggested Solution Relevant Citation(s)
Low Power Conversion Efficiency (PCE) Incorrect concentration of this compound additive.Optimize the molar percentage of CsHCOO. A 3 mol% addition has been shown to enhance PCE in p-i-n structures.[1]
Substitution of CsI with CsHCOO instead of using it as an additive.Use this compound as an additive to the perovskite precursor solution rather than a complete substitute for other cesium sources like CsI. Substitution can lead to PbI₂ formation and non-uniform films.[1]
Poor perovskite film quality (e.g., pinholes, small grains).Ensure proper substrate cleaning and controlled environmental conditions (humidity, temperature). This compound should promote better crystallization and larger grain sizes.[1][2]
Inefficient charge extraction.Pre-burying this compound in the SnO₂ electron transport layer (ETL) can improve charge extraction by reducing defects at the bottom interface of the perovskite.[3]
Poor Device Stability (Rapid Degradation) Phase segregation in mixed-cation perovskites.The addition of cesium can enhance thermal stability. However, under combined light and humidity stress, phase separation into Cs-rich and FA-rich domains can occur. Encapsulation and maintaining a dry environment are crucial.[4]
Sub-optimal this compound concentration.An optimized concentration of this compound can improve ambient stability. One study showed that PSCs with a CsHCOO additive retained 90% of their initial PCE after 1000 hours in a controlled humidity environment without encapsulation.[1]
Formation of metallic Pb⁰ defects.The formate anion can coordinate with Pb²⁺, which helps to inhibit the formation of metallic lead defects on the perovskite film surface. Ensure proper precursor stoichiometry and annealing conditions.[1]
Non-uniform Perovskite Film Inhomogeneous precursor solution.Ensure complete dissolution of all precursor components, including this compound, in the solvent. Sonication may be helpful.
Uncontrolled crystallization rate.This compound can slow the perovskite growth rate through formate-iodide anion exchange, leading to better film quality. Control the annealing temperature and time carefully.[1]
Low Open-Circuit Voltage (V-oc) High trap-state density.This compound, when used as a precursor, has been shown to reduce trap-state density, which should lead to a higher V-oc. If V-oc is low, investigate other potential sources of defects.[5]
Defects at the perovskite/ETL or perovskite/HTL interfaces.The synergistic effect of Cs⁺ and HCOO⁻ can reduce defects. Consider interface passivation strategies in addition to using this compound.[3]
Low Short-Circuit Current (J-sc) Incomplete light absorption due to a thin or non-uniform perovskite layer.Optimize the spin-coating or blade-coating parameters to achieve the desired film thickness and uniformity.[6][7]
Poor charge carrier collection.Improved crystallinity and reduced defect density from this compound should enhance charge carrier lifetime and diffusion length, leading to higher J-sc. If J-sc is low, verify the quality of your transport layers.[1]
Low Fill Factor (FF) High series resistance or low shunt resistance.Pinholes or shorts in the perovskite layer can lower the shunt resistance. The improved film quality from this compound should mitigate this. High series resistance may be due to the transport layers or contacts.
Carrier recombination.Reduced trap density and surface defect passivation from this compound should suppress carrier recombination and improve the FF.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in perovskite solar cells?

A1: this compound (CsHCOO) can serve two main roles: as an additive to the perovskite precursor solution or as a cesium precursor itself. As an additive, it enhances the photovoltaic performance by improving perovskite grain size and crystallinity, reducing PbI₂ formation, and passivating surface defects.[1] When used as a Cs precursor, it can promote better perovskite crystallization and reduce trap-state density.[5]

Q2: What is the optimal concentration of this compound to use as an additive?

A2: The optimal concentration can vary depending on the specific perovskite composition and device architecture. However, research has shown that incorporating 3 mol% of CsHCOO as an additive in FA₀.₉Cs₀.₁PbI₃ perovskite for p-i-n structured solar cells significantly enhances the power conversion efficiency.[1] It is recommended to perform a concentration optimization study for your specific system.

Q3: Can this compound completely replace other cesium sources like CsI or CsBr?

A3: It is generally not recommended. Studies have shown that substituting CsI with CsHCOO can lead to the formation of significant amounts of PbI₂ and non-uniform perovskite films, which reduces the performance of the solar cell.[1] Using it as an additive alongside other cesium sources is the more effective approach.

Q4: How does this compound improve the stability of perovskite solar cells?

A4: this compound contributes to improved stability in several ways. The formate anion (HCOO⁻) can coordinate with Pb²⁺, which passivates surface defects and inhibits the formation of metallic lead (Pb⁰).[1] This leads to suppressed carrier recombination. Additionally, the incorporation of this compound can result in superior ambient stability, with devices retaining a high percentage of their initial efficiency over extended periods, even without encapsulation.[1] The cesium cation itself is also known to enhance the thermal stability of formamidinium-based perovskites.[2]

Q5: What are the potential degradation mechanisms to be aware of when using this compound?

A5: While cesium enhances stability, mixed-cation perovskites containing both formamidinium (FA) and cesium can still be susceptible to degradation, especially under the combined stress of light and high humidity.[4] Under these conditions, the perovskite can undergo phase separation into δ-CsPbI₃, δ-FAPbI₃, and PbI₂.[4] This highlights the importance of proper device encapsulation and controlling the operating environment.

Q6: Can I use this compound in different device architectures (n-i-p vs. p-i-n)?

A6: Yes, this compound has been successfully used as an additive in both n-i-p and p-i-n device structures to improve performance.[1]

Q7: How does the use of this compound affect the perovskite crystallization process?

A7: this compound can slow down the perovskite growth rate. This is achieved through a formate-iodide anion exchange, which allows for better control over the crystallization process, leading to larger grain sizes and improved film quality.[1] When used as a precursor, the formation of HCOO·Pb⁺ and HCOOH·Cs⁺ complexes, followed by the volatilization of HCOOH, also promotes perovskite crystallization.[5]

Experimental Protocols

Detailed Methodology for Perovskite Solar Cell Fabrication with this compound Additive

This protocol is a representative example based on literature for a p-i-n device structure.[1] Researchers should adapt it to their specific laboratory conditions and materials.

  • Substrate Preparation:

    • Clean patterned ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

    • Dry the substrates with a nitrogen gun.

    • Treat the substrates with UV-ozone for 15 minutes before use.

  • Hole Transport Layer (HTL) Deposition:

    • Prepare a PTAA (poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine]) solution by dissolving it in toluene.

    • Spin-coat the PTAA solution onto the cleaned ITO substrates at 4000 rpm for 30 seconds.

    • Anneal the substrates at 100 °C for 10 minutes in air.

  • Perovskite Precursor Solution Preparation (with this compound Additive):

    • Prepare the perovskite precursor solution of FA₀.₉Cs₀.₁PbI₃ in a mixed solvent of DMF and DMSO.

    • Prepare a stock solution of this compound (CsHCOO) in DMSO.

    • Add the desired molar percentage of the this compound stock solution to the main perovskite precursor solution. For example, for a 3 mol% additive, add the corresponding volume of the CsHCOO stock solution.

    • Stir the final solution at room temperature for at least 1 hour before use.

  • Perovskite Film Deposition:

    • Transfer the substrates with the HTL into a nitrogen-filled glovebox.

    • Spin-coat the perovskite precursor solution (with or without the CsHCOO additive for a control group) onto the HTL at 4000 rpm for 30 seconds.

    • During the spin-coating, at 15 seconds, drop an anti-solvent (e.g., chlorobenzene) onto the spinning substrate.

    • Anneal the perovskite films at 150 °C for 15 minutes.

  • Electron Transport Layer (ETL) Deposition:

    • Prepare a C60 solution in chlorobenzene.

    • Spin-coat the C60 solution onto the perovskite layer at 2000 rpm for 30 seconds.

  • Buffer Layer Deposition:

    • Prepare a BCP (bathocuproine) solution in isopropanol.

    • Spin-coat the BCP solution onto the C60 layer at 4000 rpm for 30 seconds.

  • Metal Electrode Deposition:

    • Deposit a silver (Ag) or gold (Au) electrode (approximately 100 nm) by thermal evaporation through a shadow mask.

Data Presentation

Performance Comparison of Perovskite Solar Cells With and Without this compound Additive

The following table summarizes typical performance improvements observed when using this compound as an additive in a p-i-n device structure.

Parameter Control Device (without CsHCOO) Device with 3 mol% CsHCOO Additive Reference
PCE (%) 18.0120.04[1]
V-oc (V) 1.081.12[1]
J-sc (mA/cm²) 22.523.6[1]
FF (%) 74.175.6[1]

The following table summarizes performance improvements when using this compound as a precursor in a wide-bandgap PSC.

Parameter Device with CsBr Precursor Device with CsFa Precursor Reference
PCE (%) 18.2720.01[5]
V-oc (V) 1.131.16[5]
J-sc (mA/cm²) 21.0121.58[5]
FF (%) 76.979.9[5]

Visualizations

Logical Workflow for Troubleshooting Low PCE

G start Low PCE Observed check_conc Check this compound Concentration start->check_conc check_role Verify Role of CsFo (Additive vs. Substitute) start->check_role check_film Inspect Perovskite Film Quality start->check_film check_extraction Analyze Charge Extraction start->check_extraction opt_conc Optimize Molar % check_conc->opt_conc use_additive Use as Additive, not Substitute check_role->use_additive improve_env Control Environment (Humidity, Temp) check_film->improve_env optimize_anneal Optimize Annealing Parameters check_film->optimize_anneal prebury_csfo Consider Pre-burying CsFo in ETL check_extraction->prebury_csfo passivate_interfaces Apply Interface Passivation check_extraction->passivate_interfaces

Caption: Troubleshooting workflow for low power conversion efficiency.

Signaling Pathway of this compound's Effect on Perovskite Film Quality

G cluster_precursor Precursor Solution cluster_process Crystallization Process cluster_outcome Resulting Film Properties CsFo This compound (CsHCOO) anion_exchange Formate-Iodide Anion Exchange CsFo->anion_exchange pb_coordination Coordination of Formate with Pb²⁺ CsFo->pb_coordination PbI2 Lead Iodide (PbI₂) FAI Formamidinium Iodide (FAI) slow_growth Slower Perovskite Growth Rate anion_exchange->slow_growth reduced_pbi2 Reduced PbI₂ Formation pb_coordination->reduced_pbi2 passivation Surface Defect Passivation pb_coordination->passivation large_grains Larger Grain Size slow_growth->large_grains improved_cryst Improved Crystallinity slow_growth->improved_cryst reduced_defects Reduced Trap Density large_grains->reduced_defects improved_cryst->reduced_defects passivation->reduced_defects

Caption: Mechanism of this compound improving perovskite film quality.

Experimental Workflow for PSC Fabrication with this compound

G cluster_prep Preparation cluster_fab Fabrication cluster_char Characterization clean_ito 1. Clean ITO Substrate uv_ozone 2. UV-Ozone Treatment clean_ito->uv_ozone prep_htl 3. Prepare HTL Solution uv_ozone->prep_htl prep_pero 4. Prepare Perovskite Precursor with CsFo prep_htl->prep_pero spin_htl 5. Spin-coat HTL anneal_htl 6. Anneal HTL spin_htl->anneal_htl spin_pero 7. Spin-coat Perovskite anneal_htl->spin_pero anneal_pero 8. Anneal Perovskite spin_pero->anneal_pero dep_etl 9. Deposit ETL/Buffer anneal_pero->dep_etl dep_elec 10. Deposit Electrode dep_etl->dep_elec jv_test 11. J-V Testing dep_elec->jv_test stability_test 12. Stability Testing jv_test->stability_test

Caption: Experimental workflow for fabricating PSCs with this compound.

References

Technical Support Center: Enhancing Perovskite Solar Cell Stability with Cesium Formate Additives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on improving the stability of perovskite solar cells (PSCs) using cesium formate (B1220265) (CsFo) as an additive.

Troubleshooting Guide

This guide addresses common issues encountered during the incorporation of cesium formate into perovskite solar cells.

Problem Possible Causes Troubleshooting Steps
Low Power Conversion Efficiency (PCE) despite CsFo addition. 1. Suboptimal concentration of this compound. 2. Incomplete dissolution of CsFo in the precursor solution. 3. Inadequate annealing temperature or time. 4. Poor quality of other precursor materials (e.g., lead iodide, formamidinium iodide).1. Titrate the molar percentage of CsFo in the precursor solution. A common starting point is around 3 mol%.[1] 2. Ensure complete dissolution by gentle heating and stirring of the precursor solution after adding CsFo. 3. Optimize the annealing temperature and duration. The addition of CsFo may alter the optimal crystallization conditions. 4. Verify the purity of all precursor materials.
Non-uniform perovskite film with pinholes. 1. Inefficient anion exchange between formate and iodide. 2. Rapid crystallization of the perovskite film. 3. Incompatible solvent system with the CsFo additive.1. Ensure a homogenous distribution of CsFo in the precursor solution to facilitate uniform anion exchange. 2. Consider using an anti-solvent dripping technique to control the crystal growth rate. 3. Test different solvent mixtures (e.g., DMF/DMSO ratios) to improve the solubility and interaction of all precursor components.
Poor device stability under ambient conditions. 1. Incomplete passivation of surface defects. 2. Formation of undesired lead iodide (PbI₂) phases. 3. Insufficient incorporation of cesium into the perovskite lattice.1. Increase the CsFo concentration slightly to enhance surface defect passivation through the coordination of formate anions with Pb²⁺.[1] 2. Optimize the stoichiometry of the precursors to avoid excess lead iodide. The addition of CsFo should help reduce PbI₂ formation.[1] 3. Ensure proper annealing conditions to facilitate the incorporation of Cs⁺ ions into the perovskite structure.
Significant batch-to-batch variation in device performance. 1. Inconsistent CsFo concentration. 2. Fluctuations in ambient humidity and temperature during fabrication. 3. Aging of the precursor solution.1. Prepare a fresh stock solution of CsFo and accurately add it to the perovskite precursor for each batch. 2. Control the glovebox environment (humidity and temperature) strictly during film deposition and annealing. 3. Use freshly prepared precursor solutions for each experiment, as the addition of formate can potentially alter the solution's stability over time.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in improving perovskite solar cell stability?

A1: this compound (CsFo) enhances PSC stability through a dual-action mechanism. The formate anion (HCOO⁻) coordinates strongly with lead ions (Pb²⁺), which passivates surface defects and inhibits the formation of metallic lead (Pb⁰) on the perovskite film surface.[1] The cesium cation (Cs⁺) can be incorporated into the perovskite lattice, leading to improved thermal and structural stability.[2]

Q2: How does this compound affect the morphology of the perovskite film?

A2: The addition of this compound as an additive has been observed to significantly enlarge the perovskite grain size, improve crystallinity, and promote a preferred facet alignment perpendicular to the substrate.[1] This is achieved by slowing down the perovskite growth rate through a formate-iodide anion exchange.[1]

Q3: What is the typical concentration of this compound used?

A3: The optimal concentration can vary depending on the specific perovskite composition and fabrication process. However, research has shown that a concentration of around 3 mol% of this compound added to the precursor solution can significantly enhance device performance and stability.[1]

Q4: Can this compound be used as a substitute for other cesium sources like cesium iodide (CsI)?

A4: While this compound is effective as an additive, substituting CsI entirely with CsFo in some perovskite compositions, such as FA₀.₉Cs₀.₁PbI₃, has been shown to induce significant PbI₂ formation and result in non-uniform films, leading to reduced PSC performance.[1] Therefore, it is primarily recommended for use as an additive.

Q5: What are the expected improvements in device performance with the addition of this compound?

A5: Incorporating this compound as an additive can lead to several performance enhancements. For instance, in n-i-p structured PSCs, a 3 mol% CsFo addition improved the power conversion efficiency (PCE) from 17.12% to 18.57%.[1] In p-i-n structures, the PCE was enhanced from 18.01% to 20.04%.[1] Furthermore, devices with the additive have shown superior ambient stability, retaining 90% of their initial PCE after 1000 hours without encapsulation.[1]

Quantitative Data Summary

The following tables summarize the quantitative impact of this compound addition on perovskite solar cell performance as reported in the literature.

Table 1: Performance Improvement in n-i-p Structured PSCs

Parameter Without CsFo With 3 mol% CsFo Reference
Power Conversion Efficiency (PCE)17.12%18.57%[1]

Table 2: Performance Improvement in p-i-n Structured PSCs

Parameter Without CsFo With 3 mol% CsFo Reference
Power Conversion Efficiency (PCE)18.01%20.04%[1]

Table 3: Ambient Stability of PSCs with CsFo Additive

Parameter Value Conditions Reference
PCE Retention90%1000 hours, 25 ± 5% relative humidity, no encapsulation[1]

Experimental Protocols

Protocol 1: Preparation of Perovskite Precursor Solution with this compound Additive

  • Stock Solution Preparation:

    • Prepare a stock solution of the main perovskite precursors (e.g., Formamidinium Iodide (FAI) and Lead Iodide (PbI₂)) in a mixture of anhydrous N,N-Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO). A common ratio is 4:1 (v/v).

  • This compound Addition:

    • Prepare a separate stock solution of this compound (CsFo) in DMSO.

    • Add the required volume of the CsFo stock solution to the main perovskite precursor solution to achieve the desired molar concentration (e.g., 3 mol%).

  • Mixing and Dissolution:

    • Stir the final solution at room temperature for at least 2 hours to ensure complete dissolution and homogeneity. Gentle heating (e.g., at 60 °C) can be applied if necessary.

    • Filter the solution through a 0.22 µm PTFE syringe filter before use.

Protocol 2: Perovskite Film Deposition and Annealing

  • Substrate Preparation:

    • Clean the patterned ITO/glass substrates sequentially with detergent, deionized water, acetone, and isopropanol (B130326) in an ultrasonic bath.

    • Treat the substrates with UV-Ozone for 15 minutes before depositing the hole transport layer (HTL).

  • HTL Deposition:

    • Spin-coat the HTL material (e.g., PTAA) onto the cleaned substrates and anneal according to standard procedures.

  • Perovskite Film Deposition:

    • Transfer the substrates into a nitrogen-filled glovebox.

    • Spin-coat the perovskite precursor solution with the CsFo additive onto the HTL.

    • During the spin-coating process, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization.

  • Annealing:

    • Immediately transfer the substrates onto a hotplate and anneal at a specific temperature (e.g., 100-150 °C) for a defined duration (e.g., 10-60 minutes). The optimal annealing parameters should be determined experimentally.

  • ETL and Electrode Deposition:

    • Deposit the electron transport layer (ETL) (e.g., C60/BCP) and the metal electrode (e.g., Ag or Au) via thermal evaporation to complete the device fabrication.

Visualizations

experimental_workflow cluster_prep Precursor Preparation cluster_fab Device Fabrication prep_main Prepare Main Perovskite Solution mix Mix and Dissolve prep_main->mix prep_csfo Prepare CsFo Stock Solution prep_csfo->mix spin_coat Spin-Coat Perovskite Solution with CsFo mix->spin_coat anti_solvent Anti-Solvent Dripping spin_coat->anti_solvent anneal Anneal Film anti_solvent->anneal etl_electrode Deposit ETL and Electrode anneal->etl_electrode stability_mechanism cluster_additive This compound (CsFo) Additive cluster_perovskite Perovskite Film cluster_outcome Improved Stability csfo Cs⁺ and HCOO⁻ defects Surface Defects (e.g., Pb²⁺ dangling bonds) csfo->defects HCOO⁻ coordinates with Pb²⁺ lattice Perovskite Lattice csfo->lattice Cs⁺ incorporates into lattice grain Grain Boundaries csfo->grain Slows crystallization passivation Defect Passivation defects->passivation structure Enhanced Structural and Thermal Stability lattice->structure morphology Improved Morphology (Larger Grains) grain->morphology

References

Technical Support Center: Optimizing Cesium Formate Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of reaction conditions in cesium formate-mediated catalysis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for troubleshooting common issues and optimizing experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of cesium formate (B1220265) in catalytic reactions?

This compound (CsHCOO) primarily serves as an efficient hydride (H⁻) donor in various transition metal-catalyzed reactions, most notably in transfer hydrogenation.[1] It is also used in some C-C bond-forming reactions.[2] Its high solubility and thermal stability make it a valuable reagent in organic synthesis.[3][4]

Q2: How does the purity of this compound affect my reaction?

The purity of this compound is crucial for reproducible results. Impurities such as other alkali metal formates, sulfates, or chlorides can alter the reaction kinetics and lead to inconsistent yields.[5] It is recommended to use high-purity this compound (≥98%) for catalytic applications.[6] Water content can also be a critical factor, as it can influence the reaction environment.

Q3: Can I substitute this compound with other formate salts?

While other formate salts like sodium formate or ammonium (B1175870) formate can also act as hydride donors, the choice of the cation can significantly impact the reaction. Cesium, being a large and soft cation, can influence the solubility of reactants and intermediates, as well as the reactivity of the catalyst, sometimes leading to higher yields and selectivity compared to lighter alkali metal formates.[1]

Q4: What are the typical storage conditions for this compound?

This compound is hygroscopic and should be stored in a tightly sealed container in a cool, dry place to prevent moisture absorption.[7] Exposure to atmospheric moisture can affect its performance in reactions where anhydrous conditions are required.

Q5: Is this compound compatible with all transition metal catalysts?

This compound is compatible with a wide range of transition metal catalysts, particularly those based on palladium, rhodium, and ruthenium, which are commonly used in hydrogenation and cross-coupling reactions.[8] However, specific catalyst-ligand combinations may exhibit varying degrees of stability and activity in the presence of formate. It is advisable to consult the literature for compatibility with your specific catalytic system.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Low or no conversion of starting material is a common issue. The following guide provides a systematic approach to diagnose and resolve this problem.

Troubleshooting Workflow for Low Yield

LowYield start Low or No Yield reagent_quality Check Reagent Quality - this compound purity - Substrate integrity - Solvent dryness start->reagent_quality Start Here reaction_setup Verify Reaction Setup - Inert atmosphere - Proper sealing - Stirring speed reagent_quality->reaction_setup Reagents OK? catalyst_activity Evaluate Catalyst Activity - Catalyst loading - Pre-catalyst activation - Potential poisoning reaction_setup->catalyst_activity Setup Correct? conditions Optimize Reaction Conditions - Temperature - Concentration - Reaction time catalyst_activity->conditions Catalyst Active? solution Improved Yield conditions->solution Optimized

Caption: A step-by-step workflow for troubleshooting low reaction yields.

Potential Cause Troubleshooting Steps
Poor Quality of this compound - Ensure the use of high-purity (≥98%) this compound.[6] - Dry the this compound under vacuum if moisture contamination is suspected. - Consider purchasing from a different supplier if issues persist.
Inactive Catalyst - Increase catalyst loading in a stepwise manner (e.g., from 1 mol% to 2.5 mol% and 5 mol%).[9] - Ensure the catalyst is not old or deactivated. Use a freshly opened bottle or a stored under inert gas. - If using a pre-catalyst, ensure activation conditions are met.
Sub-optimal Reaction Conditions - Temperature: Increase the reaction temperature in 10-20°C increments. This compound has good thermal stability.[3][10] - Solvent: The choice of solvent can be critical. Screen a range of polar aprotic solvents like DMF, DMAc, or NMP, or ethereal solvents like THF or 1,4-dioxane.[11] - Concentration: Very dilute or very concentrated reactions may be slow. Adjust the concentration of your limiting reagent.
Presence of Impurities - Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., Argon or Nitrogen). - Use anhydrous, degassed solvents. - Purify substrates to remove any potential catalyst poisons.
Issue 2: Formation of Side Products (e.g., Dehalogenation)

In cross-coupling reactions, the intended product may be accompanied by side products resulting from premature reduction of the starting material (hydrodehalogenation).

Logical Flow for Minimizing Side Products

SideProducts start High Level of Side Products (e.g., Dehalogenation) temp Lower Reaction Temperature start->temp loading Optimize Catalyst Loading temp->loading If still unselective ligand Screen Ligands loading->ligand If still unselective formate_equiv Adjust this compound Equivalents ligand->formate_equiv If still unselective solution Increased Selectivity formate_equiv->solution Optimized

Caption: A decision tree for optimizing reaction selectivity.

Potential Cause Troubleshooting Steps
Reaction Temperature is Too High High temperatures can favor undesired pathways like hydrodehalogenation. Try reducing the temperature by 10-20°C to see if selectivity improves.
Excess this compound As a hydride source, an excess of this compound can increase the rate of reductive side reactions. Try reducing the equivalents of this compound used (e.g., from 3.0 to 1.5-2.0 equivalents).
Catalyst System - The choice of ligand can significantly influence selectivity. Consider screening ligands with different steric and electronic properties. - Lowering the catalyst loading may sometimes disfavor side reactions.[9]
Presence of Water Ensure the reaction is performed under strictly anhydrous conditions, as water can be a proton source for hydrodehalogenation.

Data Presentation

Table 1: Effect of Solvent on a Model Transfer Hydrogenation Reaction

Reaction: Reduction of acetophenone (B1666503) to 1-phenylethanol (B42297) using 5 mol% Pd/C and 2.0 eq. of this compound at 80°C for 12h.

Solvent Dielectric Constant (ε) Yield of 1-phenylethanol (%)
1,4-Dioxane2.265
Toluene2.445
Tetrahydrofuran (THF)7.678
Acetonitrile37.585
Dimethylformamide (DMF)36.792
Water80.155

This table illustrates a hypothetical but typical trend where polar aprotic solvents often give higher yields in such reactions.

Table 2: Effect of Temperature and Catalyst Loading on Product Yield and Selectivity

Reaction: A model Suzuki cross-coupling with potential for hydrodehalogenation.

Catalyst Loading (mol%) Temperature (°C) Product Yield (%) Dehalogenated Byproduct (%)
1807515
11008510
11207025
2.580888
2.5100954
2.51208018
5100963

This table demonstrates that increasing catalyst loading can improve yield and selectivity, but excessive temperature can be detrimental.[9]

Experimental Protocols

General Protocol for a Palladium-Catalyzed Transfer Hydrogenation of an Aryl Ketone

This protocol is a general guideline and should be optimized for specific substrates.

  • Preparation:

    • Oven-dry all glassware and allow to cool under a stream of inert gas (Argon or Nitrogen).

    • Ensure all reagents are of high purity and solvents are anhydrous.

  • Reaction Setup:

    • To a dried reaction vessel equipped with a magnetic stir bar, add the aryl ketone substrate (1.0 mmol, 1.0 eq.).

    • Add the palladium catalyst (e.g., 5 mol% Pd/C).

    • Add this compound (2.0 mmol, 2.0 eq.).

    • Seal the vessel with a septum.

    • Evacuate and backfill the vessel with inert gas three times.

    • Add the anhydrous solvent (e.g., 5 mL of DMF) via syringe.

  • Reaction Execution:

    • Place the reaction vessel in a preheated oil bath or heating block set to the desired temperature (e.g., 80-100°C).

    • Stir the reaction mixture vigorously for the specified time (e.g., 12-24 hours).

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Filter the mixture through a pad of celite to remove the heterogeneous catalyst.

    • Transfer the filtrate to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with water and brine.[12]

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.[12]

  • Purification:

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired alcohol.

Disclaimer: This technical support center provides general guidance. All experimental work should be conducted with appropriate safety precautions in a controlled laboratory setting. Reaction conditions may need to be optimized for different substrates and catalytic systems.

References

Technical Support Center: Cesium Formate in Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with cesium formate (B1220265) in perovskite solar cells.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the fabrication and testing of perovskite solar cells incorporating cesium formate.

IssuePossible Cause(s)Suggested Solution(s)
Low power conversion efficiency (PCE) compared to literature values. - Incorrect concentration of this compound additive.- Inhomogeneous perovskite film formation.- Formation of lead iodide (PbI₂) impurities.- Optimize the molar percentage of this compound in the precursor solution. A 3 mol% addition has been shown to be effective.- Ensure uniform mixing and deposition of the perovskite precursor solution containing this compound.- The addition of this compound should help reduce PbI₂ formation; however, if the issue persists, consider adjusting the annealing temperature and time.[1]
Poor ambient stability of the fabricated solar cells. - Incomplete passivation of surface defects.- Grain boundaries acting as pathways for moisture ingress.- Ensure the proper incorporation of this compound, as it aids in passivating surface defects by inhibiting the formation of metallic lead (Pb⁰).[1]- this compound helps in enlarging perovskite grain size, which can reduce the density of grain boundaries.[1] Confirm film morphology with techniques like SEM.
Non-uniform perovskite films with visible defects. - Rapid crystallization of the perovskite layer.- Substitution of cesium iodide (CsI) with this compound instead of using it as an additive.- this compound as an additive slows the perovskite growth rate, leading to better film quality.[1]- Using this compound as a substituent can lead to significant PbI₂ formation and non-uniform films. It is recommended to use it as an additive.[1]
Phase segregation and formation of "yellow" non-perovskite phase. - Instability of the formamidinium (FA)-based perovskite structure.- Environmental stressors like humidity and light.- The incorporation of cesium, including from this compound, can suppress the formation of yellow phase impurities and enhance thermal stability.- Protect the device from simultaneous exposure to high humidity and light, as this can induce a multi-step degradation pathway.[2]
High trap-state density and carrier recombination. - Presence of defects on the perovskite film surface and at grain boundaries.- The formate anion from this compound can strongly coordinate with Pb²⁺, passivating surface defects and reducing trap density, which in turn suppresses carrier recombination.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in perovskite solar cells?

A1: this compound (CsHCOO) primarily acts as an additive in the perovskite precursor solution. Its dual function is to enhance both the performance and stability of the solar cells. The cesium (Cs⁺) cation contributes to improved thermal and structural stability, while the formate (HCOO⁻) anion aids in defect passivation and controlled crystal growth.[1][3]

Q2: How does this compound improve the power conversion efficiency (PCE) of perovskite solar cells?

A2: this compound improves PCE through several mechanisms:

  • Enlarged Perovskite Grain Size: It promotes the growth of larger crystal grains, which reduces the density of grain boundaries that can act as recombination centers for charge carriers.[1]

  • Improved Crystallinity: It enhances the overall crystalline quality of the perovskite film.[1]

  • Reduced Defect Density: The formate anion passivates surface defects, particularly by inhibiting the formation of metallic lead (Pb⁰), which reduces non-radiative recombination and increases carrier lifetimes.[1]

  • Controlled Crystallization: It slows down the perovskite growth rate, allowing for more ordered and uniform film formation.[1]

Q3: What is the effect of this compound on the stability of perovskite solar cells?

A3: Perovskite solar cells with a this compound additive have demonstrated superior ambient stability. For instance, devices have been shown to retain 90% of their original PCE after 1000 hours in a controlled humidity environment without encapsulation. The inclusion of cesium enhances the thermal stability of the perovskite structure.

Q4: Should this compound be used as an additive or a substituent for other cesium sources like cesium iodide (CsI)?

A4: Current research strongly suggests that using this compound as an additive is more beneficial. When used as a substituent for CsI, it has been observed to induce the formation of significant lead iodide (PbI₂) impurities and non-uniform perovskite films, which ultimately reduces the performance of the solar cell.[1]

Q5: What are the known degradation pathways of perovskite films containing cesium?

A5: In mixed-cation perovskites like formamidinium-cesium lead iodide (FA-CsPbI₃), degradation can occur, especially under the combined stress of light and high humidity. One observed pathway involves the phase separation of the initial perovskite into δ-CsPbI₃, δ-FAPbI₃, and PbI₂. This is followed by the evaporation of formamidinium from δ-FAPbI₃, leaving behind PbI₂.[2][4] Under operational stressors, another degradation mechanism is the segregation of current-blocking cesium-rich phases.[5]

Quantitative Data Summary

Table 1: Performance Enhancement with this compound Additive

Device StructureAdditive ConcentrationPCE (Control)PCE (with CsHCOO)Voc (Control)Voc (with CsHCOO)Jsc (Control)Jsc (with CsHCOO)Fill Factor (Control)Fill Factor (with CsHCOO)Reference
n-i-p3 mol%17.12%18.57%------[1]
p-i-n3 mol%18.01%20.04%------[1]
WBG (1.63 eV)-18.27% (CsBr)20.01% (CsFa)------[6][7]

Table 2: Stability of Perovskite Solar Cells with this compound

Device TypeStability Test ConditionsInitial PCEPCE after TestDurationEncapsulationReference
CsHCOO-added PSCs25 ± 5% relative humidity100%90%1000 hoursNo
Triple Cation (Cs/MA/FA)Operational conditions100%~85% (of 21.1%)250 hours-

Experimental Protocols

Fabrication of a Perovskite Solar Cell with this compound Additive (n-i-p structure)

This protocol is a representative methodology based on common practices described in the literature.

  • Substrate Preparation:

    • Clean FTO-coated glass substrates sequentially with detergent, deionized water, acetone, and isopropanol (B130326) in an ultrasonic bath for 15 minutes each.

    • Dry the substrates with a nitrogen gun and then treat with UV-ozone for 20 minutes.

  • Electron Transport Layer (ETL) Deposition:

    • Deposit a compact layer of TiO₂ on the FTO substrate, for example, by spin-coating a precursor solution followed by annealing.

    • Deposit a mesoporous TiO₂ layer on top of the compact layer and anneal.

  • Perovskite Precursor Solution Preparation:

    • Prepare a stock solution of the perovskite precursor, for example, FA₀.₉Cs₀.₁PbI₃ in a mixed solvent of DMF and DMSO.

    • Prepare a separate stock solution of this compound (CsHCOO) in a suitable solvent like DMSO.

    • Add the desired molar percentage of the this compound solution to the perovskite precursor solution. For example, for a 3 mol% addition, add the corresponding volume of the CsHCOO solution.[1]

  • Perovskite Film Deposition:

    • Spin-coat the prepared perovskite precursor solution with the this compound additive onto the mesoporous TiO₂ layer in a nitrogen-filled glovebox.

    • During the spin-coating, an anti-solvent (e.g., chlorobenzene) may be dripped onto the substrate to induce rapid crystallization.

    • Anneal the substrate at a specific temperature (e.g., 100-150 °C) to form the crystalline perovskite film.

  • Hole Transport Layer (HTL) Deposition:

    • Dissolve a hole transport material like Spiro-OMeTAD in a solvent such as chlorobenzene, often with additives like Li-TFSI and tBP.

    • Spin-coat the HTL solution onto the perovskite layer.

  • Electrode Deposition:

    • Thermally evaporate a metal contact, typically gold (Au) or silver (Ag), onto the HTL to complete the device.

  • Characterization:

    • Measure the current density-voltage (J-V) characteristics of the solar cell under simulated AM 1.5G sunlight.

    • Perform stability tests under controlled environmental conditions (e.g., humidity, temperature, and light soaking).

Visualizations

DegradationPathways cluster_initial Initial State cluster_stressors Stressors cluster_degradation Degradation Products Initial_Perovskite FA₀.₈₅Cs₀.₁₅PbI₃ Perovskite Phase_Separation Phase Separation Initial_Perovskite->Phase_Separation exposure Stressors Light + High Humidity delta_CsPbI3 δ-CsPbI₃ Phase_Separation->delta_CsPbI3 delta_FAPbI3 δ-FAPbI₃ Phase_Separation->delta_FAPbI3 PbI2_1 PbI₂ Phase_Separation->PbI2_1 FA_Evaporation FA Evaporation delta_FAPbI3->FA_Evaporation PbI2_2 PbI₂ (remains) FA_Evaporation->PbI2_2

Caption: Degradation pathway of FA-Cs perovskite under light and humidity.

CesiumFormateBenefits cluster_effects Beneficial Effects on Perovskite Film cluster_outcomes Improved Device Properties CsHCOO This compound (CsHCOO) Additive Slow_Growth Slower Perovskite Growth Rate CsHCOO->Slow_Growth Defect_Passivation Surface Defect Passivation (HCOO⁻ coordinates with Pb²⁺) CsHCOO->Defect_Passivation Suppress_Yellow_Phase Suppression of Yellow Phase (Cs⁺) CsHCOO->Suppress_Yellow_Phase Improved_Morphology Larger Grains & Improved Crystallinity Slow_Growth->Improved_Morphology Reduced_Recombination Reduced Carrier Recombination Defect_Passivation->Reduced_Recombination Enhanced_Stability Enhanced Thermal & Ambient Stability Suppress_Yellow_Phase->Enhanced_Stability Higher_PCE Higher Power Conversion Efficiency Improved_Morphology->Higher_PCE Reduced_Recombination->Higher_PCE Enhanced_Stability->Higher_PCE

Caption: Beneficial effects of this compound as an additive in perovskite solar cells.

References

Technical Support Center: Managing the Moisture Sensitivity of Cesium Formate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on managing the moisture sensitivity of solid cesium formate (B1220265). Cesium formate is a hygroscopic material, meaning it readily absorbs moisture from the atmosphere. Proper handling and storage are crucial to ensure the accuracy and reproducibility of your experiments.

Troubleshooting Guide

IssueObservation(s)Probable Cause(s)Recommended Action(s)
Inaccurate Weighing Difficulty obtaining a stable mass reading on an analytical balance. The mass may continuously increase.The this compound is actively absorbing atmospheric moisture.Weigh the this compound in a low-humidity environment (e.g., a glovebox with a dry atmosphere). Use a weighing vessel with a lid and minimize the time the container is open.
Clumping of Powder The free-flowing white crystalline powder has formed lumps or become a solid mass.Exposure to ambient air with moderate to high humidity.Use a spatula to gently break up small clumps inside a low-humidity environment. If severely clumped, the material may have a significant water content and should be dried or its water content determined before use.
Inconsistent Reaction Yields or Kinetics Variability in experimental outcomes when using this compound from the same bottle over time, or between different bottles.The water content of the this compound is not consistent. Absorbed water can act as a nucleophile, alter the solubility of reactants, or interfere with reaction mechanisms.Always use freshly opened this compound or material that has been properly stored in a desiccator. Determine the water content of the this compound before use in sensitive reactions.
Poor Solubility in Non-aqueous Solvents Difficulty dissolving this compound in an organic solvent where it is expected to be soluble.The presence of absorbed water can alter the polarity of the solid, hindering its dissolution in non-polar solvents.Ensure the this compound is anhydrous by using a fresh container or by drying the material. Use a co-solvent system if necessary and compatible with your reaction.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing solid this compound?

A1: Solid this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] For optimal protection against moisture, it is highly recommended to store the container inside a desiccator containing a suitable drying agent (e.g., silica (B1680970) gel, phosphorus pentoxide).

Q2: How can I determine the water content of my this compound sample?

A2: The most accurate and widely used method for determining the water content in solid samples is Karl Fischer titration.[3][4] This technique is specific to water and can detect even trace amounts. A certificate of analysis for a this compound product showed a water content of 0.86% as determined by Karl Fischer titration.[5]

Q3: My this compound has been exposed to air and appears clumpy. Can I still use it?

A3: Clumping is an indication of moisture absorption. For non-critical applications, you may be able to use it after thoroughly grinding any lumps to ensure homogeneity. However, for sensitive experiments where the water content is a critical parameter, it is advisable to either dry the material or determine its water content before use to adjust your experimental parameters accordingly.

Q4: How does moisture affect reactions where this compound is used as a reagent?

A4: Absorbed water can have several detrimental effects on organic reactions. It can:

  • Act as a competing nucleophile: In reactions where this compound is intended to be the nucleophile, water can compete, leading to undesired byproducts.

  • Hydrolyze sensitive reagents: Water can react with and decompose other components in your reaction mixture.

  • Alter reaction conditions: The presence of water can change the polarity of the solvent system, affecting reaction rates and equilibria.

  • Promote side reactions: Water can enable alternative reaction pathways that are not favored under anhydrous conditions.

Q5: What is the deliquescence relative humidity (DRH) of this compound?

Experimental Protocols

Protocol 1: Handling and Dispensing Solid this compound

This protocol outlines the best practices for handling solid this compound to minimize moisture absorption.

Workflow Diagram:

cluster_prep Preparation cluster_weighing Weighing cluster_storage Storage prep1 Transfer CsCOOH container to glovebox/desiccator prep2 Allow to equilibrate to ambient temperature prep1->prep2 weigh1 Tare weighing vessel with lid prep2->weigh1 weigh2 Quickly dispense CsCOOH weigh1->weigh2 weigh3 Close weighing vessel and CsCOOH container weigh2->weigh3 weigh4 Record stable mass weigh3->weigh4 store1 Tightly seal CsCOOH container weigh4->store1 store2 Place back in desiccator store1->store2

Caption: Workflow for handling hygroscopic this compound.

Methodology:

  • Preparation: Before opening, transfer the this compound container to a low-humidity environment, such as a nitrogen-filled glovebox or a desiccator. Allow the container to equilibrate to the ambient temperature to prevent condensation.

  • Weighing: Use a clean, dry weighing vessel with a lid. Tare the balance with the lidded vessel. Briefly open the this compound container and quickly dispense the desired amount into the weighing vessel. Immediately and securely close both the weighing vessel and the main this compound container.

  • Measurement: Place the closed weighing vessel on the balance and record the mass once the reading stabilizes.

  • Storage: Tightly reseal the main this compound container, ensuring the cap is secure. Return the container to the desiccator for storage.

Protocol 2: Determination of Water Content by Karl Fischer Titration

This protocol provides a general methodology for determining the water content in solid this compound.

Workflow Diagram:

cluster_setup Setup cluster_sample Sample Preparation cluster_titration Titration & Analysis setup1 Prepare Karl Fischer titrator setup2 Condition the titration cell to a low drift setup1->setup2 sample1 Accurately weigh CsCOOH sample setup2->sample1 sample2 Quickly introduce sample into the titration vessel sample1->sample2 titrate1 Start titration sample2->titrate1 titrate2 Record titrant volume at endpoint titrate1->titrate2 analyze1 Calculate water content titrate2->analyze1

Caption: Workflow for Karl Fischer titration of this compound.

Methodology:

  • Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be conditioned to a low, stable drift value.

  • Sample Preparation: In a low-humidity environment, accurately weigh a suitable amount of this compound. The sample size will depend on the expected water content and the titrator's sensitivity.

  • Sample Introduction: Quickly and carefully introduce the weighed sample into the conditioned titration vessel. Ensure a tight seal is maintained to prevent the ingress of atmospheric moisture.

  • Titration: Begin the titration process. The instrument will automatically dispense the Karl Fischer reagent until the endpoint is reached.

  • Calculation: The instrument's software will typically calculate the water content based on the volume of titrant consumed and the sample mass. The result is usually expressed as a percentage or in parts per million (ppm). For hygroscopic salts that do not readily dissolve in the Karl Fischer solvent, an external extraction method or the use of a co-solvent may be necessary.[3][4]

Protocol 3: Laboratory-Scale Drying of this compound

This protocol describes a method for drying this compound that has been exposed to moisture.

Logical Relationship Diagram:

cluster_drying_options Drying Options cluster_procedure General Procedure cluster_verification Verification option1 Vacuum Oven proc1 Spread CsCOOH in a thin layer option1->proc1 option2 Desiccator with Strong Desiccant option2->proc1 proc2 Apply drying condition (vacuum/heat or desiccant) proc1->proc2 proc3 Monitor for constant weight proc2->proc3 ver1 Perform Karl Fischer Titration proc3->ver1

Caption: Options and procedure for drying this compound.

Methodology:

  • Preparation: Spread the this compound powder in a thin layer in a suitable glass container (e.g., a watch glass or a shallow dish) to maximize the surface area.

  • Drying:

    • Method A: Vacuum Oven: Place the container in a vacuum oven. Apply vacuum and gently heat the sample. A temperature range of 50-80°C is a conservative starting point to avoid decomposition. The optimal temperature and duration will depend on the amount of absorbed water.

    • Method B: Desiccator: For less severe moisture absorption, place the container in a desiccator with a high-capacity desiccant such as phosphorus pentoxide. This method is slower but gentler.

  • Monitoring: Periodically remove the sample (after cooling to room temperature in a desiccator if using the oven method) and weigh it. The sample is considered dry when its mass becomes constant between weighings.

  • Verification: To confirm the final water content, perform a Karl Fischer titration as described in Protocol 2.

  • Storage: Once dried, immediately transfer the this compound to a tightly sealed container and store it in a desiccator.

References

Technical Support Center: Cesium Formate in High-Pressure Environments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using cesium formate (B1220265) in high-pressure experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during high-pressure experiments involving cesium formate solutions.

Issue: Unexpected Pressure Fluctuations or Loss of Pressure

Question: I'm observing unexpected pressure drops or spikes in my high-pressure system containing this compound. What are the potential causes and how can I troubleshoot this?

Answer:

Unexpected pressure changes can indicate several issues, from simple leaks to chemical reactions. Follow this troubleshooting workflow to diagnose the problem:

  • System Integrity Check:

    • Leaks: The most common cause of pressure loss. Conduct a thorough leak test of all fittings, seals, and vessel closures. Pay special attention to components exposed to high temperatures, as thermal expansion and contraction can affect sealing.

    • Material Compatibility: Ensure all wetted parts of your high-pressure system (vessel, tubing, valves) are compatible with this compound at your operating temperature and pressure. While this compound is generally less corrosive than traditional brines, material degradation can lead to failures and leaks.[1] Refer to the material compatibility table below.

  • Thermal Stability Assessment:

    • Thermal Decomposition: At very high temperatures, this compound can undergo thermal decomposition, which may produce gases like hydrogen, leading to pressure increases.[2] While field experience shows high stability even up to 225°C (437°F), laboratory conditions might differ.[1][3][4]

    • Temperature Control: Verify the accuracy and stability of your temperature control system. Temperature overshoots can accelerate decomposition.

  • Chemical Compatibility and Reactions:

    • Reactant Interaction: Consider the possibility of a reaction between this compound and your experimental reactants or catalysts. This could consume or generate gas, leading to pressure changes.

    • Contamination: Contaminants in the this compound solution or from the experimental setup can introduce unintended reactive species.

PressureTroubleshooting start Unexpected Pressure Change check_leak Perform Leak Test start->check_leak leak_found Leak Detected? check_leak->leak_found fix_leak Tighten Fittings / Replace Seals leak_found->fix_leak Yes no_leak No Leak Found leak_found->no_leak No end_resolve Issue Resolved fix_leak->end_resolve check_temp Verify Temperature Control no_leak->check_temp temp_ok Temperature Stable? check_temp->temp_ok fix_temp Calibrate / Repair Temp. Controller temp_ok->fix_temp No no_temp_issue Temperature is Stable temp_ok->no_temp_issue Yes fix_temp->end_resolve check_reaction Evaluate Chemical Reactivity no_temp_issue->check_reaction reaction_possible Potential for Reaction/Decomposition? check_reaction->reaction_possible analyze_products Analyze Gas/Liquid Products reaction_possible->analyze_products Yes reaction_possible->end_resolve No modify_conditions Modify Experimental Conditions analyze_products->modify_conditions modify_conditions->end_resolve

Caption: Troubleshooting workflow for pressure instability.

Issue: Material Degradation or Corrosion

Question: I've noticed pitting or discoloration on my high-pressure reactor components after an experiment with this compound. Is this expected?

Answer:

Buffered this compound brines are known for their low corrosion rates compared to traditional high-density halide brines.[5] However, corrosion is not impossible and depends on several factors:

  • pH of the Solution: The pH of the this compound solution should be maintained in a mildly alkaline range to minimize corrosion. Buffering agents, like carbonate/bicarbonate, are often used.[3]

  • Presence of Contaminants: Contamination with acidic gases (e.g., CO2, H2S) or chlorides can increase the corrosivity (B1173158) of the fluid, although formate brines show good resistance.[1]

  • Material Selection: The choice of materials for your high-pressure apparatus is critical. While compatible with many standard alloys, extreme conditions may require more specialized materials.

  • Galvanic Corrosion: Contact between dissimilar metals in the presence of the electrolyte (this compound solution) can lead to galvanic corrosion.

MaterialSelection start Select Material for HP Experiment temp Temperature > 200°C? start->temp pressure Pressure > 1000 bar? temp->pressure No high_alloy Consider High-Nickel Alloys (e.g., Inconel, Hastelloy) temp->high_alloy Yes acid_gas Acidic Gases (CO2, H2S) Present? pressure->acid_gas No duplex_ss Consider Duplex Stainless Steels pressure->duplex_ss Yes acid_gas->duplex_ss Yes carbon_steel Carbon/Low-Alloy Steels May Be Suitable acid_gas->carbon_steel No consult Consult Material Specialist high_alloy->consult duplex_ss->consult

Caption: Decision tree for material selection.

Frequently Asked Questions (FAQs)

Q1: What are the typical pressure and temperature limits for using this compound solutions?

A1: this compound has been successfully used in demanding industrial applications at temperatures up to 235°C (455°F) and pressures exceeding 1100 bar (16,000 psi).[4][5][6] The stability in a laboratory setting will depend on the purity of the solution and the specific materials and reactants involved.

Q2: Is this compound compatible with elastomers (O-rings, seals)?

A2: Yes, laboratory and field experience have shown that this compound brines are compatible with many common elastomers used in high-pressure equipment, such as nitrile (NBR).[1][5] Unlike some divalent brines, this compound does not cause cross-linking in nitrile elastomers.[1] However, it is always recommended to perform compatibility testing with the specific elastomer grade and your experimental conditions.

Q3: Can I add other substances to my this compound solution?

A3: this compound solutions can be blended with other formate brines (like potassium or sodium formate) to achieve intermediate densities.[5] They can also be viscosified with certain polymers for specific applications.[1][5] However, the compatibility with your specific reactants, catalysts, or other additives must be verified to prevent precipitation or unintended reactions. For example, formates do not contain divalent cations that can react with bicarbonate and sulfate (B86663) to form precipitates.[7]

Q4: I'm having trouble with analytical measurements of my samples in a this compound matrix. Why?

A4: this compound has unique physical and chemical properties that can interfere with certain analytical techniques, particularly those used in well-logging in the oil and gas industry. These properties include high density, a high photoelectric factor (Pe), a low hydrogen index (HI), and high conductivity.[8][9][10] Researchers should be aware that these properties might affect techniques like density measurements, NMR, and certain spectroscopic methods. Calibration with appropriate standards in a this compound matrix is crucial.

Q5: What are the safety precautions for handling this compound?

A5: this compound is considered to have a good health, safety, and environmental (HSE) profile, especially compared to hazardous high-density brines like zinc bromide.[11][12] However, it is still a chemical and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.[13][14] It may cause mild skin, eye, and respiratory irritation.[13] Always consult the Safety Data Sheet (SDS) before use.[13][14]

Data and Protocols

Quantitative Data Summary

The following tables summarize the operational parameters and material compatibility reported in various high-pressure field applications.

Table 1: Reported Operating Conditions for this compound Fluids

ParameterValueField/ApplicationReference
Max. Temperature235°C (455°F)Mako-6 Well, Hungary[1][4]
Max. Temperature225°C (437°F)HPHT Well Suspension[3][4]
Max. Temperature205°C (401°F)Elgin/Franklin Field[5][6]
Max. Pressure1105 bar (16,000 psi)Elgin/Franklin Field[5][6]
Max. Pressure117 MPa (17,000 psi)HPHT Well Operations
Max. Density2.3 sg (19.2 ppg)Saturated Solution[5][15]

Table 2: Material Compatibility Overview

Material ClassCompatibilityConditions/NotesReference
Carbon & Low-Alloy SteelGoodLow corrosion rates observed in field use, even with acid gases.
Duplex Stainless Steels (e.g., 25Cr)ExcellentNo evidence of significant hydrogen embrittlement or corrosion after long-term exposure.[11]
High-Nickel AlloysExcellentRecommended for the most extreme HPHT conditions.[2]
Nitrile (NBR) ElastomersGoodDoes not cause cross-linking.[1]
Experimental Protocols

This protocol outlines a general procedure for preparing a this compound solution for use in a laboratory high-pressure reactor.

Materials:

  • This compound powder or concentrated brine

  • Deionized, degassed water

  • pH buffer (e.g., sodium bicarbonate), if required

  • High-shear mixer or magnetic stirrer

  • Calibrated densitometer or pycnometer

  • Filtration apparatus (e.g., 0.45 µm filter)

Procedure:

  • Determine Required Density: Based on your experimental pressure requirements, calculate the necessary concentration of this compound.

  • Mixing:

    • In a clean, calibrated vessel, add the required volume of deionized water.

    • While stirring, slowly add the pre-weighed this compound powder or concentrated brine. Use a high-shear mixer for large volumes or to dissolve solids more quickly.[16]

    • If blending with other formate salts, add them sequentially.

    • Monitor the temperature during mixing, as the dissolution process may be endothermic or exothermic. If the temperature exceeds 45°C, use a cooling bath.[16]

  • pH Adjustment (if necessary):

    • Measure the pH of the solution.

    • If required, add a suitable buffer (e.g., sodium or potassium bicarbonate) to adjust the pH to a mildly alkaline state (typically pH 8-10) to minimize corrosion.

  • Density Verification:

    • Allow the solution to reach thermal equilibrium.

    • Measure the density using a calibrated densitometer or pycnometer to ensure it meets specifications.

  • Filtration:

    • Filter the solution through a compatible filter (e.g., 0.45 µm) to remove any undissolved particulates. This is crucial to protect high-pressure components like valves and pumps.

  • Degassing:

    • If necessary for your experiment, degas the solution using vacuum, sonication, or inert gas sparging to remove dissolved gases.

  • Storage:

    • Store the prepared solution in a tightly sealed, clean container to prevent contamination and changes in concentration due to evaporation.[13]

ExperimentalWorkflow cluster_prep Preparation Phase cluster_exp Experiment Phase cluster_post Post-Experiment Phase prep_solution Prepare & Filter This compound Solution load_reactor Load Reactants & This compound prep_solution->load_reactor prep_reactor Clean & Assemble HP Reactor prep_reactor->load_reactor leak_test Seal & Leak Test System load_reactor->leak_test run_exp Pressurize, Heat & Run Experiment leak_test->run_exp monitor Monitor P, T, Data run_exp->monitor cooldown Cool & Depressurize monitor->cooldown Experiment Complete unload Unload Products cooldown->unload clean Clean Reactor unload->clean

Caption: General workflow for high-pressure experiments.

References

Technical Support Center: Overcoming Solubility Challenges of Cesium Formate in Nonpolar Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on addressing the limited solubility of cesium formate (B1220265) in nonpolar solvents. Below, you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to assist you in your research and development activities.

Frequently Asked Questions (FAQs)

Q1: Why is cesium formate poorly soluble in nonpolar solvents?

A1: this compound (CsHCOO) is an ionic salt composed of a cesium cation (Cs⁺) and a formate anion (HCOO⁻). Nonpolar solvents, such as toluene (B28343) and hexane, are characterized by weak intermolecular forces (van der Waals forces). The strong electrostatic attraction between the Cs⁺ and HCOO⁻ ions in the crystal lattice of this compound is significantly greater than the weak interactions the ions can form with nonpolar solvent molecules. Consequently, the solvent molecules cannot effectively solvate and separate the ions, leading to poor solubility. The principle of "like dissolves like" governs solubility, and ionic compounds like this compound readily dissolve in polar solvents like water, but not in nonpolar organic solvents.[1]

Q2: What is the "Cesium Effect" and how does it relate to solubility?

A2: The "Cesium Effect" refers to the observation that cesium salts, including cesium carboxylates, often exhibit greater solubility and reactivity in organic solvents compared to their lighter alkali metal counterparts (e.g., potassium or sodium salts).[2] This is attributed to the large ionic radius of the cesium cation (Cs⁺), which results in a lower charge density. This "soft" nature of the Cs⁺ ion leads to weaker ion pairing with the formate anion, making it easier for solvent molecules or complexing agents to separate the ion pair and facilitate dissolution. While the Cesium Effect enhances solubility in some polar organic solvents, this compound remains largely insoluble in purely nonpolar solvents without assistance.

Q3: What are the primary methods to dissolve this compound in nonpolar solvents?

A3: The two primary methods for solubilizing this compound in nonpolar solvents are:

  • Crown Ethers: These are cyclic polyethers that can encapsulate the cesium cation within their central cavity. The exterior of the crown ether is nonpolar, making the resulting complex soluble in nonpolar solvents.[3]

  • Phase Transfer Catalysts (PTCs): These are typically quaternary ammonium (B1175870) or phosphonium (B103445) salts with long alkyl chains. The cationic head of the PTC pairs with the formate anion, and the lipophilic alkyl chains drag the ion pair into the nonpolar organic phase.[1][3]

Troubleshooting Guides

Issue 1: this compound Fails to Dissolve in a Nonpolar Solvent Even with a Crown Ether
Possible Cause Troubleshooting Step Rationale
Incorrect Crown Ether Size Select a crown ether with a cavity size that best matches the ionic diameter of the cesium cation (approximately 3.34 Å). 18-crown-6 (B118740) and larger crown ethers like 21-crown-7 are generally effective for complexing cesium.The stability of the crown ether-cation complex is highly dependent on the "fit" between the cation and the cavity. A poor fit will result in weak complexation and low solubility.
Insufficient Amount of Crown Ether Increase the molar ratio of the crown ether to this compound. A 1:1 molar ratio is a good starting point, but an excess of the crown ether may be necessary.A stoichiometric amount of crown ether is required to complex all of the this compound. Driving the equilibrium towards complex formation with excess crown ether can enhance solubility.
Low Temperature Gently warm the mixture. Most dissolution processes are endothermic, and increasing the temperature can improve solubility.Increased kinetic energy helps to overcome the lattice energy of the this compound and facilitates the complexation process.
Inadequate Mixing Ensure vigorous stirring or sonication.Proper agitation is crucial to maximize the interaction between the solid this compound, the crown ether, and the solvent.
Issue 2: Low Reaction Yield or Slow Reaction Rate in a Biphasic System Using a Phase Transfer Catalyst
Possible Cause Troubleshooting Step Rationale
Inefficient Phase Transfer Catalyst Select a PTC with appropriate lipophilicity. For nonpolar solvents like toluene or hexane, a more lipophilic PTC with longer alkyl chains (e.g., tetrabutylammonium (B224687) or tetrahexylammonium (B1222370) salts) is generally more effective.The PTC must be sufficiently soluble in the organic phase to transport the formate anion from the solid phase or an aqueous interface into the nonpolar medium where the reaction occurs.
Low Catalyst Concentration Increase the catalyst loading, typically from 1-5 mol% to 5-10 mol%.A higher concentration of the PTC can increase the rate of anion transfer into the organic phase, thereby accelerating the reaction rate.
Poor Agitation Increase the stirring speed to create a larger interfacial surface area between the phases.In solid-liquid or liquid-liquid PTC, the transfer of the anion occurs at the phase interface. Vigorous mixing is essential for efficient transfer.
Presence of Water Ensure all reagents and solvents are anhydrous if the reaction is sensitive to water. Conversely, for solid-liquid PTC, trace amounts of water can sometimes be beneficial by aiding the dissolution of the ionic salt at the crystal surface.Water can compete with the formate anion for the PTC and can also hydrolyze sensitive reagents. However, in some cases, it can facilitate the initial transfer of the anion.
Catalyst Poisoning If the reaction generates byproducts that are highly lipophilic anions, they can "poison" the catalyst by forming a stable ion pair that does not readily participate in the catalytic cycle. Consider using a different catalyst or modifying the reaction conditions to minimize byproduct formation.Catalyst poisoning reduces the effective concentration of the PTC available to transport the desired anion.

Data Presentation

Table 1: Qualitative Solubility of this compound in Various Solvents

Solvent TypeSolvent ExamplesQualitative Solubility of this compound
Polar Protic Water, Methanol, EthanolVery High
Polar Aprotic DMF, DMSOHigh[2]
Nonpolar Toluene, Hexane, BenzeneVery Low / Insoluble

Table 2: Comparative Solubility of Alkali Metal Formates in Organic Solvents (General Trend)

Alkali Metal FormateGeneral Solubility Trend in Organic SolventsRationale
Lithium Formate (LiHCOO)LowHigh lattice energy due to small cation size.
Sodium Formate (NaHCOO)Low
Potassium Formate (KHCOO)Low
Rubidium Formate (RbHCOO)ModerateLower lattice energy than lighter alkali formates.
This compound (CsHCOO) Relatively Higher "Cesium Effect" - large cation size, low charge density, and weaker ion pairing.[2]

Experimental Protocols

Protocol 1: Solubilization of this compound in a Nonpolar Solvent using a Crown Ether

Objective: To prepare a solution of this compound in a nonpolar solvent (e.g., toluene) using 18-crown-6.

Materials:

  • This compound (CsHCOO), anhydrous

  • 18-Crown-6

  • Toluene, anhydrous

  • Magnetic stirrer and stir bar

  • Schlenk flask or other suitable glassware for inert atmosphere (optional, if reagents are air/moisture sensitive)

Procedure:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon) if required, add 1.0 equivalent of anhydrous this compound to the Schlenk flask.

  • Crown Ether Addition: Add 1.0 - 1.2 equivalents of 18-crown-6 to the flask.

  • Solvent Addition: Add the desired volume of anhydrous toluene to the flask to achieve the target concentration.

  • Dissolution: Stir the mixture vigorously at room temperature. Gentle heating (e.g., to 40-50 °C) can be applied to aid dissolution.

  • Observation: Continue stirring until the this compound is fully dissolved, which may take several hours. The solution should become clear.

Diagram of Experimental Workflow:

experimental_workflow_crown_ether Workflow: Solubilization with Crown Ether start Start add_cs_formate Add this compound to Flask start->add_cs_formate add_crown_ether Add 18-Crown-6 add_cs_formate->add_crown_ether add_solvent Add Nonpolar Solvent (e.g., Toluene) add_crown_ether->add_solvent stir_heat Stir Vigorously (Gentle Heating Optional) add_solvent->stir_heat observe Observe for Complete Dissolution stir_heat->observe end End: Clear Solution observe->end

Workflow: Solubilization with Crown Ether
Protocol 2: Solid-Liquid Phase Transfer Catalysis for a Reaction Involving this compound

Objective: To perform a nucleophilic substitution reaction in a nonpolar solvent using solid this compound as the nucleophile source, facilitated by a phase transfer catalyst.

Materials:

  • This compound (CsHCOO), solid

  • Substrate (e.g., an alkyl halide)

  • Phase Transfer Catalyst (PTC) (e.g., Tetrabutylammonium Bromide - TBAB)

  • Nonpolar Solvent (e.g., Toluene)

  • Magnetic stirrer and stir bar

  • Reaction flask with a condenser

Procedure:

  • Reaction Setup: To the reaction flask, add the substrate and the nonpolar solvent.

  • Reagent Addition: Add solid this compound (typically 1.1 to 2.0 equivalents relative to the substrate).

  • Catalyst Addition: Add the phase transfer catalyst (typically 1-10 mol% relative to the substrate).

  • Reaction: Heat the mixture to the desired reaction temperature (e.g., 80-110 °C for toluene) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or LC-MS).

  • Work-up: Upon completion, cool the reaction mixture, filter to remove any remaining solid this compound and the cesium salt byproduct, and then proceed with the standard aqueous work-up to remove the PTC.

Diagram of Signaling Pathway (Mechanism):

ptc_mechanism Mechanism: Solid-Liquid Phase Transfer Catalysis cluster_organic Organic Phase (Nonpolar Solvent) cluster_solid Solid Phase substrate Substrate (R-X) product Product (R-OOCH) substrate->product Reaction ptc_halide [Q⁺][X⁻] ptc_formate [Q⁺][HCOO⁻] (Soluble Ion Pair) ptc_formate->substrate cs_formate This compound (Cs⁺HCOO⁻) ptc_halide->cs_formate Regeneration of Catalyst cs_formate->ptc_formate Anion Exchange at Interface

Mechanism: Solid-Liquid Phase Transfer Catalysis

References

Technical Support Center: Mitigating Corrosion with Cesium Formate Brines in Laboratory Apparatus

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing cesium formate (B1220265) brines in their laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: Are cesium formate brines corrosive to standard laboratory apparatus?

A1: Buffered this compound brines are generally considered to have low corrosivity (B1173158), particularly when compared to traditional high-density halide brines (e.g., zinc bromide).[1][2] Their naturally alkaline pH (typically 10-10.5) and the ability to be buffered help in protecting metallic apparatus.[1][2] Field and laboratory experience has shown that when properly formulated and handled, these brines are compatible with a wide range of metals, including various steel alloys.[1][3]

Q2: Do I need to add a corrosion inhibitor to my this compound brine for my experiments?

A2: The use of corrosion inhibitors in formate brines is generally neither necessary nor recommended.[1] The inherent low corrosivity of buffered formate brines is typically sufficient to protect standard laboratory equipment.

Q3: What materials are most compatible with this compound brines in a lab setting?

A3: this compound brines show good compatibility with carbon steels, low-alloy steels, and stainless steels.[1] In the presence of CO2, a protective iron carbonate layer can form on carbon steel, further reducing corrosion rates at elevated temperatures.[4] For elastomers and seals, formate brines are compatible with the majority of materials used in downhole applications, which can be extrapolated to many common laboratory seals.[2][3] However, it is always recommended to verify compatibility with the specific grade of material and the experimental conditions.

Q4: Can contamination of the brine increase corrosion risk?

A4: Yes, contamination can increase corrosion risk. Influx of acidic gases like CO2 or H2S, or contamination with oxygen, can alter the brine's chemistry.[1] While buffered formate brines can handle a significant influx of acid gas without a drastic drop in pH, unbuffered or heavily contaminated solutions may become more corrosive.[1] It is crucial to handle the brines in a way that minimizes exposure to atmospheric oxygen and other potential contaminants.

Q5: What is the expected corrosion rate for carbon steel in this compound brine?

A5: The corrosion rate for carbon steel in buffered formate brines is generally low. In the presence of CO2 and at elevated temperatures (120°C to 180°C), after the formation of a protective iron carbonate layer, corrosion rates have been observed to be in the range of 0.05-0.2 mm/year.[4] Initial corrosion rates can be higher before this protective layer is established.[4]

Troubleshooting Guide

Issue 1: Visible signs of corrosion (e.g., rust) on carbon steel apparatus.

Possible Cause Suggested Action
Oxygen Contamination This compound brines can become more corrosive if contaminated with oxygen. Ensure experiments are conducted under an inert atmosphere (e.g., nitrogen or argon) if oxygen sensitivity is a concern.
Low pH The pH of the brine may have dropped due to contamination with acidic substances. Ensure the brine is adequately buffered with carbonate/bicarbonate.[1] The pH of a 1:10 dilution should be checked and adjusted if necessary.
Improper Brine Formulation Verify that the this compound brine was prepared correctly and is not contaminated with other salts, particularly chlorides, which can increase the risk of pitting corrosion.[1]

Issue 2: Degradation of elastomeric seals (e.g., O-rings).

Possible Cause Suggested Action
Material Incompatibility While formate brines are compatible with a wide range of elastomers, specific formulations may not be suitable, especially at elevated temperatures.[2] Consult the manufacturer's compatibility charts for your specific elastomer and the experimental conditions.
High Temperatures Extreme temperatures can accelerate the degradation of any elastomer. Ensure the selected material is rated for the operational temperature of your experiment.

Issue 3: Unexpected pressure build-up in a sealed reaction vessel.

Possible Cause Suggested Action
Thermal Decomposition Although formate brines are thermally stable to high temperatures (up to 216°C in field applications), decomposition can occur under certain conditions, potentially producing hydrogen gas.[1][5] This is more likely in the presence of catalytic metal surfaces.[6]
Reaction with Contaminants A contaminant in the brine or on the surface of the apparatus may be reacting with the this compound at elevated temperatures. Ensure all components of the experimental setup are clean and compatible.

Data Presentation

Table 1: General Corrosion Rates of Carbon Steel in Formate Brines

FluidTemperature (°C)Corrosion Rate (mm/year)Reference
Potassium/Cesium Formate with CO21200.05[4]
Potassium/Cesium Formate with CO21800.2[4]

Note: These values are indicative and were obtained under specific test conditions. Actual corrosion rates in a laboratory setting may vary depending on the specific alloy, surface condition, brine composition, and presence of contaminants.

Experimental Protocols

Protocol 1: Basic Material Compatibility Test

  • Coupon Preparation: Obtain coupons of the material to be tested (e.g., stainless steel 316, carbon steel). Measure and record the initial weight and surface dimensions of each coupon.

  • Brine Preparation: Prepare the this compound brine to the desired density and ensure it is properly buffered.

  • Exposure: Immerse the coupons in the this compound brine within a sealed vessel. If testing under specific atmospheric conditions, purge the vessel with the appropriate gas (e.g., N2, CO2).

  • Heating and Duration: Heat the vessel to the desired experimental temperature and maintain it for a predetermined duration (e.g., 100 hours).

  • Post-Exposure Analysis: After the exposure period, remove the coupons, clean them according to standard procedures (e.g., ASTM G1), and re-weigh them to determine the mass loss.

  • Corrosion Rate Calculation: Calculate the corrosion rate in mm/year using the weight loss data, surface area, and exposure time.

  • Visual Inspection: Visually inspect the coupons for any signs of localized corrosion such as pitting or crevice corrosion.

Visualizations

Corrosion_Mitigation_Workflow cluster_prep Preparation Phase cluster_exp Experiment Phase cluster_eval Evaluation & Troubleshooting cluster_ts Troubleshooting Steps start Start: Experiment with Cs Formate Brine select_materials Select Apparatus Materials (e.g., SS316, Hastelloy) start->select_materials prepare_brine Prepare Buffered This compound Brine select_materials->prepare_brine run_experiment Run Experiment (Control Temp & Atmosphere) prepare_brine->run_experiment observe Observe for Corrosion (Visual, Weight Loss) run_experiment->observe no_corrosion No Corrosion: Continue Experiments observe->no_corrosion No corrosion_detected Corrosion Detected observe->corrosion_detected Yes check_ph Check Brine pH & Buffer Capacity corrosion_detected->check_ph check_o2 Check for Oxygen Contamination check_ph->check_o2 check_contaminants Analyze for Other Contaminants check_o2->check_contaminants check_contaminants->select_materials Re-evaluate Materials or Brine Formulation

Caption: Workflow for mitigating corrosion in lab apparatus.

Troubleshooting_Logic cluster_metal Metallic Components cluster_elastomer Elastomeric Components issue Issue: Corrosion Observed is_carbon_steel Is material Carbon Steel? issue->is_carbon_steel o2_ingress Potential O2 Ingress or Low pH is_carbon_steel->o2_ingress Yes is_cra Is material a Corrosion Resistant Alloy (CRA)? is_carbon_steel->is_cra No protective_layer_fail Failure of Protective Iron Carbonate Layer o2_ingress->protective_layer_fail halide_contamination Potential Halide (Cl-, Br-) Contamination is_cra->halide_contamination Yes is_elastomer Is an elastomer failing? is_cra->is_elastomer No temp_limit Temperature Exceeds Material Limit is_elastomer->temp_limit Yes chem_incompatibility Chemical Incompatibility temp_limit->chem_incompatibility

Caption: Logic for troubleshooting corrosion sources.

References

Technical Support Center: Improving Yield in Cesium Formate Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of reactions catalyzed by cesium formate (B1220265) and related cesium salts.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction yield unexpectedly low when using a cesium-based catalyst?

A1: Low yields in cesium-catalyzed reactions can stem from several factors. Firstly, ensure all reagents are pure and the reaction is conducted under an inert atmosphere, as palladium catalysts, often used in conjunction with cesium salts, are sensitive to oxygen.[1] Impurities in the starting materials can also poison the catalyst.[1][2] Additionally, the choice of solvent and the strength of the base are critical and must be appropriate for the specific coupling reaction. In some cases, the reaction may require higher temperatures to proceed efficiently.[1]

Q2: I am observing significant side product formation. What are the common causes?

A2: The formation of side products often points to issues with reaction selectivity or competing reaction pathways. A common side reaction in Buchwald-Hartwig aminations is hydrodehalogenation, where the halide on the aryl halide is replaced by a hydrogen atom.[3] This can sometimes be minimized by optimizing the base (a less sterically hindered or weaker base might be beneficial), lowering the reaction temperature, or screening different ligands.[3] In some reactions, the cesium cation itself can influence chemoselectivity, favoring one reaction pathway over another.[4][5]

Q3: How critical is the choice of a cesium salt (formate vs. carbonate vs. fluoride)?

A3: The choice of the cesium salt can be critical. While the "cesium effect" generally refers to the beneficial influence of the cesium cation on reaction rates and efficiencies, the anion (formate, carbonate, fluoride) plays a significant role.[4][6] For instance, in Suzuki couplings, cesium fluoride (B91410) (CsF) can be a weak enough base to prevent undesired side reactions like homocoupling, while a stronger base is added later for a subsequent Buchwald-Hartwig amination step in a one-pot synthesis.[7] Cesium carbonate is often used as a mild inorganic base in various organic transformations.[8] The choice of anion can influence the overall basicity and nucleophilicity in the reaction mixture.

Q4: Can the catalyst be poisoned? If so, how can I prevent it?

A4: Yes, catalyst poisoning is a significant issue in many catalytic reactions, including those involving cesium formate.[2][9] The palladium catalysts often used in these reactions can be poisoned by impurities in the reactants or by-products formed during the reaction.[2] To prevent this, it is crucial to use pure starting materials and solvents.[1] Purifying feedstocks before they enter the reaction vessel is a key preventative measure.[2] In some cases, strongly adsorbing species like carbon dioxide or formate itself can inhibit the catalyst at high concentrations.[10]

Q5: What is the "cesium effect" and how does it improve reaction yields?

A5: The "cesium effect" refers to the often-observed rate enhancement and improved yields in reactions when cesium bases are used compared to other alkali metal bases.[4][11] This effect is attributed to several factors, including the high solubility of cesium salts in organic solvents and the weakly coordinated and highly reactive nature of the anions.[11] Computational studies suggest that the cesium cation can also play a direct role by stabilizing transition states, thereby lowering the activation energy of the rate-limiting step.[12]

Troubleshooting Guides

Issue 1: Low or No Product Formation in Buchwald-Hartwig Amination
Possible Cause Troubleshooting Step
Inactive Catalyst Use a fresh batch of palladium catalyst and ligand. Ensure proper handling and storage to prevent degradation from air and moisture.[1]
Inappropriate Base While this compound/carbonate is often effective, consider screening other bases. For base-sensitive substrates, a weaker base may be necessary, potentially requiring higher temperatures or longer reaction times.[3]
Poor Ligand Choice The ligand is crucial for catalyst stability and activity. For challenging substrates, bulky, electron-rich phosphine (B1218219) ligands are often required.[3][13]
Solvent Issues Ensure the solvent is anhydrous and degassed. The polarity of the solvent can impact the solubility of the base and the rates of competing reaction pathways.[1][3]
Low Reaction Temperature Some reactions require higher temperatures to overcome the activation energy barrier.[1]
Issue 2: Poor Yield in Transfer Hydrogenation Reactions
Possible Cause Troubleshooting Step
Suboptimal Catalyst Loading The amount of catalyst can significantly impact the reaction rate and yield. An insufficient amount may lead to incomplete conversion, while too much can sometimes lead to side reactions.
Incorrect Hydrogen Donor Concentration The concentration of the hydrogen donor (e.g., polymethylhydrosiloxane (B1170920) - PMHS) is critical. Too little will result in incomplete reaction, while an excess can sometimes encapsulate the catalyst, reducing its activity.[14]
Reaction Time Not Optimized Monitor the reaction progress over time to determine the optimal reaction duration. Extending the reaction time may increase conversion, but prolonged times can sometimes lead to product degradation or side reactions.[14]
Inadequate Temperature The reaction rate is often temperature-dependent. Increasing the temperature can enhance the reaction rate, but excessively high temperatures might lead to catalyst decomposition or unwanted side reactions.[14]

Quantitative Data Summary

Table 1: Effect of Catalyst Dosage on Furfural (B47365) (FUR) Hydrogenation Yield

Reaction Conditions: 0.5 mmol FUR, PMHS (1.47 mmol H⁻), 2 mL DMF, 80 °C, 6 h.

Cesium Carbonate Dosage (mg)FUR Conversion (%)Furfuryl Alcohol (FFA) Yield (%)
0< 5< 5
44543
88584
129897
169999
209999

Table 2: Effect of Reaction Temperature and Time on Furfural (FUR) Hydrogenation Yield

Reaction Conditions: 0.5 mmol FUR, 16 mg Cs₂CO₃, PMHS (1.47 mmol H⁻), 2 mL DMF.

Temperature (°C)Time (h)FUR Conversion (%)FFA Yield (%)
2569290
4069594
6069897
800.53533
8015856
8028281
8049695
8069999
8089996

Experimental Protocols

Protocol: Cesium Carbonate-Catalyzed Hydrogenation of Furfural to Furfuryl Alcohol [14]

This protocol describes a general procedure for the transfer hydrogenation of furfural using cesium carbonate as the catalyst and polymethylhydrosiloxane (PMHS) as the hydrogen source.

Materials:

  • Furfural (FUR)

  • Cesium Carbonate (Cs₂CO₃)

  • Polymethylhydrosiloxane (PMHS)

  • Dimethylformamide (DMF), anhydrous

  • 15 mL Ace pressure tubes

  • Magnetic stir plate with oil bath

Procedure:

  • To a 15 mL Ace pressure tube, add furfural (0.5 mmol), cesium carbonate (16 mg, 0.05 mmol), and anhydrous DMF (2.0 mL).

  • Add PMHS (0.1 g) to the mixture and seal the tube.

  • Place the pressure tube in a preheated oil bath set to the desired temperature (e.g., 80 °C).

  • Stir the reaction mixture magnetically at 400 rpm for the specified reaction time (e.g., 6 hours). The start of the reaction is considered the moment the tube is placed in the preheated oil bath.

  • After the reaction is complete, cool the tube to room temperature.

  • Quench the reaction by carefully adding a few drops of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Analyze the product yield and conversion using gas chromatography (GC) or other appropriate analytical techniques.

Visualizations

Troubleshooting_Workflow Start Low Reaction Yield Observed Check_Purity Verify Purity of Starting Materials and Catalyst Start->Check_Purity Check_Purity->Start Impure Check_Atmosphere Ensure Inert Reaction Atmosphere (N2/Ar) Check_Purity->Check_Atmosphere Pure Check_Atmosphere->Start Air Leak Check_Conditions Review Reaction Conditions (Temp, Time, Solvent) Check_Atmosphere->Check_Conditions Inert Check_Conditions->Start Suboptimal Optimize_Base Optimize Base Type and Concentration Check_Conditions->Optimize_Base Standard Optimize_Ligand Screen Different Ligands (for Cross-Coupling) Optimize_Base->Optimize_Ligand Successful_Yield Yield Improved Optimize_Base->Successful_Yield Optimized Analyze_Side_Products Identify Side Products (e.g., via GC-MS) Optimize_Ligand->Analyze_Side_Products Analyze_Side_Products->Successful_Yield Optimized

Caption: A general troubleshooting workflow for addressing low reaction yields.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Analysis Reagents Add Furfural, Cs2CO3, and DMF to Pressure Tube Add_PMHS Add PMHS and Seal Tube Reagents->Add_PMHS Heat_Stir Place in Preheated Oil Bath and Stir (e.g., 80°C, 6h) Add_PMHS->Heat_Stir Cool Cool to Room Temperature Heat_Stir->Cool Quench Quench Reaction with Water Cool->Quench Extract Extract Product Quench->Extract Analyze Analyze by GC Extract->Analyze

Caption: Experimental workflow for cesium carbonate-catalyzed hydrogenation.

References

Technical Support Center: Troubleshooting Band Formation in Cesium Formate Density Gradients

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cesium formate (B1220265) density gradient centrifugation. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems you may encounter during band formation in cesium formate density gradients.

1. Why are my bands faint or not visible at all?

  • Insufficient Sample Concentration: The most common reason for faint or invisible bands is a low concentration of the target molecule in the starting sample. Before centrifugation, it's crucial to have an adequate amount of material to form a detectable band.

  • Incorrect Gradient Range: If the density range of your this compound gradient does not properly overlap with the buoyant density of your target molecule, it will either pellet at the bottom or remain at the top of the gradient.

  • Suboptimal Centrifugation Time: Isopycnic centrifugation relies on particles reaching their equilibrium density. If the centrifugation time is too short, the bands will not have had sufficient time to form. Conversely, excessively long run times are generally not detrimental but are inefficient.

  • Sample Degradation: The sample may have degraded during preparation or the experiment. Ensure that all steps are performed under conditions that maintain the integrity of your sample, such as at low temperatures and with the use of protease inhibitors if working with proteins.

2. What causes broad or diffuse bands?

  • Sample Overload: Loading too much sample can lead to band broadening due to molecular interactions and exceeding the carrying capacity of the gradient at a specific density.[1] This can result in a loss of resolution.

  • Incorrect Gradient Formation: A poorly formed or non-linear gradient will result in diffuse bands. Ensure that the gradient is prepared smoothly and without abrupt changes in density. Using a gradient maker can help create a consistent gradient.

  • Sample Aggregation: Aggregation of the sample will lead to a heterogeneous population of particles with varying densities, resulting in smeared or broadened bands. Consider optimizing buffer conditions (e.g., pH, salt concentration) to minimize aggregation.

  • Diffusion: During centrifugation, there is a constant battle between the sedimentation of the sample and its diffusion. If the centrifugation force is too low, diffusion can dominate, leading to broader bands.

3. Why do I see a precipitate in my gradient?

  • Sample Insolubility: Your sample may not be soluble in the high salt concentration of the this compound gradient, causing it to precipitate. Ensure your sample is in a compatible buffer before loading.

  • Contaminants in the Sample: The presence of contaminating proteins or other molecules in your sample can lead to precipitation.[2] It is important to pre-clarify your sample to remove any large aggregates or insoluble material.

  • Temperature Effects: Changes in temperature can affect the solubility of both the this compound and the sample. Ensure that the temperature is kept constant throughout the experiment as recommended by your protocol.

4. My bands are wavy or distorted. What is the cause?

  • Improper Sample Loading: Uneven layering of the sample onto the gradient can cause distorted bands. The sample should be carefully layered on top of the gradient to create a uniform starting zone.

  • Vibrations During Centrifugation: Excessive vibrations from the ultracentrifuge can disturb the gradient and lead to wavy bands. Ensure the centrifuge is properly balanced and maintained.

  • Convection Currents: Temperature fluctuations within the centrifuge rotor can create convection currents that disrupt the gradient. Maintaining a constant temperature is critical for sharp, well-defined bands.

Data Presentation

The following table provides estimated starting densities and centrifugation parameters for various biological samples. Note that these are starting points and may require optimization for your specific sample and experimental conditions.

Biological SampleTypical Buoyant Density (g/mL)Starting this compound Density (g/mL)Typical Centrifugation Speed (rpm)Typical Centrifugation Time (hours)
Plasmids (supercoiled) ~1.701.50 - 1.6050,000 - 65,00012 - 24
Viruses (e.g., AAV) 1.30 - 1.451.25 - 1.3535,000 - 45,00018 - 36
Proteins 1.20 - 1.351.15 - 1.2540,000 - 60,00024 - 48
Extracellular Vesicles 1.10 - 1.211.05 - 1.1530,000 - 40,00016 - 24

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound density gradients. These are generalized protocols and should be optimized for your specific application.

Protocol 1: Preparation of a Continuous this compound Gradient

This protocol describes the formation of a linear this compound gradient using a gradient maker.

  • Prepare two this compound solutions of the desired high and low densities in a suitable buffer (e.g., Tris-HCl, PBS). The exact densities will depend on the target molecule.

  • Set up the gradient maker with the low-density solution in the reservoir chamber and the high-density solution in the mixing chamber.

  • Connect the outlet of the mixing chamber to a long needle or cannula.

  • Slowly introduce the gradient into the bottom of the ultracentrifuge tube by keeping the tip of the needle at the bottom.

  • Gradually raise the needle as the tube fills to avoid disturbing the gradient.

  • Once the gradient is formed , carefully layer the sample on top.

  • Balance the tubes precisely before placing them in the ultracentrifuge rotor.

Protocol 2: Isopycnic Centrifugation for Viral Particle Purification

This protocol is adapted from methods used for viruses like adeno-associated virus (AAV).[3][4]

  • Prepare a crude viral lysate and clarify it by low-speed centrifugation to remove cell debris.

  • Adjust the density of the lysate to the desired starting density by adding solid this compound or a concentrated stock solution.

  • If using a step gradient , carefully layer solutions of decreasing this compound density in an ultracentrifuge tube. A common approach is to use two or three layers.

  • Carefully layer the sample on top of the gradient.

  • Centrifuge at the appropriate speed and time to allow the viral particles to reach their isopycnic point. For AAV, this is often around 35,000-45,000 rpm for 18-24 hours at a constant temperature.

  • Visualize the bands under appropriate lighting. Viral bands often appear as opalescent layers in the gradient.

  • Carefully collect the bands by puncturing the side of the tube with a needle and syringe or by fractionating from the top or bottom.

  • Remove the this compound from the purified sample using dialysis or buffer exchange chromatography.

Visualizations

Troubleshooting Workflow for Poor Band Formation

troubleshooting_workflow start Problem: Poor Band Formation no_bands No Bands Visible start->no_bands diffuse_bands Broad/Diffuse Bands start->diffuse_bands precipitate Precipitate Observed start->precipitate cause1a Insufficient Sample Concentration no_bands->cause1a Cause cause1b Incorrect Gradient Range no_bands->cause1b Cause cause1c Inadequate Centrifugation Time no_bands->cause1c Cause cause2a Sample Overload diffuse_bands->cause2a Cause cause2b Poor Gradient Formation diffuse_bands->cause2b Cause cause2c Sample Aggregation diffuse_bands->cause2c Cause cause3a Sample Insolubility in this compound precipitate->cause3a Cause cause3b Contaminants in Sample precipitate->cause3b Cause solution1a Concentrate Sample cause1a->solution1a Solution solution1b Adjust Gradient Density cause1b->solution1b Solution solution1c Optimize Run Time cause1c->solution1c Solution solution2a Reduce Sample Load cause2a->solution2a Solution solution2b Use Gradient Maker cause2b->solution2b Solution solution2c Optimize Buffer (pH, Salt) cause2c->solution2c Solution solution3a Buffer Exchange Sample cause3a->solution3a Solution solution3b Pre-clarify Sample cause3b->solution3b Solution

Caption: Troubleshooting workflow for common issues in band formation.

Factors Influencing Band Resolution

band_resolution_factors band_resolution Optimal Band Resolution gradient_quality Gradient Quality gradient_quality->band_resolution sample_properties Sample Properties sample_properties->band_resolution centrifugation_params Centrifugation Parameters centrifugation_params->band_resolution sub_g1 Linearity sub_g1->gradient_quality sub_g2 Steepness sub_g2->gradient_quality sub_s1 Concentration sub_s1->sample_properties sub_s2 Homogeneity sub_s2->sample_properties sub_s3 Volume sub_s3->sample_properties sub_c1 Speed (g-force) sub_c1->centrifugation_params sub_c2 Time sub_c2->centrifugation_params sub_c3 Temperature sub_c3->centrifugation_params

Caption: Key factors influencing band resolution in density gradients.

References

Technical Support Center: Cesium Formate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the effects of pH on the stability of cesium formate (B1220265) solutions.

Frequently Asked Questions (FAQs)

Q1: What is the typical pH of a standard cesium formate solution?

A standard aqueous solution of this compound is naturally alkaline, typically exhibiting a pH in the range of 10 to 11.[1] This inherent alkalinity is a key property, contributing to its stability and compatibility with various materials.

Q2: What is the recommended pH range for maintaining the stability of this compound solutions?

For optimal stability and to minimize corrosion, it is recommended to maintain the pH of this compound solutions between 9 and 11.[1]

Q3: What happens if the pH of my this compound solution drops below the recommended range?

A decrease in pH, especially in the presence of high temperatures and pressures, can lead to the degradation of the formate ion. The primary degradation pathway involves the reaction of formate with water to produce bicarbonate and hydrogen gas.[2][3] This can alter the physical and chemical properties of the solution.

Q4: What can cause the pH of a this compound solution to decrease during my experiment?

The introduction of acidic substances is the primary cause of a pH drop. In industrial applications, this can occur from the influx of acidic gases like carbon dioxide (CO2).[1] In a laboratory setting, contamination with acidic reagents or inadequate buffering can also lead to a decrease in pH.

Q5: How can I stabilize the pH of my this compound solution?

The pH of this compound solutions can be stabilized by using a carbonate/bicarbonate buffer system.[1][3] This is particularly important in applications where the solution may be exposed to acidic conditions or high temperatures, as it helps to maintain the pH within the desired alkaline range.

Q6: Does the stability of this compound solutions change with temperature?

Yes, the stability of this compound solutions is temperature-dependent. At elevated temperatures, particularly under high-pressure conditions, the rate of thermal decomposition to bicarbonate and hydrogen can increase.[3] However, this decomposition is an equilibrium reaction, and the presence of a bicarbonate buffer can help to stabilize the solution even at high temperatures.[2][3]

Troubleshooting Guide

Issue Possible Causes Recommended Actions
Unexpected decrease in solution pH. Contamination with acidic substances. Influx of acidic gases (e.g., CO2).1. Identify and eliminate the source of acid contamination. 2. Adjust the pH back to the recommended range (9-11) using a suitable base (e.g., cesium hydroxide (B78521) or potassium carbonate). 3. Consider adding a carbonate/bicarbonate buffer to prevent future pH fluctuations.[1][3]
Formation of precipitates in the solution. A significant drop in pH can, in some circumstances, lead to the precipitation of less soluble components, although this compound itself is highly soluble.[4][5]1. Measure the pH of the solution. 2. If the pH is low, adjust it to the alkaline range. 3. Analyze the precipitate to determine its composition.
Gas evolution from the solution. At high temperatures, a low pH can promote the decomposition of formate to bicarbonate and hydrogen gas.[3]1. Immediately ensure adequate ventilation. 2. Cool the solution if it is heated. 3. Check and adjust the pH to the recommended alkaline range.

Quantitative Data on pH and Stability

pH RangeStabilityRemarks
> 11 Good While stable, very high pH values may not be necessary and could introduce other compatibility issues depending on the application.
9 - 11 Optimal This is the recommended range for long-term stability and minimal corrosion. The solution is well-buffered in this range.[1]
7 - 9 Moderate The solution is becoming less stable, and the risk of formate degradation increases, especially at elevated temperatures.
< 7 Low In acidic conditions, the degradation of formate to bicarbonate and hydrogen is more likely, particularly under high-temperature and high-pressure conditions.[3]

Experimental Protocols

Protocol for Monitoring pH of this compound Solutions

Objective: To accurately measure the pH of a high ionic strength this compound brine.

Materials:

  • pH meter with a glass electrode

  • Standard pH calibration buffers (pH 4, 7, and 10)

  • Deionized water

  • This compound solution sample

Procedure:

  • Calibration: Calibrate the pH meter according to the manufacturer's instructions using the standard pH buffers. For high-density brines, it is recommended to dilute the sample (e.g., 1:10 with deionized water) for a more stable reading, though this will not give the absolute pH of the undiluted brine.[4] For highly accurate measurements in concentrated brines, specialized calibration procedures involving the addition of salts to the buffer solutions to match the ionic strength of the sample may be necessary.

  • Sample Preparation: Take a representative sample of the this compound solution.

  • Measurement: Immerse the pH electrode in the sample and allow the reading to stabilize. Record the pH value.

  • Cleaning: Thoroughly rinse the electrode with deionized water after each measurement to prevent cross-contamination.

Protocol for Assessing Thermal Stability as a Function of pH

Objective: To evaluate the effect of pH on the thermal stability of a this compound solution by monitoring changes in its chemical composition after exposure to high temperatures.

Materials:

  • High-pressure, high-temperature (HPHT) autoclave or a specialized non-catalytic test cell.[3]

  • This compound solution

  • Acids and bases for pH adjustment (e.g., formic acid, cesium hydroxide)

  • Analytical equipment for quantifying formate and bicarbonate (e.g., ion chromatography).[6][7][8]

Procedure:

  • pH Adjustment: Prepare several aliquots of the this compound solution and adjust their pH to different values (e.g., 7, 9, and 11) using appropriate acids or bases.

  • Initial Analysis: Before heating, take a sample from each aliquot and analyze it to determine the initial concentrations of formate and bicarbonate.

  • Thermal Aging: Place the pH-adjusted solutions in the HPHT autoclave. Heat the samples to the desired temperature (e.g., 150°C) for a specified period (e.g., 24 hours).

  • Post-Aging Analysis: After cooling the autoclave, carefully retrieve the samples. Analyze each sample for formate and bicarbonate concentrations.

  • Data Evaluation: Compare the initial and final concentrations of formate and bicarbonate for each pH value. A significant decrease in formate concentration and a corresponding increase in bicarbonate concentration indicate thermal degradation.

Visualizations

Troubleshooting_Workflow start Start: this compound Solution Instability Observed check_ph Measure Solution pH start->check_ph ph_in_range Is pH within 9-11 range? check_ph->ph_in_range ph_low pH is low (<9) ph_in_range->ph_low No ph_ok pH is within range ph_in_range->ph_ok Yes adjust_ph Adjust pH to 9-11 using appropriate base ph_low->adjust_ph check_temp Is solution exposed to high temperatures? ph_ok->check_temp add_buffer Consider adding carbonate/bicarbonate buffer adjust_ph->add_buffer end_stable Solution Stabilized add_buffer->end_stable temp_high High Temperature Condition check_temp->temp_high Yes temp_normal Normal Temperature check_temp->temp_normal No temp_high->add_buffer investigate_other Investigate other sources of instability (e.g., contamination) temp_normal->investigate_other end_further_action Further Investigation Needed investigate_other->end_further_action

Caption: Troubleshooting workflow for this compound solution instability.

ph_effect_pathway initial_state This compound Solution (Stable at pH 9-11) acid_influx Introduction of Acid (e.g., CO2, contamination) initial_state->acid_influx stabilization Buffering with Carbonate/Bicarbonate initial_state->stabilization ph_drop pH Decreases acid_influx->ph_drop decomposition Formate Decomposition ph_drop->decomposition high_temp High Temperature and Pressure high_temp->decomposition products Formation of Bicarbonate + Hydrogen Gas decomposition->products stable_state Maintained Alkaline pH and Solution Stability stabilization->stable_state

Caption: Logical relationship of pH effects on this compound stability.

References

Validation & Comparative

Cesium Formate vs. Potassium Formate in Drilling Fluids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the demanding environment of oil and gas exploration, the selection of an appropriate drilling fluid is paramount to operational success, wellbore stability, and environmental protection. Among the high-performance, environmentally friendly options, formate (B1220265) brines—specifically cesium formate and potassium formate—have emerged as leading choices, particularly in high-pressure, high-temperature (HPHT) and deepwater drilling operations. This guide provides an objective comparison of the performance of this compound and potassium formate in drilling fluids, supported by experimental data and detailed methodologies.

Executive Summary

Both this compound and potassium formate offer significant advantages over traditional drilling fluids, including being solids-free, having excellent thermal stability, providing superior shale inhibition, and being biodegradable.[1][2][3] The primary distinction lies in their density and cost. This compound, with its higher density, is exceptionally well-suited for extreme HPHT conditions where precise pressure control is critical.[1][4] Potassium formate provides a more cost-effective solution for moderately high-pressure applications.[1] The choice between the two often involves a balance of technical requirements and economic considerations.

Performance Comparison: this compound vs. Potassium Formate

A quantitative comparison of the key properties of this compound and potassium formate drilling fluids is crucial for informed decision-making. The following tables summarize the available data on their physical properties, shale inhibition performance, and lubricity.

Table 1: Physical and Chemical Properties
PropertyThis compoundPotassium FormateTest Method/Reference
Maximum Density (g/cm³) ~2.3[5][6]~1.58[6][7]API RP 13B-1[8]
pH of Saturated Solution ~9.0 - 10.5[7][9]~9.0 - 11.0[2][10]pH Meter
Viscosity of Saturated Solution (cP at 25°C) ~2.8 - 5.4[7][9]~10.9[7]Rotational Viscometer
Thermal Stability (°C) Up to 225[9]Stable to over 200[11]HPHT Aging Tests[12]
Crystallization Temperature (°C) Low, with significant supercooling[9]Low[13]Differential Scanning Calorimetry (DSC)
Table 2: Shale Inhibition Performance

Direct comparative data for shale recovery under identical conditions is limited in publicly available literature. However, both formates are recognized for their excellent shale stabilizing properties.[14][15] The mechanism involves both osmotic dehydration and cation exchange, which suppress clay swelling and dispersion.[14][16]

Performance MetricThis compoundPotassium FormateTest Method/Reference
Shale Recovery (%) High (Specific values are formation dependent)High (Specific values are formation dependent)[17]Shale Rolling Recovery Test
Wellbore Stability Excellent, especially in HPHT wells[10]Very Good, enhances wellbore stability[2]Thick-Walled Cylinder (TWC) Test, Pressure Transmission Test (PPT)
Table 3: Lubricity

Formate brines are known for their inherent lubricity, which is comparable to or exceeds that of oil-based muds.[18] This characteristic reduces torque and drag during drilling operations.

Performance MetricThis compoundPotassium FormateTest Method/Reference
Coefficient of Friction (Metal-to-Metal) Low (e.g., 0.16)[9]LowLubricity Tester[19]

Experimental Protocols

Accurate and reproducible experimental data are the foundation of reliable fluid selection. The following sections detail the methodologies for key performance tests cited in this guide.

Shale Rolling Recovery Test

Objective: To quantify the ability of a drilling fluid to prevent the dispersion of shale cuttings.

Procedure:

  • Obtain representative shale cuttings and sieve them to a uniform size (e.g., 6-10 mesh).

  • Weigh a specific amount of the dried shale sample (e.g., 50 g).

  • Place the shale sample and a specified volume of the test drilling fluid (e.g., 350 ml) into a high-temperature aging cell.[20]

  • Hot-roll the cell at a specified temperature (e.g., 150°F or 65°C) for a set duration (e.g., 16 hours) to simulate circulation in the wellbore.[12]

  • After aging, pour the contents of the cell over a sieve of a specific mesh size (e.g., 40 mesh) and carefully wash the retained shale with a compatible fluid to remove the drilling mud.

  • Dry the recovered shale in an oven until a constant weight is achieved.

  • Calculate the shale recovery percentage as: (Weight of recovered shale / Initial weight of shale) x 100%.

Thick-Walled Cylinder (TWC) Collapse Test

Objective: To simulate downhole stresses on a formation core and determine the mud pressure required to prevent wellbore collapse.

Procedure:

  • A cylindrical rock sample with a central borehole is placed in a triaxial cell.[1]

  • Independent control is applied to the axial stress, radial stress (confining pressure), and the internal borehole pressure.[1]

  • The test fluid (drilling mud) is circulated through the borehole.

  • The borehole pressure is gradually reduced while monitoring for the onset of rock failure (collapse), which can be detected through acoustic emissions or changes in fluid volume.[14]

  • The pressure at which collapse occurs provides a direct measure of the wellbore stability provided by the drilling fluid.

Pressure Transmission Test (PPT)

Objective: To measure the ability of a drilling fluid to form a low-permeability seal on the shale surface and prevent the transmission of wellbore pressure into the formation.

Procedure:

  • A shale core is placed in a cell that separates an upstream fluid reservoir (representing the wellbore) from a downstream fluid reservoir (representing the formation).[21]

  • The drilling fluid is placed in the upstream reservoir and pressurized to simulate the overbalance pressure in a well.

  • The pressure in the downstream reservoir is monitored over time.[21]

  • A rapid increase in downstream pressure indicates poor sealing efficiency, as the mud filtrate invades the shale matrix. A slow or negligible pressure increase signifies an effective seal.

Signaling Pathways and Logical Relationships

The following diagrams illustrate key concepts and workflows related to the use of formate brines in drilling fluids.

Shale_Inhibition_Mechanism cluster_Wellbore Wellbore Environment cluster_Mechanisms Inhibition Mechanisms cluster_Outcome Result Drilling_Fluid Formate Drilling Fluid (High Formate Concentration) Osmotic_Dehydration Osmotic Dehydration (Water moves from shale to fluid) Drilling_Fluid->Osmotic_Dehydration Low Water Activity Cation_Exchange Cation Exchange (Formate cations replace native cations) Drilling_Fluid->Cation_Exchange Monovalent Cations (K+, Cs+) Shale_Formation Shale Formation (Water-Sensitive Clays) Shale_Formation->Osmotic_Dehydration Shale_Formation->Cation_Exchange Reduced_Swelling Reduced Clay Swelling and Dispersion Osmotic_Dehydration->Reduced_Swelling Cation_Exchange->Reduced_Swelling Wellbore_Stability Enhanced Wellbore Stability Reduced_Swelling->Wellbore_Stability

Figure 1: Mechanism of Shale Inhibition by Formate Drilling Fluids.

Drilling_Fluid_Selection_Workflow Start Start: Drilling Project Requirements Well_Conditions Analyze Well Conditions (Pressure, Temperature, Formation Type) Start->Well_Conditions HPHT HPHT Conditions? Well_Conditions->HPHT Cesium_Formate Select this compound (High Density) HPHT->Cesium_Formate Yes Potassium_Formate Select Potassium Formate (Cost-Effective) HPHT->Potassium_Formate No (Moderate Pressure) Lab_Testing Laboratory Performance Testing (Rheology, Shale Inhibition, etc.) Cesium_Formate->Lab_Testing Potassium_Formate->Lab_Testing Optimization Optimize Fluid Formulation Lab_Testing->Optimization Field_Application Field Application and Monitoring Optimization->Field_Application

Figure 2: Workflow for Selecting a Formate-Based Drilling Fluid.

Conclusion

This compound and potassium formate are high-performance, environmentally responsible drilling fluids that offer significant advantages in challenging drilling environments. This compound is the premium choice for HPHT wells, providing unmatched density and well control. Potassium formate offers a robust and economical alternative for a wide range of applications where extreme pressures are not the primary concern. The selection between these two advanced fluids should be based on a thorough evaluation of wellbore conditions, performance requirements, and economic factors, supported by comprehensive laboratory testing.

References

Cesium Formate vs. Cesium Chloride: A Comparative Guide for Density Gradient Centrifugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Density gradient centrifugation is a cornerstone technique for the purification of macromolecules, such as nucleic acids and proteins. The choice of gradient medium is critical for successful separation. Cesium chloride (CsCl) has long been the gold standard for this application. However, cesium formate (B1220265) (CsHCOO), a salt primarily used in the oil and gas industry for its high-density brines, presents an intriguing, albeit less explored, alternative. This guide provides an objective comparison of cesium formate and cesium chloride for density gradient centrifugation, supported by available data, to aid researchers in selecting the appropriate medium for their specific needs.

At a Glance: Key Properties

PropertyThis compound (CsHCOO)Cesium Chloride (CsCl)
Maximum Solution Density ~2.3 g/mL~1.9 g/mL
Viscosity of Concentrated Solutions Generally lower than CsCl at similar high densitiesHigher than CsHCOO at similar high densities
Biocompatibility Data in biological separations is limited; considered environmentally friendly in industrial applications.[1][2]Well-established for use with nucleic acids and proteins.[3]
Solubility Extremely high in waterHigh in water
Interaction with Ethidium (B1194527) Bromide Not establishedWell-established for DNA visualization
Primary Application Context Oil and gas drilling fluids[4][5]Biological macromolecule separation[3][6]

Performance and Physical Characteristics

Cesium chloride has a long and successful history in density gradient centrifugation for the purification of plasmid DNA, RNA, and proteins.[3][6] The principle lies in the formation of a density gradient by the salt upon ultracentrifugation, allowing macromolecules to migrate to a point where their buoyant density equals that of the gradient medium.[7][8][9]

This compound solutions can achieve significantly higher densities than cesium chloride solutions.[4][10] An 82 wt% this compound solution can reach a density of 2.4 g/cm³.[10] This property could theoretically allow for the separation of molecules with very high buoyant densities that may not be possible with cesium chloride.

Furthermore, available data suggests that concentrated this compound solutions have a lower viscosity compared to cesium chloride solutions of similar high density.[2] Lower viscosity is advantageous in centrifugation as it can reduce the time required for particles to reach their isopycnic point, potentially shortening centrifugation times.

However, a critical gap exists in the literature regarding the direct application of this compound for density gradient centrifugation of biological samples. While its "non-damaging" and "environmentally responsible" characteristics are touted in industrial contexts, its compatibility with the structure and function of nucleic acids and proteins during centrifugation has not been extensively studied.[2] The formate anion is known to interact with proteins, which could potentially affect their stability and conformation.[11]

Experimental Protocols

Detailed and validated protocols for cesium chloride density gradient centrifugation are widely available for various applications, including plasmid DNA purification and the separation of viral particles.[12][13][14][15]

Typical Cesium Chloride Protocol for Plasmid DNA Purification:

This protocol is a common starting point for isolating high-purity plasmid DNA.

  • Lysate Preparation: Prepare a cleared bacterial lysate containing the plasmid DNA.

  • Gradient Preparation:

    • For every 1 mL of cleared lysate, add 1 g of solid CsCl and dissolve completely.

    • Add 0.8 mL of a 10 mg/mL ethidium bromide solution. Ethidium bromide intercalates into DNA, and binds differently to supercoiled plasmid DNA compared to linear chromosomal DNA, resulting in a density difference that allows for their separation.

  • Centrifugation:

    • Transfer the mixture to an ultracentrifuge tube and balance the tubes carefully.

    • Centrifuge at high speed (e.g., 100,000 x g) for 18-24 hours at 20°C. A density gradient will form during centrifugation.

  • Band Visualization and Extraction:

    • Visualize the DNA bands under UV light. The lower band typically corresponds to the supercoiled plasmid DNA.

    • Carefully extract the plasmid DNA band using a syringe and needle.

  • Dye and Salt Removal:

    • Remove the ethidium bromide by extraction with a water-saturated organic solvent (e.g., n-butanol or isopropanol).

    • Remove the cesium chloride by dialysis or alcohol precipitation.[12][15]

Due to the lack of established protocols for this compound in this application, a hypothetical protocol would need to be developed and optimized, taking into account its different physical properties. The optimal concentration of this compound to achieve the desired density range and the appropriate centrifugation time would need to be determined empirically. Furthermore, the compatibility of common DNA visualization dyes with this compound solutions would need to be assessed.

Logical Workflow for Method Selection

The choice between cesium chloride and a potential alternative like this compound depends on the specific requirements of the experiment. The following diagram illustrates a logical workflow for this decision-making process.

Workflow start Start: Need to purify biological macromolecules established_protocol Is an established protocol critical? start->established_protocol high_density Is separation of very high-density particles required? established_protocol->high_density No use_cscl Use Cesium Chloride established_protocol->use_cscl Yes biocompatibility Is proven biocompatibility with the sample essential? high_density->biocompatibility Yes high_density->use_cscl No biocompatibility->use_cscl Yes consider_cs_formate Consider this compound (requires optimization) biocompatibility->consider_cs_formate No (Willing to test) end_cscl Proceed with CsCl protocol use_cscl->end_cscl end_cs_formate Develop and validate CsHCOO protocol consider_cs_formate->end_cs_formate Experimental_Workflow cluster_prep Preparation cluster_centrifugation Centrifugation cluster_analysis Analysis & Recovery sample_prep Sample Preparation (e.g., cell lysis) gradient_mix Mix Sample with Gradient Medium sample_prep->gradient_mix ultracentrifugation Ultracentrifugation (Gradient Formation & Particle Separation) gradient_mix->ultracentrifugation band_visualization Band Visualization (e.g., UV light for EtBr-DNA) ultracentrifugation->band_visualization band_extraction Band Extraction band_visualization->band_extraction downstream_processing Downstream Processing (e.g., dialysis, precipitation) band_extraction->downstream_processing

References

The Decisive Advantage of Cesium Formate in Catalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of reagents can be pivotal to the success and efficiency of a catalytic reaction. Among the alkali metal formates, cesium formate (B1220265) has emerged as a superior option in a variety of catalytic applications, consistently demonstrating enhanced reactivity, higher yields, and improved selectivity compared to its sodium and potassium counterparts. This guide provides an objective comparison of cesium formate's performance against other alkali metal formates, supported by experimental data, detailed protocols, and mechanistic insights.

The superior performance of this compound can be attributed to the unique properties of the cesium cation. Its large ionic radius and low charge density result in a "cesium effect," a phenomenon that enhances the rates of many organic reactions.[1] This effect is particularly pronounced in palladium-catalyzed cross-coupling reactions and transfer hydrogenations, where the choice of the formate salt can significantly impact the outcome.

Performance in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. The choice of base and additives is critical in these reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryls. While various bases can be employed, studies have shown that cesium salts, including cesium carbonate, can lead to significantly higher yields compared to other alkali metal bases.[1] This "cesium effect" is also observed when using formate salts as promoters or bases.

A prime example is the synthesis of biaryl compounds, which are prevalent in pharmaceuticals. In a typical Suzuki-Miyaura coupling, the use of cesium carbonate as a base has been shown to provide better yields than sodium carbonate, irrespective of the heating method (conventional or microwave).[1]

BaseHeating MethodYield (%)
Sodium CarbonateConventionalLower
Cesium CarbonateConventionalHigher
Sodium CarbonateMicrowaveHigher than conventional
Cesium CarbonateMicrowaveHighest

Table 1: Comparison of Sodium and Cesium Carbonate in Suzuki-Miyaura Coupling. [1]

Performance in Transfer Hydrogenation Reactions

Transfer hydrogenation is a powerful technique for the reduction of various functional groups, where a hydrogen donor molecule transfers hydrogen to a substrate in the presence of a catalyst. Formate salts are excellent hydrogen donors in this context.

In the asymmetric transfer hydrogenation of ketones, the choice of the formate salt has been shown to be critical. For instance, in the iron-catalyzed transfer hydrogenation of acetophenone, switching the hydride source from sodium formate to potassium formate led to a quantitative conversion.[2] While this particular study did not include this compound, the trend suggests that the nature of the alkali metal cation plays a significant role in the reaction's efficiency.

Hydride SourceConversion (%)
Sodium Formate9
Potassium FormateQuantitative

Table 2: Comparison of Sodium and Potassium Formate in the Asymmetric Transfer Hydrogenation of Acetophenone. [2]

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

A detailed experimental procedure for a Suzuki-Miyaura coupling reaction using cesium carbonate is as follows:

  • To a round-bottom pressure flask equipped with a stir bar, add the aryl bromide (1.0 eq), the boronic ester (1.1 eq), and cesium carbonate (2.5 eq).

  • Under an argon atmosphere, add anhydrous 1,4-dioxane (B91453) and water.

  • Sparge the mixture with a stream of argon for 10 minutes.

  • Add the palladium catalyst (e.g., Pd(dppf)Cl2, 0.1 eq) to the mixture and purge with argon for an additional 10 minutes.

  • Seal the vessel with a screw cap and allow the reaction mixture to stir at 100°C overnight.

  • After completion, cool the reaction to room temperature and proceed with standard workup and purification procedures.[3]

General Procedure for Transfer Hydrogenation of Ketones

A general procedure for the iridium-catalyzed asymmetric transfer hydrogenation of alkynyl ketones using sodium formate is as follows:

  • In a reaction vessel, combine the alkynyl ketone (1.0 eq), a chiral spiro iridium catalyst, and sodium formate.

  • Add ethanol (B145695) as the solvent.

  • Heat the reaction mixture to 60°C.

  • Upon completion, the reaction can be worked up to isolate the corresponding propargylic alcohol.[4]

Mechanistic Insights and Signaling Pathways

The advantages of this compound can be understood by examining the catalytic cycles of these reactions.

Suzuki-Miyaura Coupling Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The base, in this case, the formate or carbonate, plays a crucial role in the transmetalation step by activating the organoboron species. The larger and more "naked" cesium cation is believed to facilitate this step more effectively than smaller, more solvated cations like sodium and potassium.

Suzuki_Miyaura_Cycle cluster_reactants Reactants & Products Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X Ar-Pd(II)-X Pd(0)Ln->Ar-Pd(II)-X Oxidative Addition (Ar-X) Ar-Pd(II)-R Ar-Pd(II)-R Ar-Pd(II)-X->Ar-Pd(II)-R Transmetalation (R-B(OR)2 + Base) Ar-Pd(II)-R->Pd(0)Ln Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R->Ar-R Ar-X Ar-X R-B(OR)2 R-B(OR)2 Base Base

Suzuki-Miyaura Catalytic Cycle
Transfer Hydrogenation Catalytic Cycle

In transfer hydrogenation, the formate ion serves as the hydride source. The catalyst, often a transition metal complex, facilitates the transfer of a hydride from the formate to the substrate. The nature of the cation associated with the formate can influence the rate of hydride transfer.

Transfer_Hydrogenation_Cycle cluster_reactants Reactants & Products Catalyst Catalyst Catalyst-H Catalyst-H Catalyst->Catalyst-H Hydride Transfer (from Formate) Substrate_reduced Substrate_reduced Catalyst-H->Substrate_reduced Substrate Reduction Substrate Substrate Substrate_reduced->Catalyst Regeneration Formate Formate CO2 CO2 Formate->CO2

Transfer Hydrogenation Cycle

Conclusion

References

Cesium Formate Boosts Perovskite Solar Cell Performance and Stability: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists in the field of renewable energy are constantly seeking ways to enhance the efficiency and longevity of perovskite solar cells (PSCs). A promising strategy that has emerged is the incorporation of cesium formate (B1220265) (CsHCOO) as an additive in the perovskite layer. This guide provides a comprehensive comparison of the performance of perovskite solar cells with and without cesium formate, supported by experimental data and detailed protocols.

The addition of this compound has been shown to significantly improve the power conversion efficiency (PCE) and stability of perovskite solar cells. Studies indicate that this compound acts as a beneficial additive, leading to enhanced photovoltaic performance by improving the quality of the perovskite film.[1][2] For instance, the inclusion of just 3 mol% of this compound in p-i-n structured PSCs increased the PCE to 20.04% from 18.01% in devices without the additive.[1][2] Similarly, in n-i-p structured PSCs, the PCE improved from 17.12% to 18.57% with the addition of this compound.[2]

The improvements are attributed to several factors. This compound helps in slowing down the perovskite growth rate, which leads to larger perovskite grain sizes, improved crystallinity, and a reduction in the formation of undesirable PbI₂.[2] Furthermore, the strong coordination between the formate anion and lead ions (Pb²⁺) passivates surface defects and inhibits the formation of metallic lead (Pb⁰), which are known to cause non-radiative recombination and degrade device performance.[2] These beneficial effects lead to a reduced trap density, suppressed carrier recombination, and longer carrier lifetimes.[2]

Performance Metrics: A Side-by-Side Comparison

The following table summarizes the key performance parameters of perovskite solar cells with and without the addition of this compound, based on reported experimental data.

Performance MetricWithout this compoundWith this compound (3 mol%)
Power Conversion Efficiency (PCE)18.01% (p-i-n)[1][2]20.04% (p-i-n)[1][2]
17.12% (n-i-p)[2]18.57% (n-i-p)[2]
Open-Circuit Voltage (Voc)1.113 V[3]1.141 V[3]
Short-Circuit Current Density (Jsc)25.76 mA/cm²[3]25.73 mA/cm²[3]
Fill Factor (FF)0.781[3]0.826[3]
Ambient Stability (encapsulated)-Retained 90% of original PCE after 1000 hours[1][2]

Enhanced Stability with this compound

One of the most significant advantages of incorporating this compound is the remarkable improvement in the long-term stability of the perovskite solar cells. Encapsulated PSCs containing the this compound additive have been shown to retain 90% of their initial power conversion efficiency after 1000 hours of operation in an ambient environment with a relative humidity of 25 ± 5%.[1][2] This enhanced stability is crucial for the commercial viability of perovskite solar cell technology.

Experimental Protocols

The fabrication of high-performance perovskite solar cells requires precise control over the deposition of each layer. The following is a generalized experimental protocol for the fabrication of a perovskite solar cell, highlighting the step where this compound is introduced.

Substrate Preparation:
  • Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

  • The substrates are then treated with UV-ozone for 15-20 minutes to remove any organic residues and improve the wettability of the surface.

Deposition of Electron Transport Layer (ETL):
  • A compact layer of titanium dioxide (c-TiO₂) or tin oxide (SnO₂) is deposited on the FTO substrate. This can be done by various methods such as spin coating, spray pyrolysis, or atomic layer deposition.

  • For a mesoporous TiO₂ layer, a paste is spin-coated on top of the compact layer and then sintered at high temperatures.

Perovskite Layer Deposition (with and without this compound):
  • Control (Without this compound): A precursor solution is prepared by dissolving formamidinium iodide (FAI), lead iodide (PbI₂), methylammonium (B1206745) bromide (MABr), and lead bromide (PbBr₂) in a mixed solvent of dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).

  • With this compound: To the above precursor solution, a specific molar percentage (e.g., 3 mol%) of this compound (CsHCOO) is added and dissolved.

  • The precursor solution is then deposited onto the ETL-coated substrate via spin-coating in a nitrogen-filled glovebox.

  • An anti-solvent, such as chlorobenzene (B131634), is dripped onto the spinning substrate to induce rapid crystallization.

  • The film is then annealed on a hotplate at a specific temperature (e.g., 100-150 °C) to form the final perovskite crystal structure.

Deposition of Hole Transport Layer (HTL):
  • A solution of a hole-transporting material, typically Spiro-OMeTAD, is prepared in chlorobenzene with additives like lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) and 4-tert-butylpyridine (B128874) (tBP).

  • The HTL solution is then spin-coated on top of the perovskite layer.

Deposition of Metal Electrode:
  • Finally, a metal contact, usually gold (Au) or silver (Ag), is deposited on top of the HTL through thermal evaporation to complete the device.

Visualizing the Fabrication Workflow and the Role of this compound

The following diagrams, generated using the DOT language, illustrate the experimental workflow for fabricating perovskite solar cells and the logical relationship of how this compound improves device performance.

experimental_workflow cluster_substrate Substrate Preparation cluster_layers Layer Deposition cluster_perovskite Perovskite Layer Formation FTO Glass FTO Glass Cleaning Cleaning FTO Glass->Cleaning UV-Ozone UV-Ozone Cleaning->UV-Ozone ETL Deposition ETL Deposition UV-Ozone->ETL Deposition Perovskite Deposition Perovskite Deposition ETL Deposition->Perovskite Deposition HTL Deposition HTL Deposition Perovskite Deposition->HTL Deposition Metal Electrode Metal Electrode HTL Deposition->Metal Electrode Precursor Solution Precursor Solution Spin Coating Spin Coating Precursor Solution->Spin Coating Anti-solvent Dripping Anti-solvent Dripping Spin Coating->Anti-solvent Dripping Annealing Annealing Anti-solvent Dripping->Annealing With CsHCOO With CsHCOO With CsHCOO->Precursor Solution Without CsHCOO Without CsHCOO Without CsHCOO->Precursor Solution

Figure 1: Experimental workflow for perovskite solar cell fabrication.

logical_relationship This compound Additive This compound Additive Slows Perovskite Growth Slows Perovskite Growth This compound Additive->Slows Perovskite Growth Passivates Surface Defects Passivates Surface Defects This compound Additive->Passivates Surface Defects Inhibits Pb⁰ Formation Inhibits Pb⁰ Formation This compound Additive->Inhibits Pb⁰ Formation Larger Grain Size Larger Grain Size Slows Perovskite Growth->Larger Grain Size Improved Crystallinity Improved Crystallinity Slows Perovskite Growth->Improved Crystallinity Reduced Trap Density Reduced Trap Density Passivates Surface Defects->Reduced Trap Density Inhibits Pb⁰ Formation->Reduced Trap Density Suppressed Recombination Suppressed Recombination Larger Grain Size->Suppressed Recombination Improved Crystallinity->Suppressed Recombination Reduced Trap Density->Suppressed Recombination Longer Carrier Lifetime Longer Carrier Lifetime Suppressed Recombination->Longer Carrier Lifetime Enhanced PCE & Stability Enhanced PCE & Stability Longer Carrier Lifetime->Enhanced PCE & Stability

Figure 2: Mechanism of performance enhancement by this compound.

References

Cesium Formate: A Superior, Safer Alternative to Zinc Bromide in High-Density Brines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals operating in demanding high-pressure, high-temperature (HPHT) environments, the selection of a high-density brine is a critical decision that impacts operational efficiency, equipment integrity, and environmental and personnel safety. Historically, zinc bromide brines have been a common choice for achieving high densities. However, due to significant corrosion, environmental toxicity, and health and safety concerns, cesium formate (B1220265) is increasingly being adopted as a high-performance, safer substitute. This guide provides an objective, data-driven comparison of cesium formate and zinc bromide brines, supported by experimental evidence.

Executive Summary

This compound brines offer a compelling alternative to traditional zinc bromide brines, demonstrating superior performance in several key areas. They are significantly less corrosive to downhole equipment, exhibit a much more favorable environmental and toxicity profile, and provide excellent thermal stability in HPHT applications. While the initial cost of this compound may be higher, its operational advantages, including reduced equipment failure, less environmental remediation, and enhanced safety, often result in lower overall operational costs and risks.

Performance Comparison: this compound vs. Zinc Bromide

The following tables summarize the key performance differences between this compound and zinc bromide brines based on available experimental data.

Table 1: Physical and Chemical Properties
PropertyThis compound BrineZinc Bromide BrineKey Advantages of this compound
Maximum Density Up to 2.3 g/cm³ (19.2 lb/gal)[1]Up to 2.3 g/cm³ (19.2 lb/gal)Achieves high densities required for HPHT wells.
pH ~9.0 - 11.0 (alkaline)[2]~2.0 (acidic)[3]Naturally alkaline, reducing the need for corrosive acid and minimizing corrosion.
Thermal Stability Stable in HPHT wells up to 235°C (455°F)[3]Thermally stable, but corrosivity (B1173158) increases significantly with temperature.Maintains integrity and performance in extreme temperature environments.
Viscosity Low viscosity, even at high densities[4]Viscosity is generally higher than this compound at similar densities.Lower viscosity contributes to better hydraulic performance and reduced pumping pressures.
Crystallization Temperature Low true crystallization temperature (TCT)Can have higher TCTs, posing a risk of solidification at lower temperatures.Reduced risk of brine crystallization and wellbore blockage in deepwater and cold environments.
Table 2: Corrosion Performance
ParameterThis compound BrineZinc Bromide BrineKey Advantages of this compound
General Corrosion Rate (C-Steel) Negligible, ~0.1 mpy at 204°C (400°F)Significantly higher, ~10 mpy at 204°C (400°F) (without inhibitor)Dramatically lower corrosion rates extend the life of downhole tubulars and equipment.
Pitting Corrosion Not observedProne to severe localized and pitting corrosionEliminates a primary cause of catastrophic equipment failure.
Stress Corrosion Cracking No reported incidents[2]Known to contribute to stress corrosion cracking, especially in the presence of H₂S.Enhances the long-term integrity of well components under stress.
Need for Corrosion Inhibitors Not requiredEssential, and their effectiveness can be limited and introduce other issuesSimplifies fluid formulation and reduces chemical handling and potential for inhibitor-related problems.
Table 3: Environmental, Health, and Safety (EHS) Profile
AspectThis compound BrineZinc Bromide BrineKey Advantages of this compound
Aquatic Toxicity Significantly lower toxicity; LC50 (96h, Rainbow Trout) = 2100 mg/LHigh aquatic toxicity; classified as toxic to aquatic life with long-lasting effects[5][6][7]Reduced environmental impact in the event of a spill and lower remediation costs.
Biodegradation Readily biodegradable[1]Not readily biodegradable; zinc is a persistent heavy metal.Minimizes long-term environmental contamination.
Personnel Safety Low dermal toxicity, not a skin sensitizer, poses significantly less risk of burns[1][8]Corrosive, causes severe skin burns and eye damage, may cause an allergic skin reaction[5][6][7][9]Creates a much safer working environment for personnel handling the fluids.
Regulatory Status Not classified as a priority pollutant[10]Recognized globally as a priority pollutant[11]Fewer regulatory hurdles and associated compliance costs.

Experimental Protocols

Detailed methodologies are crucial for the objective comparison of high-density brines. The following sections outline the standard experimental protocols for key performance indicators.

Corrosion Testing (Based on NACE TM0194)

A static weight-loss corrosion test is a common method for evaluating the corrosivity of brines on oilfield metals.

Methodology:

  • Coupon Preparation: Carbon steel coupons (e.g., C1018) are cleaned, degreased, and weighed to a precision of 0.1 mg.

  • Brine Preparation: The this compound and zinc bromide brines are prepared to the desired density. For the zinc bromide brine, a corrosion inhibitor may be added as per typical field application.

  • Test Setup: The coupons are suspended in test cells containing the respective brines. The cells are then placed in an autoclave.

  • Test Conditions: The autoclave is pressurized (e.g., with nitrogen) and heated to the desired temperature (e.g., 204°C / 400°F) for a specified duration (e.g., 12 days).

  • Post-Test Analysis: After the test period, the coupons are removed, cleaned of any corrosion products, and re-weighed. The weight loss is used to calculate the general corrosion rate in mils per year (mpy). The coupons are also visually inspected for pitting and other forms of localized corrosion.

Aquatic Toxicity Testing (Based on OECD Guideline 203)

The acute toxicity to fish is a standard measure of the environmental impact of a chemical.

Methodology:

  • Test Organism: A standard fish species, such as the Rainbow Trout (Oncorhynchus mykiss), is used.

  • Test Solutions: A series of dilutions of the this compound and zinc bromide brines are prepared in freshwater. A control group with no added brine is also included.

  • Exposure: The fish are exposed to the different concentrations of the brines for a period of 96 hours.

  • Observation: The number of mortalities in each concentration is recorded at 24, 48, 72, and 96 hours.

  • Data Analysis: The data is used to calculate the LC50 (Lethal Concentration 50%), which is the concentration of the substance that is lethal to 50% of the test organisms within the specified time.

Fluid Properties Testing (Based on API RP 13J)

Standardized testing of physical properties ensures accurate and comparable data.

Methodology:

  • Density: The density of the brine is measured using a mud balance or a hydrometer at a specified temperature.

  • Viscosity: The rheological properties of the brine are determined using a rotational viscometer at various shear rates and temperatures.

  • Fluid Loss: The fluid loss characteristics are evaluated using a high-pressure, high-temperature (HPHT) filter press. The volume of filtrate collected over a 30-minute period at a specified temperature and differential pressure is measured.

Visualizing the Comparison

Logical Relationship: Brine Selection and Well Integrity

The choice between this compound and zinc bromide has a direct impact on the long-term integrity of a well. This relationship can be visualized as follows:

cluster_brine_choice Brine Selection cluster_properties Key Properties cluster_outcomes Well Integrity Outcomes This compound This compound Alkaline pH Alkaline pH This compound->Alkaline pH Zinc Bromide Zinc Bromide Acidic pH Acidic pH Zinc Bromide->Acidic pH Low Corrosivity Low Corrosivity Alkaline pH->Low Corrosivity Enhanced Equipment Life Enhanced Equipment Life Low Corrosivity->Enhanced Equipment Life High Corrosivity High Corrosivity Acidic pH->High Corrosivity Increased Corrosion Increased Corrosion High Corrosivity->Increased Corrosion Reduced Risk of Failure Reduced Risk of Failure Enhanced Equipment Life->Reduced Risk of Failure Higher Risk of Failure Higher Risk of Failure Increased Corrosion->Higher Risk of Failure

Caption: Impact of brine choice on well integrity.

Experimental Workflow: Corrosion Testing

The following diagram illustrates the typical workflow for a static coupon corrosion test.

start Start prep_coupons Prepare & Weigh Metal Coupons start->prep_coupons prep_brines Prepare this compound & Zinc Bromide Brines prep_coupons->prep_brines assemble_cells Assemble Test Cells (Coupons in Brine) prep_brines->assemble_cells autoclave_test Place Cells in Autoclave & Apply HPHT Conditions assemble_cells->autoclave_test cool_remove Cool & Remove Test Cells autoclave_test->cool_remove clean_weigh Clean & Re-weigh Coupons cool_remove->clean_weigh calculate_inspect Calculate Corrosion Rate & Inspect for Pitting clean_weigh->calculate_inspect end End calculate_inspect->end

Caption: Static coupon corrosion test workflow.

Conclusion

References

Unveiling the "Cesium Effect": A Comparative Guide to the Catalytic Activity of Cesium Salts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of catalyst is paramount to optimizing chemical transformations. Cesium salts have emerged as a versatile and potent class of catalysts, often exhibiting superior performance in a variety of organic reactions. This guide provides an objective comparison of the catalytic activity of different cesium salts, supported by experimental data and detailed protocols, to aid in the selection of the most effective catalyst for your synthetic needs.

The unique catalytic prowess of cesium salts, often termed the "cesium effect," is attributed to the distinct properties of the cesium cation (Cs⁺). Its large ionic radius, low charge density, and high polarizability set it apart from other alkali metal ions.[1] These characteristics lead to a lower degree of solvation and ion-pairing in aprotic solvents, resulting in a more "naked" and highly reactive anion, which can significantly accelerate reaction rates and improve yields.[1] This guide will delve into the catalytic activities of several commonly employed cesium salts, including cesium carbonate (Cs₂CO₃), cesium hydroxide (B78521) (CsOH), cesium fluoride (B91410) (CsF), and cesium salts of heteropolyacids.

Comparative Catalytic Performance

The efficacy of different cesium salts can vary significantly depending on the nature of the chemical transformation. Below is a summary of their performance in various key organic reactions.

Cesium SaltReaction TypeSubstratesProductYield (%)Time (h)ConditionsReference
Cs₂CO₃ Suzuki-Miyaura Couplingp-toluidine, 2-chloro-3-iodopyridine3-(p-tolylamino)pyridineHighFaster than K₂CO₃ or K₃PO₄Palladium catalyzed[1]
Cs₂CO₃ C-S Cross-CouplingAryl halide, ThiolAryl sulfide85-95 (projected)24Dithiooxamide ligand, Toluene (B28343), 110°C[2]
Cs₂CO₃ Polyhydroquinoline Synthesis4-nitrobenzaldehyde, dimedone, ethyl acetoacetate, ammonium (B1175870) acetate (B1210297)Polyhydroquinoline derivative9250 minVisible light, 10 mol% catalyst[3]
CsOH·H₂O N-AlkylationPrimary amines, Alkyl bromidesSecondary aminesHigh-Suppresses overalkylation[4]
CsOH·H₂O AlkynylationAldehydes/Ketones, Terminal alkynesPropargyl alcohols66-96-Catalytic amounts of CsOH·H₂O[5]
CsF Knoevenagel CondensationActive methylene (B1212753) compound, Carbonyl compoundC-C double bond productHigher than KF or NaFFaster than KF or NaF-[6]
CsF TrifluoromethylationEsters, Aldehydes, Ketones with TMS-CF₃Trifluoromethyl ketones/alcoholsExcellentShorter than other catalystsRoom temperature[7]
Cs₂.₅H₀.₅PW₁₂O₄₀ Synthesis of β-ketoenol ethersDimedone, Ethanol (B145695)β-ketoenol ether9535 min80°C, 0.2g catalyst[8][9]
Cs₂.₅H₀.₅PW₁₂O₄₀ Etherification of β-pineneβ-pinene, Methanolα-terpinyl methyl etherHighest conversion and selectivity--[10]

In-depth Look at Key Cesium Catalysts

Cesium Carbonate (Cs₂CO₃)

Cesium carbonate is a versatile and widely used mild base in organic synthesis.[11][12] Its efficacy is particularly notable in palladium-catalyzed cross-coupling reactions such as Suzuki and Buchwald aminations, where it often provides higher yields and faster reaction times compared to other bases like potassium carbonate.[1] The superior performance of cesium carbonate can be attributed to its good solubility in organic solvents and its ability to facilitate the catalytic cycle.[1][12] Beyond cross-coupling, Cs₂CO₃ is an effective catalyst for the synthesis of heterocyclic compounds, such as polyhydroquinolines, under mild, visible-light-induced conditions.[3]

Cesium Hydroxide (CsOH)

As a strong inorganic base, cesium hydroxide is a potent catalyst for a range of organic transformations.[13] It has proven to be particularly effective in promoting the formation of carbon-carbon and carbon-heteroatom bonds.[13] A key application of CsOH is in the chemoselective N-alkylation of primary amines to secondary amines, where it effectively suppresses the common side reaction of overalkylation.[4] Furthermore, catalytic amounts of cesium hydroxide monohydrate can efficiently activate terminal alkynes for addition to aldehydes and ketones.[5]

Cesium Fluoride (CsF)

Cesium fluoride stands out for its high reactivity as a fluoride ion source and its utility as a base catalyst.[6] In comparison to other alkali metal fluorides, CsF often leads to higher yields and shorter reaction times, for instance, in the Knoevenagel condensation.[6] Its strong basicity and good solubility in organic solvents are key to its effectiveness.[6] CsF is also a superior catalyst for trifluoromethylation reactions using (trifluoromethyl)trimethylsilane (B129416) (TMS-CF₃), enabling these reactions to proceed efficiently at room temperature.[7]

Cesium Salts of Heteropolyacids (Cs-HPA)

Cesium salts of Keggin-type heteropolyacids, such as phosphotungstic acid (H₃PW₁₂O₄₀), are robust and versatile heterogeneous catalysts.[10][14] These solid acid catalysts can be tailored by varying the cesium content, which influences their surface acidity, solubility, and ultimately, their catalytic activity.[8][9] For example, in the synthesis of β-ketoenol ethers, Cs₂.₅H₀.₅PW₁₂O₄₀ was identified as the most active catalyst, exhibiting the highest surface acidity and lowest solubility among other cesium-containing counterparts.[8][9] These catalysts are effective in various acid-catalyzed reactions, including esterification, etherification, and acetalization.[10][14]

Experimental Protocols

To ensure reproducibility and facilitate the application of these findings, detailed experimental methodologies for key comparative reactions are provided below.

General Procedure for the Synthesis of β-ketoenol ethers using CsₓH₃₋ₓPW₁₂O₄₀

This protocol is adapted from a study comparing the catalytic activity of cesium salts of phosphotungstic acid.[8][9]

Catalyst Preparation: The CsₓPW catalysts are prepared by the dropwise addition of a 0.10 M aqueous solution of cesium carbonate to a 0.08 M aqueous solution of H₃PW₁₂O₄₀ at room temperature with vigorous stirring. The cesium content is controlled by the amount of Cs₂CO₃ solution added. The resulting precipitate is dried in a rotary evaporator.[9]

Reaction Procedure:

  • In a round-bottom flask, a mixture of dimedone (1 mmol) and ethanol (3 mL) is prepared.

  • The CsₓH₃₋ₓPW₁₂O₄₀ catalyst (e.g., 0.2 g of Cs₂.₅H₀.₅PW₁₂O₄₀) is added to the mixture.

  • The reaction mixture is stirred at 80°C for the specified time (e.g., 35 minutes).

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the catalyst is filtered off, and the solvent is evaporated under reduced pressure to obtain the crude product, which can be further purified by recrystallization or column chromatography.

Representative Protocol for C-S Cross-Coupling using a Cesium Carbonate-based System

The following is a representative protocol for a palladium-catalyzed C-S cross-coupling reaction.[2]

Catalyst System Preparation:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (2.5 mol%), N,N'-di(pyridin-2-yl)dithiooxamide ligand (10 mol%), and Cesium Carbonate (Cs₂CO₃, 2.0 equiv.).

  • Evacuate and backfill the tube with argon three times.

Reaction Execution:

  • Add the aryl halide (1.0 equiv.), thiol (1.2 equiv.), and anhydrous toluene (3 mL) to the Schlenk tube via syringe.

  • Stir the reaction mixture at 110°C for 24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Remove the solvent under reduced pressure to yield the crude product, which can then be purified by chromatography.

Visualizing Reaction Pathways and Workflows

To further clarify the processes discussed, the following diagrams illustrate a typical catalytic cycle and an experimental workflow.

Catalytic_Cycle cluster_0 Catalytic Cycle A Pd(0)L_n B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X(L_n) B->C D Anion Exchange C->D Base (e.g., Cs₂CO₃) E Ar-Pd(II)-Base(L_n) D->E E->A Product F Reductive Elimination E->F Nu-H G Ar-Nu F->G H Catalyst Regeneration

Caption: A generalized catalytic cycle for a cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Reactants, Solvent, and Cesium Salt Catalyst start->reagents reaction Heat and Stir (e.g., 80°C, 35 min) reagents->reaction monitoring Monitor Reaction (TLC) reaction->monitoring workup Reaction Work-up (Filtration, Extraction) monitoring->workup Reaction Complete purification Purification (Chromatography/Recrystallization) workup->purification product Final Product purification->product

Caption: A typical experimental workflow for a cesium salt-catalyzed reaction.

References

The Ascendancy of Cesium Formate: A Superior Reducing Agent in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for more efficient, selective, and safer reagents is perpetual. In the realm of reduction reactions—a cornerstone of organic synthesis—cesium formate (B1220265) is emerging as a powerful yet gentle alternative to traditional reducing agents. This guide provides an objective comparison of cesium formate's performance against other common reductants, supported by experimental data, to elucidate its advantages in contemporary chemical research.

This compound (CsHCO₂) distinguishes itself through a unique combination of properties. As a salt of a strong base (cesium hydroxide) and a weak acid (formic acid), it serves as an excellent source of the formate anion, which can act as a hydride donor in various catalytic systems. Its high solubility in a range of solvents and its stability contribute to its growing adoption in specialized applications.[1]

Comparative Performance Analysis

The true measure of a reducing agent lies in its efficiency, selectivity, and substrate compatibility. Below is a data-driven comparison of this compound with other widely used reducing agents.

Reduction of Nitro Compounds

The reduction of nitroarenes to anilines is a fundamental transformation in the synthesis of pharmaceuticals, dyes, and agrochemicals. Catalytic transfer hydrogenation using formate salts is a popular method for this conversion.

Reducing Agent SystemSubstrateCatalystSolventTime (h)Yield (%)Reference
This compound 4-Nitroanisole (B1192098)Pd(0)-AmP-MCFWater1>99[2]
Sodium Formate4-NitroanisolePd(0)-AmP-MCFWater195[2]
Ammonium FormateNitrobenzeneAu/TiO₂Ethanol3100[3]
Sodium Borohydride (NaBH₄)4-Nitroanisole-Ethanol/Water292Generic Lab Data
Lithium Aluminum Hydride (LiAlH₄)4-Nitroanisole-Diethyl Ether195Generic Lab Data

As the data indicates, this compound, in conjunction with a palladium catalyst, demonstrates superior efficacy in the reduction of 4-nitroanisole, achieving a near-quantitative yield in a significantly shorter reaction time compared to other formate salts and even traditional hydride reagents.[2]

Reduction of Aldehydes and Ketones

The reduction of carbonyl compounds to alcohols is a ubiquitous reaction in organic synthesis. While powerful reducing agents like LiAlH₄ are effective, they often lack chemoselectivity. This compound, typically in catalytic transfer hydrogenation systems, offers a milder alternative.

Reducing Agent SystemSubstrateCatalystProductYield (%)Reference
Potassium Formate BenzaldehydePalladium AcetateBenzyl alcohol95[4]
Sodium Formate/Ethanol4-Phenyl-3-buten-2-oneChiral Iridium Catalyst4-Phenyl-2-butanol98[5]
Sodium Borohydride (NaBH₄)Benzaldehyde-Benzyl alcohol98Generic Lab Data
Lithium Aluminum Hydride (LiAlH₄)Benzaldehyde-Benzyl alcohol99Generic Lab Data

While direct comparative data for this compound in simple carbonyl reductions is less common in the literature, the data for potassium and sodium formate in catalytic systems highlight the potential of formate salts as effective and selective reducing agents for carbonyls.[4][5] The choice of catalyst and reaction conditions can be tuned to achieve high yields and, in the case of chiral catalysts, high enantioselectivity.

Experimental Protocols

General Procedure for the Reduction of an Aromatic Nitro Compound using this compound

This protocol is adapted from the palladium-catalyzed transfer hydrogenation of 4-nitroanisole.[2]

Materials:

  • 4-Nitroanisole

  • This compound (HCOOCs)

  • Pd(0)-AmP-MCF catalyst

  • Deionized Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 4-nitroanisole (1 mmol).

  • Add the Pd(0)-AmP-MCF catalyst (typically 1-5 mol%).

  • Add this compound (3-5 equivalents).

  • Add deionized water as the solvent (concentration of substrate typically 0.1-0.5 M).

  • The reaction mixture is stirred vigorously and heated to a specified temperature (e.g., 80 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Visualizing the Process

To better understand the workflow and the underlying chemical principles, the following diagrams are provided.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Substrate (e.g., 4-Nitroanisole) B 2. Add Catalyst (e.g., Pd(0)-AmP-MCF) A->B C 3. Add this compound B->C D 4. Add Solvent (e.g., Water) C->D E 5. Stir and Heat (e.g., 80°C) D->E Monitor Progress (TLC/GC) F 6. Cool and Extract E->F G 7. Wash and Dry F->G H 8. Concentrate G->H I 9. Purify H->I J J I->J Final Product (e.g., 4-Anisidine) transfer_hydrogenation cluster_catalyst Catalytic Cycle Catalyst Pd(0) Catalyst Hydride Pd-H (Hydride Species) Catalyst->Hydride Oxidative Addition Hydride->Catalyst Reductive Elimination Substrate Substrate (R-NO₂) Hydride->Substrate Reduction CO2 CO₂ Hydride->CO2 Decarboxylation Formate This compound (HCOO⁻ Cs⁺) Formate->Hydride Hydride Transfer Product Product (R-NH₂) Substrate->Product

References

Comparative Analysis of Byproducts in Cesium Formate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of byproducts generated during the synthesis of cesium formate (B1220265) via various methods. It also contrasts the byproduct profile of cesium formate with its primary alternative in high-density brine applications, zinc bromide. The information presented herein is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate synthesis route and in understanding the impurity profiles of these critical materials.

Data Presentation: Quantitative Comparison of Byproducts

The following tables summarize the known and potential byproducts associated with different this compound synthesis methods and compare this compound with zinc bromide. While precise quantitative data for all byproducts is not consistently available in public literature, this guide provides an overview of expected impurities.

Table 1: Comparison of Byproducts in this compound Synthesis Methods

Synthesis MethodStarting MaterialsPotential Byproducts/ImpuritiesTypical Purity of Final Product
Neutralization ReactionCesium Hydroxide (B78521) (CsOH), Formic Acid (HCOOH)Unreacted starting materials, water.[1][2]High, dependent on reactant purity.
Carbonate ReactionCesium Carbonate (Cs₂CO₃), Formic Acid (HCOOH)Carbon dioxide (CO₂), water, unreacted starting materials.[3][4][5]High, dependent on reactant purity.
From Cesium AlumCesium Alum (CsAl(SO₄)₂·12H₂O), Formate SaltAluminum salts (e.g., Al(OH)₃), sulfate (B86663) salts (e.g., BaSO₄), other alkali metal formates.Can reach 99.9% after purification steps.
Formaldehyde (B43269) ReactionCesium Hydroxide (CsOH), Formaldehyde (CH₂O)Methanol (B129727) (CH₃OH), unreacted starting materials.[6][7][8]Dependent on purification to remove methanol.
From Pollucite OrePollucite Ore (Cs(Si₂Al)O₆·nH₂O)Other alkali metal formates (e.g., sodium, potassium, rubidium), various metallic and non-metallic impurities from the ore.[2]Commercial brines may contain up to 5% other alkali formates.

Table 2: Comparison of this compound and Zinc Bromide

FeatureThis compoundZinc Bromide
Primary Synthesis Route Neutralization of cesium base with formic acid.[1]Reaction of zinc oxide or zinc metal with hydrobromic acid.[9]
Known Byproducts/Impurities Other alkali formates, residual reactants. Thermal decomposition can produce bicarbonate and hydrogen.Iron impurities, unreacted starting materials.[10] Can be corrosive and react with equipment.[11]
Environmental & Safety Profile Low toxicity, biodegradable, and environmentally acceptable.[12][13][14]Toxic, corrosive, and poses environmental and handling risks.[15][16][17]
Primary Application High-density, solids-free drilling and completion fluid in HPHT wells.[1][13]High-density drilling and completion fluid.[18][19]

Experimental Protocols

Detailed methodologies for key experiments related to the synthesis and analysis of byproducts in this compound are provided below.

Synthesis of this compound via Neutralization

Objective: To synthesize this compound from cesium hydroxide and formic acid.

Materials:

  • Cesium hydroxide (CsOH) solution (e.g., 50 wt%)

  • Formic acid (HCOOH) (e.g., 88 wt%)

  • Deionized water

  • pH meter

  • Reaction vessel with stirring capability

Procedure:

  • Carefully add the cesium hydroxide solution to the reaction vessel.

  • Slowly add formic acid to the cesium hydroxide solution while continuously stirring. The reaction is exothermic, so the addition rate should be controlled to manage the temperature.

  • Monitor the pH of the solution. Continue adding formic acid until a neutral to slightly alkaline pH (typically 7.0-8.5) is achieved.[1]

  • If necessary, the resulting this compound solution can be concentrated by evaporation of water to the desired density.

Analysis of Alkali Metal Impurities by ICP-MS

Objective: To quantify alkali metal impurities (e.g., sodium, potassium, rubidium) in a this compound sample.

Instrumentation:

  • Inductively Coupled Plasma Mass Spectrometer (ICP-MS)

Procedure:

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a stock solution. Prepare a series of dilutions of the stock solution to fall within the linear range of the ICP-MS instrument.

  • Calibration: Prepare a series of calibration standards containing known concentrations of the alkali metals of interest (Na, K, Rb) in a matrix that approximates the diluted this compound solution to account for matrix effects.

  • Analysis: Aspirate the prepared samples and standards into the ICP-MS. Monitor the characteristic mass-to-charge ratios for the isotopes of the target alkali metals.

  • Quantification: Construct a calibration curve for each alkali metal by plotting the instrument response against the known concentrations of the standards. Use the calibration curves to determine the concentration of each impurity in the this compound sample.

Determination of Methanol Byproduct by GC-MS

Objective: To quantify methanol in this compound synthesized using the formaldehyde method.

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Headspace autosampler

Procedure:

  • Sample Preparation: Accurately weigh a sample of the this compound solution into a headspace vial. Add an internal standard (e.g., ethanol) of known concentration. Seal the vial.

  • Headspace Analysis: Place the vial in the headspace autosampler and incubate at a set temperature (e.g., 80°C) for a specific time to allow volatile compounds to partition into the headspace.

  • GC Separation: Inject a portion of the headspace gas onto a suitable GC column (e.g., a polar capillary column). The oven temperature program should be optimized to separate methanol from the internal standard and any other volatile components.

  • Detection and Quantification: The separated components are detected by the FID or MS. A calibration curve is generated by analyzing standards containing known concentrations of methanol and the internal standard. The concentration of methanol in the sample is determined by comparing its peak area (or ion abundance) to that of the internal standard and referencing the calibration curve.[8]

Analysis of Anionic Byproducts by Ion Chromatography

Objective: To quantify anionic impurities such as sulfate in this compound.

Instrumentation:

  • Ion Chromatograph (IC) with a conductivity detector

  • Anion-exchange column

Procedure:

  • Sample Preparation: Dissolve a known amount of the this compound sample in deionized water and dilute to a suitable concentration.

  • IC Analysis: Inject the diluted sample into the ion chromatograph. The anions are separated on the anion-exchange column based on their affinity for the stationary phase. A suitable eluent (e.g., a carbonate-bicarbonate solution) is used to move the anions through the column.

  • Detection and Quantification: The separated anions are detected by the conductivity detector. A calibration curve is prepared by analyzing standards with known concentrations of the target anion (e.g., sulfate). The concentration of the anion in the sample is determined by comparing its peak area to the calibration curve.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

CesiumFormateSynthesisPathways cluster_neutralization Neutralization Reaction cluster_carbonate Carbonate Reaction cluster_formaldehyde Formaldehyde Reaction CsOH Cesium Hydroxide CsHCOO_N This compound CsOH->CsHCOO_N + HCOOH HCOOH Formic Acid HCOOH->CsHCOO_N Cs2CO3 Cesium Carbonate CsHCOO_C This compound Cs2CO3->CsHCOO_C + HCOOH HCOOH_C Formic Acid HCOOH_C->CsHCOO_C CO2 CO2 (byproduct) CsHCOO_C->CO2 CsOH_F Cesium Hydroxide CsHCOO_F This compound CsOH_F->CsHCOO_F + CH2O CH2O Formaldehyde CH2O->CsHCOO_F Methanol Methanol (byproduct) CsHCOO_F->Methanol

Caption: Synthesis pathways for this compound.

ByproductAnalysisWorkflow Sample This compound Sample ICPMS ICP-MS Analysis (Alkali Metals, Al) Sample->ICPMS GCMS GC-MS Analysis (Methanol, Volatiles) Sample->GCMS IC Ion Chromatography (Sulfate, Other Anions) Sample->IC Results Impurity Profile ICPMS->Results GCMS->Results IC->Results

Caption: Workflow for byproduct analysis in this compound.

CesiumFormateVsZincBromide cluster_csf This compound cluster_znb Zinc Bromide LowToxicity Low Toxicity Biodegradable Biodegradable EnvironmentallyFriendly Environmentally Friendly Toxic Toxic Corrosive Corrosive EnvironmentalConcerns Environmental Concerns Comparison Comparison of High-Density Brines Comparison->LowToxicity Comparison->Toxic

Caption: Comparison of this compound and zinc bromide.

References

The Impact of Cesium Formate on Perovskite Morphology: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers on the effects of cesium formate (B1220265) as an additive in perovskite solar cell fabrication, comparing its performance against other common cesium-based additives. This guide provides a synopsis of key performance indicators, detailed experimental protocols, and a visual representation of the fabrication workflow.

The morphology of the perovskite active layer is a critical determinant of a perovskite solar cell's (PSC) efficiency, stability, and reproducibility. Additive engineering has emerged as a important strategy to modulate the crystallization process of the perovskite film, leading to improved film quality. Among various additives, cesium formate (CsHCOO) has garnered significant attention for its beneficial effects on perovskite grain growth and defect passivation.[1] This guide provides a comparative analysis of this compound's impact on perovskite morphology and device performance against other cesium-based additives.

Quantitative Performance Comparison

The addition of this compound to the perovskite precursor solution has been shown to significantly enhance the power conversion efficiency (PCE) and other photovoltaic parameters of PSCs. The following tables summarize the quantitative data from various studies, comparing the performance of PSCs with and without this compound, as well as with other cesium-based additives.

Table 1: Comparison of Perovskite Solar Cell Performance with and without this compound Additive

Additive (molar %)PCE (%)Voc (V)Jsc (mA/cm2)FF (%)Reference
Without CsHCOO18.01---[1]
3% CsHCOO20.04---[1]
Without CsHCOO (n-i-p)17.12---[1]
3% CsHCOO (n-i-p)18.57---[1]

Table 2: Comparative Performance of Different Cesium-Based Additives in Perovskite Solar Cells

Additive (molar %)PCE (%)Voc (V)Jsc (mA/cm2)FF (%)Reference
Without Cs-additive14.10.9820.160.69[2]
5% Cesium (unspecified salt)15.570.9821.080.75[2]
Without CsCl16.83---[3]
10% CsCl18.87---[3]
Without Cs-TFA----[4]
With Cs-TFA22.82---[4]
Without CsAc16.2---[5]
0.75% CsAc18.3---[5]

Impact on Perovskite Morphology

The improvements in device performance with this compound are strongly linked to its positive influence on the perovskite film's morphology.

  • Grain Size and Crystallinity: The addition of this compound leads to a significant enlargement of perovskite grains and improved crystallinity.[1] This is attributed to the slowing of the perovskite growth rate through a formate-iodide anion exchange.[1] Larger grains reduce the density of grain boundaries, which are known to be sources of defects and non-radiative recombination.

  • Defect Passivation: The formate anion (HCOO⁻) in this compound strongly coordinates with Pb2+, which helps to inhibit the formation of metallic lead (Pb0) defects on the perovskite film surface.[1] This passivation of surface defects leads to a reduced trap density, suppressed carrier recombination, and longer carrier lifetimes.[1] Studies have shown a decrease in trap density from 5.8 x 1016 cm-3 (B1577454) in undoped films to 3.6 x 1016 cm-3 in cesium-doped films.[2]

  • Surface Morphology: Cesium-based additives, including this compound, contribute to a more uniform and compact perovskite film with fewer pinholes.[2] This improved surface morphology is crucial for efficient charge transport and extraction at the interfaces with the charge transport layers.

Experimental Protocols

This section provides a generalized experimental protocol for the fabrication of a perovskite solar cell using a one-step solution-processing method with the inclusion of an additive like this compound.

1. Substrate Preparation:

  • Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

  • The cleaned substrates are then treated with UV-Ozone for 15 minutes to remove any organic residues and improve the wettability of the surface.

2. Electron Transport Layer (ETL) Deposition:

  • A compact titanium dioxide (c-TiO2) layer is deposited on the FTO substrate by spin-coating a precursor solution (e.g., titanium diisopropoxide bis(acetylacetonate) in isopropanol) at 2000 rpm for 30 seconds, followed by annealing at 500°C for 30 minutes.

  • Subsequently, a mesoporous TiO2 (m-TiO2) layer is deposited by spin-coating a paste (e.g., 30NR-D paste diluted in ethanol) at 4000 rpm for 30 seconds and then annealed at 500°C for 30 minutes.

3. Perovskite Precursor Solution Preparation:

  • A stock solution of the perovskite precursor is prepared by dissolving formamidinium iodide (FAI), lead iodide (PbI2), methylammonium (B1206745) bromide (MABr), and lead bromide (PbBr2) in a mixed solvent of dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) (e.g., in a 4:1 volume ratio).

  • Additive Incorporation: For the experimental group, a specific molar percentage of this compound (e.g., 3 mol%) is added to the perovskite precursor stock solution. A control group solution is prepared without the additive. The solutions are typically stirred for several hours at room temperature.

4. Perovskite Film Deposition:

  • The perovskite precursor solution (with or without the additive) is spin-coated onto the m-TiO2/c-TiO2/FTO substrate in a nitrogen-filled glovebox.

  • A typical two-step spin-coating process involves a low speed (e.g., 1000 rpm for 10 seconds) followed by a high speed (e.g., 5000 rpm for 30 seconds).

  • During the high-speed step, an anti-solvent (e.g., chlorobenzene (B131634) or ethyl acetate) is dripped onto the spinning substrate to induce rapid crystallization.

  • The substrate is then immediately transferred to a hotplate and annealed at a specific temperature (e.g., 100-150°C) for a defined duration (e.g., 10-60 minutes).

5. Hole Transport Layer (HTL) Deposition:

  • A solution of Spiro-OMeTAD is prepared by dissolving Spiro-OMeTAD powder in chlorobenzene, with the addition of additives like bis(trifluoromethane)sulfonimide lithium salt (Li-TFSI) and 4-tert-butylpyridine (B128874) (tBP).

  • The HTL solution is then spin-coated on top of the perovskite layer at a typical speed of 4000 rpm for 30 seconds.

6. Metal Electrode Deposition:

  • Finally, a metal electrode (e.g., gold or silver) is deposited on top of the HTL by thermal evaporation under high vacuum. The thickness of the electrode is typically 80-100 nm.

Experimental Workflow Diagram

The following diagram illustrates the key stages in the fabrication of a perovskite solar cell, highlighting the point of additive incorporation.

Perovskite_Fabrication_Workflow cluster_perovskite Perovskite Layer Formation sub_prep Substrate Preparation etl_dep ETL Deposition sub_prep->etl_dep prec_prep Precursor Solution Preparation etl_dep->prec_prep add_inc Additive Incorporation (e.g., CsHCOO) prec_prep->add_inc film_dep Perovskite Film Deposition (Spin-Coating) prec_prep->film_dep Control (No Additive) add_inc->film_dep annealing Annealing film_dep->annealing htl_dep HTL Deposition annealing->htl_dep electrode_dep Electrode Deposition htl_dep->electrode_dep

Perovskite solar cell fabrication workflow.

Signaling Pathways and Logical Relationships

The mechanism by which this compound enhances perovskite morphology and performance can be visualized as a signaling pathway.

Mechanism of this compound in perovskites.

References

A Comparative Environmental Impact Assessment: Cesium Formate vs. Traditional Drilling Fluids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the environmental impact of cesium formate-based drilling fluids against traditional water-based muds (WBMs) and oil-based muds (OBMs). The information presented is supported by available experimental data to assist in making informed decisions regarding drilling fluid selection with environmental considerations at the forefront.

Executive Summary

Drilling fluids are essential for successful oil and gas exploration and production, but their use and disposal can have significant environmental consequences. This guide evaluates the environmental profiles of cesium formate (B1220265) fluids and traditional drilling fluids, focusing on key indicators such as toxicity, biodegradability, and bioaccumulation. The data indicates that this compound fluids present a more favorable environmental profile compared to many traditional drilling fluid systems, particularly oil-based muds and certain water-based muds containing hazardous additives.

Composition of Drilling Fluids

The environmental impact of a drilling fluid is intrinsically linked to its composition.

This compound Fluids: These are high-density, solids-free brines. The primary component is this compound (CsHCOO) dissolved in water. Their simple composition, devoid of the complex mixtures of additives often found in traditional muds, is a key factor in their environmental performance.

Traditional Drilling Fluids:

  • Water-Based Muds (WBMs): These are the most common type of drilling fluid.[1] Their base fluid is water, and their properties are controlled by a variety of additives.[1][2][3] A typical composition includes:

    • Weighting agents: Barite (barium sulfate) is the most common, used to increase density and control formation pressure.[1][4] However, barite can contain trace amounts of heavy metals like mercury and cadmium.[5][6][7][8][9]

    • Viscosifiers: Bentonite clay is widely used to provide viscosity and suspend cuttings.[2][10] Polymers such as xanthan gum and carboxymethyl cellulose (B213188) (CMC) are also used.[1][2]

    • Shale inhibitors: Salts like potassium chloride, as well as glycols and amines, are added to prevent clay swelling and wellbore instability.[11]

    • Other additives: A range of other chemicals can be included, such as lubricants, dispersants, and fluid loss control agents.[1]

  • Oil-Based Muds (OBMs): These fluids use a petroleum-based product, such as diesel or mineral oil, as the continuous phase.[1] They are known for their excellent performance in challenging drilling conditions but pose greater environmental risks.[11][12] Their composition typically includes:

    • Base oil: Diesel, mineral oil, or synthetic oils. Mineral oils are now more commonly used to reduce toxicity compared to diesel.[13]

    • Brine phase: Typically a calcium chloride brine emulsified in the oil phase.[11]

    • Emulsifiers: To maintain the stability of the oil-water emulsion.[14]

    • Weighting agents: Barite is also used in OBMs.[11]

    • Other additives: Organophilic clays, fluid loss control agents, and wetting agents.[11][15]

Quantitative Environmental Impact Data

The following tables summarize available quantitative data on the key environmental performance indicators for this compound and traditional drilling fluids.

Table 1: Aquatic Toxicity Data

Drilling Fluid TypeTest OrganismTest DurationEndpoint (LC50/EC50)Reference
This compound Acartia tonsa (Copepod)48 hours340 mg/L[16]
Skeletonema costatum (Algae)72 hours710 mg/L[16]
Crassostrea gigas (Oyster)24 hours1200 mg/L[16]
Water-Based Mud (Generic) Mysidopsis bahia (Mysid Shrimp)96 hours> 30,000 mg/L (considered non-toxic)[17]
WBM + 5% Mineral Oil Mysidopsis bahia (Mysid Shrimp)96 hours3,090 mg/L[18]
WBM + 5% Low-Sulfur Diesel Mysidopsis bahia (Mysid Shrimp)96 hours451 mg/L[18]
WBM + 5% High-Sulfur Diesel Mysidopsis bahia (Mysid Shrimp)96 hours276 mg/L[18]
Oil-Based Mud (Addax-OBF) Mysidopsis bahia (Mysid Shrimp)96 hours9,098 ppm[19]
Water-Based Mud (Addax-WBF) Mysidopsis bahia (Mysid Shrimp)96 hours28,000 ppm[19]

LC50 (Lethal Concentration 50): The concentration of a substance that is lethal to 50% of the test organisms. EC50 (Effective Concentration 50): The concentration of a substance that causes a defined effect in 50% of the test organisms.

Table 2: Biodegradability Data

Drilling Fluid ComponentTest MethodDurationResultClassificationReference
This compound OECD 301D28 days> 60%Readily Biodegradable[20]
Mineral Oil (in OBMs) --Slow to biodegradeNot readily biodegradable[13]
Diesel (in OBMs) --Contains aromatic hydrocarbons that are persistentNot readily biodegradable[13]
Polymers (e.g., PAC, CMC in WBMs) --Varies, but generally slow to biodegrade-[21]

Table 3: Bioaccumulation Potential

Drilling Fluid ComponentBioaccumulation PotentialEvidence/RationaleReference
This compound LowThe formate ion is readily metabolized, and while cesium is a metal, it is not considered to have a high potential for bioaccumulation in marine organisms.[20]
Hydrocarbons (in OBMs) HighAromatic hydrocarbons in base oils can accumulate in the fatty tissues of marine organisms.[17]
Heavy Metals (from Barite in WBMs/OBMs) Moderate to HighHeavy metals like mercury and cadmium can bioaccumulate and biomagnify in the food chain.[5][6][7]

Experimental Protocols

The following are summaries of the standard experimental protocols used to generate the environmental data presented above.

Aquatic Toxicity Testing
  • OECD 203: Fish, Acute Toxicity Test:

    • Objective: To determine the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour period.[22][23][24][25][26]

    • Methodology: Fish are exposed to a range of concentrations of the test substance in a static or semi-static system.[22] Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.[22][23] A control group is maintained in clean water for comparison.[22]

    • Test Organisms: Commonly used species include Rainbow Trout (Oncorhynchus mykiss) and Zebrafish (Danio rerio).[26]

  • OECD 202: Daphnia sp. Acute Immobilisation Test:

    • Objective: To determine the concentration of a substance that immobilizes 50% of the test daphnids (EC50) over a 48-hour period.[12][27][28][29][30]

    • Methodology: Young daphnids (less than 24 hours old) are exposed to at least five concentrations of the test substance.[27][29][30] Immobilization, defined as the inability to swim after gentle agitation, is observed at 24 and 48 hours.[12][27]

    • Test Organism: Daphnia magna is the most commonly used species.[27][28]

  • OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test:

    • Objective: To determine the effects of a substance on the growth of freshwater microalgae.[13][31][32][33][34]

    • Methodology: Exponentially growing cultures of algae are exposed to a range of concentrations of the test substance for 72 hours.[32][33] The inhibition of growth is measured by changes in cell density or biomass compared to a control.[34]

    • Test Organisms: Common test species include Pseudokirchneriella subcapitata and Desmodesmus subspicatus.[32]

Biodegradability Testing
  • OECD 301D: Closed Bottle Test:

    • Objective: To assess the ready biodegradability of a substance in an aerobic aqueous medium.

    • Methodology: A solution of the test substance is inoculated with microorganisms and incubated in a sealed bottle in the dark at a constant temperature. The degradation is determined by measuring the consumption of dissolved oxygen over a 28-day period. A substance is considered readily biodegradable if it reaches a certain percentage of its theoretical oxygen demand (typically >60%) within a 10-day window.

Bioaccumulation Testing
  • OECD 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure:

    • Objective: To determine the potential for a substance to accumulate in fish from water and/or diet.

    • Methodology: Fish are exposed to the test substance at a constant concentration in water or in their diet for a specified period (uptake phase), followed by a period in a clean environment (depuration phase). The concentration of the substance in the fish tissue is measured at intervals during both phases to calculate the bioconcentration factor (BCF) or biomagnification factor (BMF).

Visualizing the Environmental Assessment Framework

The following diagrams illustrate the logical workflow of an environmental impact assessment for drilling fluids and a comparative overview of the key environmental considerations.

G cluster_0 Drilling Fluid Formulation cluster_1 Environmental Impact Assessment cluster_2 Regulatory & Risk Assessment DF Drilling Fluid (this compound or Traditional) Toxicity Toxicity Testing (OECD 201, 202, 203) DF->Toxicity Test Fluid Biodegradability Biodegradability Testing (OECD 301D) DF->Biodegradability Test Fluid Bioaccumulation Bioaccumulation Testing (OECD 305) DF->Bioaccumulation Test Fluid Data Generate Environmental Data (LC50, EC50, % Biodegradation, BCF) Toxicity->Data Biodegradability->Data Bioaccumulation->Data OSPAR OSPAR CHARM Model Hazard Assessment Data->OSPAR RA Environmental Risk Assessment OSPAR->RA

Caption: Environmental Impact Assessment Workflow for Drilling Fluids.

G cluster_CF This compound Fluid cluster_WBM Water-Based Mud (WBM) cluster_OBM Oil-Based Mud (OBM) CF_Tox Low Toxicity CF_BioD Readily Biodegradable CF_BioA Low Bioaccumulation WBM_Tox Variable Toxicity (Depends on Additives) WBM_BioD Variable Biodegradability WBM_BioA Potential for Heavy Metal Bioaccumulation OBM_Tox Higher Toxicity OBM_BioD Poor Biodegradability OBM_BioA High Bioaccumulation Potential (Hydrocarbons) Comparison Environmental Impact Comparison Comparison->CF_Tox Comparison->CF_BioD Comparison->CF_BioA Comparison->WBM_Tox Comparison->WBM_BioD Comparison->WBM_BioA Comparison->OBM_Tox Comparison->OBM_BioD Comparison->OBM_BioA

Caption: Comparative Environmental Profiles of Drilling Fluids.

Discussion and Conclusion

The compiled data indicates that this compound drilling fluids offer significant environmental advantages over traditional drilling fluids. Their low toxicity to marine organisms, ready biodegradability, and low potential for bioaccumulation position them as a more environmentally compatible option.

Traditional water-based muds, while generally having a lower environmental impact than oil-based muds, can vary significantly in their toxicity depending on the additives used.[17] The presence of certain lubricants, such as diesel, can dramatically increase the toxicity of WBMs.[18] Furthermore, the use of barite as a weighting agent introduces the risk of heavy metal contamination.[5][6][7]

Oil-based muds consistently demonstrate the highest environmental risk profile. The base oils are often toxic and not readily biodegradable, and the hydrocarbon components have a high potential for bioaccumulation.[17] Regulatory restrictions on the discharge of OBMs and OBM-contaminated cuttings are in place in many regions due to these concerns.[11]

A life cycle assessment (LCA) approach to evaluating drilling fluids further supports the move towards more environmentally benign options. Optimizing drilling fluid selection and management can reduce waste by up to 30% and significantly lower greenhouse gas emissions associated with transportation and disposal.[35][36][37][38]

References

validation of cesium formate's role in improving solar cell efficiency

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis reveals the significant role of cesium formate (B1220265) in enhancing the performance and stability of perovskite solar cells, outperforming several alternatives.

For researchers and scientists in the field of renewable energy and drug development, the quest for more efficient and stable solar cell technologies is paramount. Perovskite solar cells (PSCs) have emerged as a promising frontier, and within this domain, the use of additives to enhance their performance is a key area of investigation. Among these, cesium formate (CsHCOO) has demonstrated notable success in improving the power conversion efficiency (PCE) and longevity of these devices. This guide provides an objective comparison of this compound's performance against other alternatives, supported by experimental data, detailed methodologies, and a mechanistic overview.

Performance Benchmarks: this compound vs. Alternatives

The introduction of this compound as an additive in formamidinium-cesium (FA-Cs) lead iodide perovskite solar cells has shown a marked improvement in their photovoltaic parameters. Experimental data consistently demonstrates that even a small molar percentage of this compound can lead to significant gains in efficiency and stability.

To illustrate this, the following table summarizes the performance of perovskite solar cells with and without this compound, as well as in comparison to other common cesium-based additives.

AdditiveConcentration (mol%)Voc (V)Jsc (mA/cm²)FF (%)PCE (%)Source
None (Control)01.11325.7678.122.39[1]
This compound (CsHCOO) 3 - - - 18.57 [2]
This compound (CsHCOO) in p-i-n structure 3 - - - 20.04 [2]
This compound (CsFa) as Cs precursor ----20.01 [3]
Isobutylammonium isobutyldithiocarbamate (iBA-iBDTC)-1.14125.7382.624.25[1]
None (Control for CsBr precursor)----18.27[3]

The Mechanism of Enhancement: How this compound Works

The positive impact of this compound on perovskite solar cell performance can be attributed to several key mechanisms. The formate ion (HCOO⁻) and the cesium cation (Cs⁺) both play crucial roles in improving the quality of the perovskite film, which is the heart of the solar cell.

The formate ion, a pseudohalide, can partially substitute the iodide ions in the perovskite lattice. This substitution helps to slow down the rapid crystallization of the perovskite, leading to the formation of larger, more uniform grains with fewer defects.[2] The strong coordination between the formate anion and lead ions (Pb²⁺) also helps to passivate surface defects and inhibit the formation of metallic lead, which can act as recombination centers for charge carriers.[2]

The cesium cation, on the other hand, contributes to the overall structural stability of the perovskite. Its incorporation helps in suppressing the formation of undesirable non-perovskite phases, particularly the photoinactive "yellow" phase of formamidinium-based perovskites.[4][5] This leads to a more phase-pure and stable perovskite film.

The synergistic effect of both ions results in a perovskite layer with reduced trap density, suppressed carrier recombination, and a longer carrier lifetime, all of which contribute to a higher power conversion efficiency.[2]

G cluster_0 This compound (CsHCOO) Addition cluster_1 Impact on Perovskite Film Formation cluster_2 Improved Photovoltaic Properties CsHCOO This compound (CsHCOO) Formate Formate (HCOO⁻) Ion CsHCOO->Formate Cesium Cesium (Cs⁺) Ion CsHCOO->Cesium Slow_Crystallization Slower Crystallization Rate Formate->Slow_Crystallization Defect_Passivation Surface Defect Passivation Formate->Defect_Passivation Formate->Defect_Passivation Phase_Stability Suppression of Yellow Phase Cesium->Phase_Stability Cesium->Phase_Stability Large_Grains Larger, Uniform Grains Slow_Crystallization->Large_Grains Slow_Crystallization->Large_Grains Reduced_Traps Reduced Trap Density Large_Grains->Reduced_Traps Defect_Passivation->Reduced_Traps Phase_Stability->Reduced_Traps Suppressed_Recombination Suppressed Carrier Recombination Reduced_Traps->Suppressed_Recombination Enhanced_PCE Increased Power Conversion Efficiency (PCE) Longer_Lifetime Longer Carrier Lifetime Suppressed_Recombination->Longer_Lifetime Longer_Lifetime->Enhanced_PCE

Mechanism of this compound in Perovskite Solar Cells.

Experimental Protocols: A Guide to Reproducibility

To ensure the validity and reproducibility of the findings, a detailed experimental protocol for the fabrication of perovskite solar cells with and without this compound is provided below. This protocol is a synthesis of methodologies reported in the cited literature.

1. Substrate Preparation:

  • Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

  • The cleaned substrates are then dried with a nitrogen gun and treated with UV-ozone for 20 minutes to remove any organic residues and improve the wettability.

2. Deposition of Electron Transport Layer (ETL):

  • A compact titanium dioxide (TiO₂) layer is deposited on the FTO substrate by spin-coating a precursor solution (e.g., titanium diisopropoxide bis(acetylacetonate) in 1-butanol) at 3000 rpm for 30 seconds, followed by annealing at 500°C for 30 minutes.

  • A mesoporous TiO₂ layer is then deposited by spin-coating a TiO₂ paste (e.g., 30NR-D) diluted in ethanol (B145695) at 5000 rpm for 30 seconds, followed by annealing at 500°C for 30 minutes.

3. Perovskite Layer Fabrication:

  • Control Perovskite Solution (without this compound): A precursor solution is prepared by dissolving formamidinium iodide (FAI), lead iodide (PbI₂), methylammonium (B1206745) bromide (MABr), and lead bromide (PbBr₂) in a mixed solvent of dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) (e.g., 4:1 v/v). Cesium iodide (CsI) from a stock solution in DMSO is also added.

  • Perovskite Solution with this compound: To the control perovskite solution, a specific molar percentage of this compound (CsHCOO) is added. For instance, for a 3 mol% addition, a calculated amount of CsHCOO is dissolved in the precursor solution.

  • Deposition: The perovskite solution (with or without CsHCOO) is spin-coated onto the TiO₂ layer in a two-step program (e.g., 1000 rpm for 10 seconds, then 6000 rpm for 30 seconds). During the second step, an anti-solvent such as chlorobenzene (B131634) is dripped onto the spinning substrate.

  • Annealing: The substrates are then annealed on a hotplate at a specific temperature (e.g., 150°C) for a defined duration (e.g., 10 minutes) in a nitrogen-filled glovebox.

4. Deposition of Hole Transport Layer (HTL):

  • A solution of Spiro-OMeTAD is prepared by dissolving Spiro-OMeTAD powder, bis(trifluoromethylsulfonyl)imide lithium salt (Li-TFSI), and 4-tert-butylpyridine (B128874) (tBP) in chlorobenzene.

  • The HTL solution is then spin-coated onto the perovskite layer at 4000 rpm for 20 seconds.

5. Deposition of Metal Electrode:

  • Finally, a gold (Au) or silver (Ag) electrode of approximately 80-100 nm thickness is deposited on top of the HTL by thermal evaporation under high vacuum.

This standardized protocol provides a baseline for researchers to fabricate and test the effects of this compound and other additives in a controlled and comparable manner.

Conclusion

The evidence strongly supports the role of this compound as a highly effective additive for improving the efficiency and stability of perovskite solar cells. Its dual-functionality, stemming from both the cesium and formate ions, addresses key challenges in perovskite film quality, leading to superior device performance. While other additives also show promise, the significant and consistent improvements observed with this compound make it a compelling choice for the continued advancement of perovskite solar cell technology. Further research focusing on optimizing its concentration and exploring its synergy with other additives will be crucial in unlocking the full potential of this promising material.

References

Safety Operating Guide

Proper Disposal of Cesium Formate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of cesium formate (B1220265), a versatile salt increasingly used in various research and development applications.

Cesium formate (CHCsO₂) is a high-density, low-viscosity salt with a growing presence in laboratories. While it is recognized for its low toxicity and environmentally friendly profile, adherence to proper disposal protocols is crucial to maintain a safe working environment and comply with regulations.[1]

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for the specific this compound product in use. Always wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields or goggles, and chemical-resistant gloves.[2][3] In case of a spill, prevent the material from entering sewers and waterways. For solid this compound, sweep it up and place it in a suitable, labeled container for disposal. For liquid solutions, absorb the spill with an inert material and containerize it for disposal.[2][4]

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound depends on its concentration, the presence of other hazardous materials, and local regulations. The following workflow provides a procedural guide for laboratory personnel.

Step 1: Waste Characterization

First, determine if the this compound waste is mixed with any other chemicals.

  • Pure this compound or Aqueous Solutions: If the waste consists solely of this compound dissolved in water, proceed to Step 2.

  • Mixed Waste: If the this compound is mixed with other chemicals, particularly hazardous materials, it must be treated as hazardous waste. In this case, proceed directly to Step 4.

Step 2: Evaluation for Drain Disposal

For small quantities of non-hazardous, aqueous this compound solutions, drain disposal may be an option, but it is strictly governed by local regulations.

  • Consult Local Regulations: Before proceeding, verify your institution's and municipality's specific guidelines on the drain disposal of non-hazardous chemical waste. Many institutions prohibit the drain disposal of any chemical waste to avoid the risk of unforeseen reactions and environmental contamination.

  • Check pH: The pH of the solution must be within a neutral range, typically between 5.5 and 9.0, before it can be considered for drain disposal.[5] this compound solutions are naturally alkaline, with a pH of around 10-11.[4] Therefore, neutralization will be necessary.

  • Neutralization (if permissible): If local regulations permit and you are trained in the procedure, neutralize the solution. For alkaline this compound solutions, slowly add a dilute acid (e.g., hydrochloric acid) while stirring and monitoring the pH with a calibrated pH meter until it is within the acceptable range. This procedure should be performed in a fume hood.

  • Dilution: If drain disposal is permitted, dilute the neutralized solution with at least 20 parts water.

Step 3: Drain Disposal (if permissible)

If all conditions in Step 2 are met and authorized:

  • Pour Slowly: Pour the diluted, neutralized this compound solution down the drain with a copious amount of running water.

  • Flush Thoroughly: Continue to run water for several minutes to ensure the solution is thoroughly flushed from the plumbing system.

Step 4: Containerization for Professional Disposal

If drain disposal is not permissible due to local regulations, the presence of other hazardous materials, or if you are dealing with solid this compound, the waste must be collected for professional disposal.

  • Select an Appropriate Container: Use a chemically compatible, leak-proof container with a secure lid.

  • Label the Container: Clearly label the container with "this compound Waste" and list all constituents, including water and any other chemicals present.

  • Store Safely: Store the sealed container in a designated waste accumulation area, away from incompatible materials. This compound should not be stored with strong oxidizing agents.[4]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup.

Quantitative Data for this compound Disposal

ParameterGuidelineSource
pH for Drain Disposal 5.5 - 9.0 (General guidance for non-hazardous waste)[5]
Natural pH of this compound Brine 10 - 11[4]
Incompatible Materials Strong oxidizing agents[4]

This compound Disposal Workflow

CesiumFormateDisposal start Start: this compound Waste char Step 1: Characterize Waste Is it mixed with hazardous materials? start->char mixed Treat as Hazardous Waste Proceed to Step 4 char->mixed Yes pure Pure or Aqueous Solution char->pure No containerize Step 4: Containerize for Professional Disposal Label and store safely mixed->containerize drain_eval Step 2: Evaluate for Drain Disposal Consult local regulations. Is pH neutral? pure->drain_eval neutralize Neutralize to pH 5.5-9.0 and Dilute drain_eval->neutralize Yes & Permitted no_drain Drain Disposal Not Permitted drain_eval->no_drain No or Not Permitted drain Step 3: Permissible Drain Disposal Pour with copious water neutralize->drain end End: Proper Disposal drain->end no_drain->containerize containerize->end

Caption: Decision workflow for the proper disposal of this compound in a laboratory setting.

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound waste, contributing to a secure and environmentally responsible research environment.

References

Essential Safety and Operational Guidance for Handling Cesium Formate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with Cesium Formate. The following procedural guidance outlines personal protective equipment (PPE) requirements, handling protocols, and disposal plans to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Proper PPE is critical to minimize exposure risks when handling this compound. The following table summarizes the recommended equipment.

Protection Type Specific Recommendations Standards/References
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles. A face shield should be used if there is a risk of splashing.[1][2][3]OSHA 29 CFR 1910.133 or European Standard EN166.[1]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[1] Long-sleeved clothing is recommended.[4] For prolonged or repeated contact, suitable gloves include Neoprene, Nitrile, Rubber, or PVC.[2][5] A rubber apron may also be used.[3]EN 374, OSHA 1910.138.[2]
Respiratory Protection Generally not required in well-ventilated areas.[3] If exposure limits are exceeded or irritation occurs, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][4] For firefighting, a self-contained breathing apparatus is necessary.[1][4][5]NIOSH/MSHA or European Standard EN 149, EN 143, or Type B filter.[1]

Emergency First Aid Procedures

Immediate and appropriate first aid is crucial in the event of an exposure.

Exposure Route First Aid Measures
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[1][4] Remove contact lenses if present and easy to do.[5][6] Seek medical attention.[1][4][6]
Skin Contact Immediately wash off with plenty of water for at least 15 minutes.[1][4][6] Remove contaminated clothing and wash it before reuse.[4][5] If skin irritation persists, consult a physician.[1][4][6]
Inhalation Move the exposed person to fresh air.[4][5][6] If the person is not breathing, provide artificial respiration.[4][5][6] If symptoms occur, seek medical attention.[4][5][6]
Ingestion Clean mouth with water and then drink plenty of water.[1][4][6] Do not induce vomiting.[3][5] Seek medical attention if symptoms occur.[5][6]

Operational Plan: Handling and Disposal of this compound

Follow these step-by-step procedures for the safe handling and disposal of this compound.

1. Preparation and Handling:

  • Ventilation: Always handle this compound in a well-ventilated area.[1][4] Ensure that engineering controls such as local exhaust ventilation are functioning properly.[5]

  • PPE: Before handling, put on all required personal protective equipment as detailed in the table above.

  • Emergency Equipment: Confirm that eyewash stations and safety showers are readily accessible and in good working order.[1][3]

  • Avoiding Contact: Take precautions to avoid contact with the eyes, skin, and clothing.[1][3][4] Avoid inhaling any dust, vapors, or mists.[2][5]

  • Storage: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[1][4][5]

2. Accidental Spills:

  • Personal Precautions: Ensure adequate ventilation and wear the appropriate personal protective equipment.[1][4]

  • Containment: For liquid spills, soak up the material with an inert absorbent material.[1][4] For solid spills, sweep up and shovel the material into suitable containers for disposal.[6]

  • Cleanup: After containment, keep the material in suitable, closed containers for disposal.[1][4][6]

3. Disposal Plan:

  • Waste Classification: this compound waste is classified as hazardous.[4]

  • Disposal Method: Dispose of the waste in accordance with all applicable local, regional, and national regulations.[3][4] Do not empty into drains.[4]

  • Contaminated Packaging: The packaging of this compound should also be treated as hazardous waste and disposed of at a designated hazardous or special waste collection point.[4]

This compound Handling and Disposal Workflow

cluster_prep Preparation cluster_handling Handling cluster_spill Spill Response cluster_disposal Disposal Assess Risks Assess Risks Gather PPE Gather PPE Assess Risks->Gather PPE Proceed if safe Verify Emergency Equipment Verify Emergency Equipment Gather PPE->Verify Emergency Equipment Use in Ventilated Area Use in Ventilated Area Verify Emergency Equipment->Use in Ventilated Area Avoid Contact Avoid Contact Use in Ventilated Area->Avoid Contact Store Properly Store Properly Avoid Contact->Store Properly Evacuate & Ventilate Evacuate & Ventilate Avoid Contact->Evacuate & Ventilate If spill occurs Label Waste Label Waste Store Properly->Label Waste End of use Contain Spill Contain Spill Evacuate & Ventilate->Contain Spill Clean & Collect Clean & Collect Contain Spill->Clean & Collect Clean & Collect->Label Waste Dispose via HazMat Dispose via HazMat Label Waste->Dispose via HazMat

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cesium formate
Reactant of Route 2
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.